Product packaging for 3-Propylthiolane(Cat. No.:CAS No. 18437-55-3)

3-Propylthiolane

Cat. No.: B15482872
CAS No.: 18437-55-3
M. Wt: 130.25 g/mol
InChI Key: YFLDTIABQQSYKI-UHFFFAOYSA-N
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Description

3-Propylthiolane is a sulfur-containing heterocyclic compound with the molecular formula C7H14S and a molecular weight of 130.25 g/mol . This specialty material is offered as a high-purity reagent for research and development purposes. As a thiolane (also known as tetrahydrothiophene) derivative, this class of compounds is of significant interest in various scientific fields, including organic synthesis and materials science, where they can serve as building blocks or intermediates . The propyl side chain modifies the compound's properties, making it a valuable subject for structure-activity relationship studies and method development in synthetic chemistry. Researchers can utilize this compound to explore novel reactions in sulfur chemistry or as a precursor for the synthesis of more complex molecules. This product is intended for laboratory research use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14S B15482872 3-Propylthiolane CAS No. 18437-55-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18437-55-3

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

3-propylthiolane

InChI

InChI=1S/C7H14S/c1-2-3-7-4-5-8-6-7/h7H,2-6H2,1H3

InChI Key

YFLDTIABQQSYKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCSC1

Origin of Product

United States

Foundational & Exploratory

The Natural Occurrence of Substituted Thiolanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiolanes, saturated five-membered sulfur-containing heterocycles, represent a class of natural products with significant and diverse biological activities. While less common than their aromatic counterparts, thiophenes, naturally occurring thiolane derivatives have been identified in a range of organisms, from common vegetables to marine invertebrates. These compounds have garnered interest in the scientific community, particularly for their potential applications in drug discovery and development, owing to their demonstrated antitumor, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural occurrence of substituted thiolanes, detailing their sources, biosynthesis, and mechanisms of action. It includes quantitative data, detailed experimental protocols for their isolation and characterization, and visualizations of key biological pathways.

Natural Sources of Substituted Thiolanes

Substituted thiolanes have been isolated from both terrestrial and marine environments. The most well-characterized examples are found in the genus Allium and, more recently, in a species of marine annelid.

Terrestrial Sources: The Allium Genus

The genus Allium, which includes onions (Allium cepa) and garlic (Allium sativum), is a rich source of a variety of organosulfur compounds, including a series of substituted thiolanes. These compounds are not present in the intact plant tissue but are formed rapidly upon tissue damage through a cascade of enzymatic and chemical reactions.

Key substituted thiolanes from Allium species include:

  • Onionins: A group of stereoisomeric 3,4-dimethylthiolane derivatives isolated from onions and Welsh onions (Allium fistulosum). Onionin A1 is a prominent member of this family and has been the subject of extensive biological investigation.[1]

  • Garlicnins: Structurally related 3,4-dimethylthiolane derivatives found in garlic.[2]

  • Allithiolanes: A broader family of 3,4-dimethylthiolane S-oxide derivatives responsible for the bitter off-taste in processed onions.[3]

Marine Sources: The Annelid Eupolymnia nebulosa

Recent research has unveiled a new family of highly substituted thiolanes from the marine environment.

  • Nebulosins: A family of 16 novel trisubstituted thiolane natural products isolated from the Northeastern Atlantic marine terebellid annelid, Eupolymnia nebulosa. These compounds feature up to four contiguous chiral centers and exhibit promising antioxidant activities.[4][5][6]

Quantitative Data on Natural Occurrence

The concentration of substituted thiolanes in their natural sources can be influenced by factors such as species, cultivar, growing conditions, and processing methods. The following tables summarize available quantitative data.

CompoundNatural SourceYield/ConcentrationReference
Onionin A1Allium fistulosum (leaves)34.2 mg from 1146.12 g of fresh leaves (approx. 0.003%)El-Aasr et al., J. Nat. Prod. (2010)[4]
Onionin A2Allium fistulosum (leaves)22.1 mg from 1146.12 g of fresh leaves (approx. 0.002%)El-Aasr et al., J. Nat. Prod. (2010)[4]
Onionin A3Allium fistulosum (leaves)16.4 mg from 1146.12 g of fresh leaves (approx. 0.001%)El-Aasr et al., J. Nat. Prod. (2010)[4]
AllithiolanesAllium cepa (processed onion)Detection thresholds for bitter taste: 15-30 ppmKubec et al., J. Agric. Food Chem. (2018)[3]

Note: Quantitative data for Nebulosins from Eupolymnia nebulosa is not yet available in the reviewed literature.

Biosynthesis of Substituted Thiolanes in Allium Species

The formation of substituted thiolanes in Allium species is a fascinating example of rapid, enzyme-initiated chemical synthesis. The pathway begins with stable, non-volatile precursors, the S-alk(en)ylcysteine sulfoxides (ACSOs), which are stored in the cell's cytoplasm. When the plant tissue is damaged (e.g., by cutting or crushing), the vacuolar enzyme alliinase is released and comes into contact with the ACSOs.

The key steps in the proposed biosynthetic pathway are:

  • Enzymatic Cleavage: Alliinase cleaves the S-alk(en)ylcysteine sulfoxides (e.g., isoalliin (B1237514) in onions) to form highly reactive sulfenic acids, pyruvate, and ammonia.[7]

  • Condensation and Rearrangement: The sulfenic acids are unstable and undergo spontaneous condensation and rearrangement reactions. For example, 1-propenesulfenic acid can undergo a[6][6]-sigmatropic rearrangement.

  • Cyclization: The rearranged intermediates can then undergo cyclization to form the characteristic 3,4-dimethylthiolane ring structure.

  • Further Substitution: The thiolane ring can be further substituted by other reactive sulfur species, leading to the diversity of onionins, garlicnins, and allithiolanes observed.

Biosynthesis_of_Allium_Thiolanes cluster_precursor Cellular Precursor (Cytoplasm) cluster_damage Tissue Damage cluster_formation Thiolane Formation Isoalliin Isoalliin Alliinase_release Alliinase Release (from Vacuole) Sulfenic_Acid 1-Propenesulfenic Acid Alliinase_release->Sulfenic_Acid Enzymatic Cleavage Rearrangement [3,3]-Sigmatropic Rearrangement Sulfenic_Acid->Rearrangement Spontaneous Dithial_Oxide 2,3-Dimethyl-butanedithial 1-oxide Rearrangement->Dithial_Oxide Cyclization Cyclization Dithial_Oxide->Cyclization Thiolane_Ring 3,4-Dimethylthiolane Backbone Cyclization->Thiolane_Ring Final_Products Onionins, Garlicnins, Allithiolanes Thiolane_Ring->Final_Products Further Reactions OnioninA_STAT3_Pathway cluster_extracellular Tumor Microenvironment cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling (Macrophage / Cancer Cell) Cytokines Pro-tumoral Cytokines (e.g., IL-6, IL-10) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival, Immunosuppression) Nucleus->Gene_Expression Promotes Onionin_A Onionin A Onionin_A->STAT3_inactive Inhibits Phosphorylation Macrophage_Polarization_Workflow Start Start: Isolate CD14+ Monocytes Differentiate Differentiate to M0 Macrophages (with M-CSF, 5-7 days) Start->Differentiate Polarize Induce M2 Polarization (with IL-4, IL-13) Differentiate->Polarize Treat_Control Vehicle Control Polarize->Treat_Control Treat_OnioninA Treat with Onionin A Polarize->Treat_OnioninA Incubate Incubate (24-48 hours) Treat_Control->Incubate Treat_OnioninA->Incubate Analyze Analyze Polarization Incubate->Analyze Flow_Cytometry Flow Cytometry (CD206, CD163) Analyze->Flow_Cytometry ELISA_qPCR ELISA / qRT-PCR (IL-10, ARG1) Analyze->ELISA_qPCR End End: Assess Inhibition of M2 Polarization Flow_Cytometry->End ELISA_qPCR->End

References

Stereoisomers of 3-Propylthiolane: A Technical Guide to Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiolane (tetrahydrothiophene) and its derivatives are significant structural motifs in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer activities.[1][2] The introduction of a substituent at the 3-position of the thiolane ring, as in 3-propylthiolane, creates a chiral center, leading to the existence of two stereoisomers: (R)-3-propylthiolane and (S)-3-propylthiolane. The stereochemistry of a molecule can have a profound impact on its pharmacological and toxicological properties. Therefore, the synthesis, separation, and individual characterization of these enantiomers are crucial steps in drug discovery and development.

This technical guide provides a comprehensive overview of the prospective methods for the synthesis, chiral separation, and characterization of the stereoisomers of this compound. It also outlines a general workflow for the investigation of such stereoisomers.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through two main strategies: racemic synthesis followed by chiral resolution, or asymmetric synthesis to directly obtain the enantiomerically enriched or pure compounds.

Racemic Synthesis

A common route to 3-substituted thiolanes involves the cyclization of appropriate linear precursors. For this compound, a plausible synthetic route could start from a 1,4-dihalobutane derivative with a propyl group at the 2-position, followed by reaction with a sulfide (B99878) source.

Hypothetical Experimental Protocol: Racemic Synthesis of this compound

  • Starting Material: 2-Propyl-1,4-dibromobutane.

  • Reaction: The dibromide is dissolved in a suitable solvent such as ethanol. An equimolar amount of sodium sulfide (Na₂S) is added portion-wise to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and a non-polar organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield racemic this compound.

Asymmetric Synthesis

Enantioselective synthesis provides a more direct route to the individual stereoisomers. This can often be achieved using chiral catalysts or chiral auxiliaries.[3] While specific methods for this compound are not documented, general approaches for the asymmetric synthesis of chiral cyclic sulfides could be adapted.[3][4]

Chiral Separation of Stereoisomers

Once a racemic mixture of this compound is obtained, the individual enantiomers can be separated using chiral resolution techniques. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most common and effective methods for this purpose.[5][6][7][8][9]

Hypothetical Experimental Protocol: Chiral Separation by Preparative SFC

  • Instrumentation: A preparative supercritical fluid chromatography system equipped with a UV detector and a fraction collector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a common choice for a wide range of chiral compounds.

  • Mobile Phase: Supercritical carbon dioxide (CO₂) with a co-solvent such as methanol (B129727) or ethanol. The gradient and composition of the co-solvent are optimized to achieve baseline separation.

  • Sample Preparation: The racemic this compound is dissolved in the co-solvent at a suitable concentration.

  • Separation: The sample is injected onto the column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase. The separated enantiomers are detected by UV absorbance.

  • Fraction Collection: The eluting peaks corresponding to each enantiomer are collected in separate fractions. The solvent is then removed to yield the purified enantiomers.

Physicochemical and Spectroscopic Properties

The separated enantiomers of this compound would be expected to have identical physical properties such as boiling point, density, and refractive index. However, they will differ in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations. Their spectroscopic data (NMR, MS) will be identical.

Table 1: Hypothetical Physicochemical and Spectroscopic Properties of this compound Stereoisomers

Property(R)-3-Propylthiolane (Hypothetical)(S)-3-Propylthiolane (Hypothetical)
Molecular Formula C₇H₁₄SC₇H₁₄S
Molecular Weight 130.25 g/mol 130.25 g/mol
Boiling Point ~185 °C~185 °C
Optical Rotation [α]D > 0 (dextrorotatory)< 0 (levorotatory)
¹H NMR (CDCl₃, 400 MHz) Identical spectraIdentical spectra
¹³C NMR (CDCl₃, 100 MHz) Identical spectraIdentical spectra
Mass Spectrum (EI) m/z 130 (M⁺)m/z 130 (M⁺)

Characterization of Stereoisomers

Detailed spectroscopic analysis is essential to confirm the structure and purity of the synthesized and separated compounds.

Hypothetical Experimental Protocols for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified enantiomer in a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analysis: The spectra should be consistent with the this compound structure. The proton and carbon signals would be assigned based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC). The spectra of the two enantiomers will be identical.

  • Mass Spectrometry (MS):

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

    • Analysis: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 130). The fragmentation pattern can provide further structural confirmation. The mass spectra of the two enantiomers will be identical.

  • Chiral Purity Analysis:

    • Method: Analytical chiral HPLC or SFC using the same column and similar conditions as the preparative separation.

    • Analysis: Injection of the purified enantiomer should result in a single peak, confirming its enantiomeric purity.

Biological Activity

Thiolane-containing molecules have been reported to possess a range of biological activities.[1][2] The individual enantiomers of this compound would need to be tested in relevant biological assays to determine their specific activities and to investigate any stereoselectivity in their biological action.

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the investigation of the stereoisomers of a novel chiral compound like this compound.

Stereoisomer_Investigation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization cluster_evaluation Evaluation racemic_synthesis Racemic Synthesis of this compound chiral_separation Chiral Separation (SFC/HPLC) racemic_synthesis->chiral_separation Racemic Mixture r_enantiomer (R)-3-Propylthiolane chiral_separation->r_enantiomer Separated Enantiomer 1 s_enantiomer (S)-3-Propylthiolane chiral_separation->s_enantiomer Separated Enantiomer 2 spectroscopic_analysis Spectroscopic Analysis (NMR, MS) r_enantiomer->spectroscopic_analysis purity_analysis Chiral Purity Analysis r_enantiomer->purity_analysis s_enantiomer->spectroscopic_analysis s_enantiomer->purity_analysis biological_assay Biological Activity Assays spectroscopic_analysis->biological_assay purity_analysis->biological_assay sar_studies Structure-Activity Relationship (SAR) Studies biological_assay->sar_studies Activity Data

Caption: General workflow for the investigation of stereoisomers.

Conclusion

While specific data on the stereoisomers of this compound is currently lacking in the scientific literature, this guide provides a robust, generalized framework for their synthesis, separation, and characterization. The methodologies outlined are based on well-established principles and techniques in modern organic and medicinal chemistry. The successful application of these methods would enable the individual study of the (R) and (S) enantiomers of this compound, paving the way for the exploration of their biological activities and the elucidation of any structure-activity relationships. Such studies are fundamental to advancing our understanding of the role of stereochemistry in molecular interactions and for the development of new therapeutic agents.

References

The Rising Therapeutic Potential of Thiolane-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique stereochemical and electronic properties have led to the discovery of numerous biologically active compounds with diverse therapeutic applications. This technical guide provides an in-depth analysis of the biological activities of thiolane-containing compounds, focusing on their mechanisms of action, quantitative bioassay data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area.

Anticancer Activity of Thiolane Derivatives

Thiolane-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial signaling pathways involved in tumor growth and proliferation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several thiophene-based compounds, which share structural similarities with thiolane derivatives, have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.

Experimental Protocol: In vitro VEGFR-2 Kinase Assay

A typical in vitro kinase assay to determine the VEGFR-2 inhibitory activity of a compound involves the following steps:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compound, diluted in DMSO, is pre-incubated with the VEGFR-2 enzyme in the assay buffer.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent and a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO without the test compound). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: VEGFR-2 Signaling Cascade

The binding of VEGF to VEGFR-2 triggers a complex downstream signaling cascade that ultimately leads to angiogenesis. Thiolane-based inhibitors can disrupt this pathway at the initial receptor activation step.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC MEK MEK PKC->MEK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Thiolane Inhibitor Inhibitor->VEGFR2

VEGFR-2 signaling pathway and inhibition.
Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical signaling cascade often dysregulated in cancer. Some thiolane derivatives have been shown to modulate this pathway, leading to the suppression of tumor cell proliferation.

Experimental Protocol: Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the Wnt/β-catenin pathway.

  • Cell Culture and Transfection: Cancer cells with an active Wnt/β-catenin pathway (e.g., HCT116) are transiently co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compound.

  • Luciferase Activity Measurement: Following treatment, cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are expressed as the percentage of inhibition relative to the vehicle-treated control.

Signaling Pathway: Wnt/β-catenin Signaling Cascade

In the "off" state, β-catenin is targeted for degradation. Wnt signaling inhibits this degradation, allowing β-catenin to accumulate and activate target gene expression. Thiolane compounds can interfere with this process.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Degradation Degradation beta_catenin->Degradation Degradation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Inhibitor Thiolane Compound Inhibitor->beta_catenin

Wnt/β-catenin signaling pathway.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative thiolane and thiophene (B33073) derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
TP 5 HepG2MTT13.34[1]
TP 5 SMMC-7721MTT12.61[1]
Compound 480 HeLaMTT12.61[1]
Compound 480 Hep G2MTT33.42[1]
Compound 2b Hep3BMTS5.46[2]
Compound 2d Hep3BMTS8.85[2]
Compound 2e Hep3BMTS12.58[2]
Compound 8e VariousSRB0.41 - 2.8[3]

Antimicrobial Activity of Thiolane Derivatives

Thiolane-containing compounds have also emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow: Antimicrobial Screening

The general workflow for screening compounds for antimicrobial activity is depicted below.

Antimicrobial_Screening Start Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening MIC MIC Determination Primary_Screening->MIC Active Compounds MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies MBC->Mechanism Lead Lead Compound Mechanism->Lead

Workflow for antimicrobial screening.
Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected thiolane and thiophene derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4 Col-R A. baumannii16[4]
Compound 5 Col-R A. baumannii16[4]
Compound 8 Col-R A. baumannii32[4]
Compound 4 Col-R E. coli8[4]
Compound 5 Col-R E. coli32[4]
Compound 8 Col-R E. coli32[4]
Compound S1 S. aureus, B. subtilis, E. coli, S. typhi0.81 (µM/ml)[5]
Compound S4 C. albicans, A. niger0.91 (µM/ml)[5]

Anti-inflammatory Activity of Thiolane Derivatives

Chronic inflammation is a hallmark of many diseases. Thiolane and its derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins (B1171923), which are potent inflammatory mediators. Inhibition of these enzymes can effectively reduce inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid serves as the substrate.

  • Compound Incubation: The enzyme is pre-incubated with the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes 50% inhibition of PGE2 production.

Signaling Pathway: COX-2 and Inflammation

Various pro-inflammatory stimuli can induce the expression of COX-2, leading to the production of prostaglandins and subsequent inflammation. Thiolane derivatives can block this pathway by directly inhibiting the COX-2 enzyme.

COX2_Pathway Stimuli Pro-inflammatory Stimuli MAPK MAPK Signaling Stimuli->MAPK NFkB NF-κB Signaling Stimuli->NFkB COX2_Induction COX-2 Induction MAPK->COX2_Induction NFkB->COX2_Induction COX2 COX-2 Enzyme COX2_Induction->COX2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Thiolane Inhibitor Inhibitor->COX2

COX-2 pathway in inflammation.

Conclusion and Future Perspectives

Thiolane-containing compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future efforts should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry approaches, as well as elucidating their detailed mechanisms of action and in vivo efficacy. The continued exploration of the thiolane scaffold is poised to yield novel and effective therapeutic agents for a range of human diseases.

References

Geochemical Significance of Substituted Thiolanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiolanes, a class of saturated five-membered heterocyclic organosulfur compounds, serve as significant biomarkers in geochemical studies. Their molecular structures, preserved in sediments and petroleum over geological timescales, provide valuable insights into the depositional environment, thermal maturity of organic matter, and the origin of crude oils. This technical guide delves into the core geochemical significance of substituted thiolanes, detailing their formation, distribution, and the analytical methodologies used for their characterization.

Formation and Geochemical Significance

Substituted thiolanes are primarily formed during the early stages of diagenesis through the reaction of hydrogen sulfide (B99878) and polysulfides with functionalized lipid precursors derived from aquatic organisms and bacteria. The specific substitution patterns and carbon chain lengths of these thiolanes can be indicative of the original biological source material and the prevailing environmental conditions during their formation.

Long-chain alkyl-substituted thiolanes, with carbon numbers often ranging from C8 to C30, have been identified in sulfur-rich crude oils, particularly those originating from hypersaline lacustrine environments. The presence of these compounds suggests an anoxic depositional setting with a high availability of reduced sulfur species, which is conducive to the sulfurization of organic matter.

One notable example of a geochemically significant, albeit structurally related, group of compounds are the 2-methyl-2-(4,8,12-trimethyltridecyl)chromans (MTTCs). While not thiolanes themselves, their isoprenoid side chain is analogous to those that can be incorporated into thiolane structures. The formation of such isoprenoid chains is often linked to the degradation of carotenoids, pigments abundant in photosynthetic organisms. The degree of methylation on the chroman ring of MTTCs has been correlated with paleosalinity, with certain isomers being more abundant in hypersaline environments. This suggests that the precursors to isoprenoid-substituted thiolanes may also be linked to specific microbial communities thriving in saline conditions.

Quantitative Distribution of Substituted Thiolanes

The abundance of substituted thiolanes in geological samples can vary significantly depending on the organic facies, the availability of sulfur, and the thermal history of the source rock. While comprehensive quantitative data for a wide range of individual substituted thiolanes is not extensively compiled in a single source, the following table summarizes representative concentrations and detection limits reported in the literature for related organosulfur compounds. This data provides a baseline for understanding the typical concentration ranges encountered in geochemical analysis.

Compound Class/Specific CompoundGeological Setting/Sample TypeConcentration Range / Detection LimitAnalytical Method
Long-chain alkyl-thiophenes and -thiolanesTertiary hypersaline lake sediments (crude oil)High abundance (sulfur content up to 4-12%)FPD-GC, GC-MS
ThiopheneGasoline, 'sulfur-free' gasoline, naphthaDetection limit: 7 ng sulfur/g sampleGC-ICP-IDMS
Dibenzothiophene and 4-methyldibenzothiopheneGas oil, diesel fuel, heating oil< 0.04 to > 2,000 µg/gGC-ICP-IDMS

Experimental Protocols

The analysis of substituted thiolanes in complex geological matrices requires specialized extraction and analytical techniques. Gas chromatography coupled with a sulfur-selective detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), is the primary method for their quantification. Gas chromatography-mass spectrometry (GC-MS) is essential for structural elucidation.

Sample Preparation and Extraction

A generalized protocol for the extraction of organosulfur compounds from sediment or source rock is as follows:

  • Drying and Grinding: The rock or sediment sample is dried at a low temperature (e.g., 40-50 °C) to remove water and then ground to a fine powder (< 100 mesh) to increase the surface area for extraction.

  • Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/methanol, 9:1 v/v) for 24-72 hours using a Soxhlet apparatus.

  • Fractionation: The resulting total lipid extract is then fractionated to separate it into different compound classes (e.g., saturated hydrocarbons, aromatic hydrocarbons, and polar compounds). This is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. Substituted thiolanes are generally found in the aromatic or polar fractions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative set of GC-MS parameters for the analysis of substituted thiolanes:

  • Gas Chromatograph: Equipped with a fused silica capillary column (e.g., 50 m x 0.31 mm i.d., coated with OV-1 at 0.1 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: 80 °C (isothermal for 2 min), then ramped to 300 °C at a rate of 4 °C/min, and held at 300 °C for 20 min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 50 to 550.

Visualizing Geochemical Pathways and Workflows

To better understand the complex relationships in the formation and analysis of substituted thiolanes, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate key conceptual pathways and analytical workflows.

Formation Pathway of Substituted Thiolanes during Early Diagenesis

G Conceptual Formation Pathway of Substituted Thiolanes cluster_0 Biological Precursors in Water Column/Sediment Surface cluster_1 Early Diagenesis in Anoxic Sediments Algal Lipids Algal Lipids Functionalized Lipids Functionalized Lipids Algal Lipids->Functionalized Lipids Bacterial Lipids Bacterial Lipids Bacterial Lipids->Functionalized Lipids Carotenoids Carotenoids Isoprenoid Chains Isoprenoid Chains Carotenoids->Isoprenoid Chains Sulfurization Reactions Sulfurization Reactions Functionalized Lipids->Sulfurization Reactions Isoprenoid Chains->Sulfurization Reactions Bacterial Sulfate Reduction Bacterial Sulfate Reduction H2S and Polysulfides H2S and Polysulfides Bacterial Sulfate Reduction->H2S and Polysulfides H2S and Polysulfides->Sulfurization Reactions Substituted Thiolanes Substituted Thiolanes Sulfurization Reactions->Substituted Thiolanes

Caption: Conceptual pathway for the formation of substituted thiolanes from biological precursors during early diagenesis.

Analytical Workflow for Substituted Thiolanes

G Analytical Workflow for Substituted Thiolanes Source Rock/Crude Oil Sample Source Rock/Crude Oil Sample Solvent Extraction Solvent Extraction Source Rock/Crude Oil Sample->Solvent Extraction Total Lipid Extract Total Lipid Extract Solvent Extraction->Total Lipid Extract Column Chromatography Column Chromatography Total Lipid Extract->Column Chromatography Fractionation Fractionation Column Chromatography->Fractionation Saturated Fraction Saturated Fraction Fractionation->Saturated Fraction Aromatic/Polar Fraction Aromatic/Polar Fraction Fractionation->Aromatic/Polar Fraction GC-SCD/FPD Analysis GC-SCD/FPD Analysis Aromatic/Polar Fraction->GC-SCD/FPD Analysis GC-MS Analysis GC-MS Analysis Aromatic/Polar Fraction->GC-MS Analysis Quantitative Data Quantitative Data GC-SCD/FPD Analysis->Quantitative Data Structural Elucidation Structural Elucidation GC-MS Analysis->Structural Elucidation

Caption: A typical analytical workflow for the extraction, separation, and analysis of substituted thiolanes from geological samples.

Toxicological Profile of Short-Chain Alkyl Thiolanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for short-chain alkyl thiolanes are limited in publicly available literature. This guide provides a comprehensive overview of the toxicology of the parent compound, thiophene (B33073), and infers potential toxicological properties of its short-chain alkylated derivatives. The information presented herein should be used as a reference and a starting point for further investigation.

Executive Summary

Thiolanes, particularly those with short-chain alkyl substitutions, are a class of sulfur-containing heterocyclic compounds with emerging interest in medicinal chemistry and materials science. Understanding their toxicological profile is paramount for safe handling and development. This technical guide synthesizes the available toxicological data for thiophene, the foundational structure of this class, to provide a predictive toxicological landscape for short-chain alkyl thiolanes. The primary toxic effects of thiophene are observed in the liver, nervous system, and respiratory tract. Metabolism, primarily through cytochrome P450-mediated S-oxidation and epoxidation, leads to the formation of reactive intermediates that are implicated in its toxicity. This document provides a detailed examination of acute toxicity data, metabolic pathways, and standardized experimental protocols relevant to the toxicological assessment of these compounds.

Acute Toxicity Data for Thiophene

The following tables summarize the available quantitative acute toxicity data for thiophene, which serves as a baseline for understanding the potential toxicity of its short-chain alkyl derivatives. It is generally anticipated that alkyl substitution may alter the lipophilicity and metabolic profile, thereby influencing the toxicokinetics and toxicodynamics of the molecule.

Table 1: Acute Oral Toxicity of Thiophene

SpeciesRouteLD50 (mg/kg)Reference
RatOral1400[1][2][3][4][5]
MouseOral420[2][3][6]
MouseOral1902 and >500[7]

Table 2: Acute Inhalation Toxicity of Thiophene

SpeciesRouteLC50 (mg/m³)Exposure DurationReference
MouseInhalation95002 hours[2][3]
RatInhalation15.6 mg/L (4525 ppm)6 hours[8]

Table 3: Acute Dermal Toxicity of Thiophene

SpeciesRouteLDLo (mg/kg)Reference
RabbitDermal>3160[8]

General Toxicological Observations:

  • Oral Exposure: Ingestion may cause gastrointestinal irritation, nausea, and vomiting.[3] Systemic effects can include damage to the blood, kidneys, nervous system, and liver.[3][6]

  • Inhalation Exposure: May cause respiratory tract irritation, dizziness, and headache.[3] Inhalation of high concentrations can lead to central nervous system depression.[2]

  • Dermal Exposure: Causes skin irritation.[3][4]

  • Eye Exposure: Causes serious eye irritation.[3][4]

Metabolism and Bioactivation

The toxicity of thiophene and its derivatives is closely linked to their metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[9][10][11] Two primary bioactivation pathways have been identified: S-oxidation and epoxidation.[9][11][12][13]

  • S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a reactive thiophene S-oxide.[9][11][12][13]

  • Epoxidation: An epoxide is formed across one of the double bonds in the thiophene ring.[9][11][12][13]

These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and toxicity.[10][11] The balance between these metabolic pathways and detoxification processes, such as conjugation with glutathione, is a critical determinant of the overall toxicity.[8] It is plausible that the nature and position of short-chain alkyl substituents on the thiolane ring could influence the rate and regioselectivity of these metabolic transformations, thereby modulating the toxic potential.

Signaling Pathways Implicated in Thiophene Toxicity

While specific signaling pathways for short-chain alkyl thiolanes are not defined, studies on thiophene derivatives in cancer research suggest potential interactions with key cellular signaling pathways. For instance, certain thiophene derivatives have been shown to induce apoptosis in cancer cells through modulation of the AKT and MAPK pathways.[14] Another study indicated that a thiophene derivative could inflict cytotoxicity via an intrinsic apoptotic pathway and by inhibiting the JAK-STAT signaling pathway.[15][16]

Below is a conceptual diagram illustrating the metabolic activation of thiophene and its potential downstream cellular consequences.

Conceptual Metabolic Activation and Toxicity Pathway of Thiophene Thiophene Thiophene / Alkyl Thiolane CYP450 CYP450 Enzymes (Liver) Thiophene->CYP450 Metabolism S_Oxide Thiophene S-Oxide CYP450->S_Oxide S-Oxidation Epoxide Thiophene Epoxide CYP450->Epoxide Epoxidation GSH_Detox Glutathione Conjugation (Detoxification) S_Oxide->GSH_Detox Covalent_Binding Covalent Binding to Macromolecules (Proteins, DNA) S_Oxide->Covalent_Binding Epoxide->GSH_Detox Epoxide->Covalent_Binding Excretion Excretion GSH_Detox->Excretion Cell_Damage Cellular Damage and Stress Covalent_Binding->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis Organ_Toxicity Organ Toxicity (Hepatotoxicity, Nephrotoxicity) Cell_Damage->Organ_Toxicity

Metabolic activation of thiophene leading to toxicity.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the acute toxicity of chemical substances. These methods are based on OECD (Organisation for Economic Co-operation and Development) guidelines and are widely accepted by regulatory bodies.

In Vivo Acute Toxicity Testing

This method is a stepwise procedure using a minimum number of animals to classify a substance's acute oral toxicity.[17]

Principle: The test substance is administered orally to a group of animals (typically 3 of a single sex, usually females) at one of the defined dose levels.[17] The presence or absence of compound-related mortality or moribundity determines the next step, which could involve dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).[18][19]

Procedure:

  • Animal Selection: Young, healthy adult rodents (e.g., rats) of a single sex are used.[17]

  • Fasting: Animals are fasted prior to dosing (e.g., overnight for rats).[20]

  • Dose Administration: The test substance is administered as a single dose by gavage.[21]

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[20]

  • Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.[22] A gross necropsy is performed on all animals at the end of the study.[22]

Workflow for OECD TG 423 (Acute Oral Toxicity) Start Start Select_Dose Select Starting Dose (e.g., 300 mg/kg) Start->Select_Dose Dose_3_Animals Dose 3 Animals Select_Dose->Dose_3_Animals Observe Observe for 14 Days (Toxicity & Mortality) Dose_3_Animals->Observe Decision Outcome? Observe->Decision Stop_High_Tox Stop: Classify as Highly Toxic Decision->Stop_High_Tox 2-3 Deaths Dose_Lower Dose 3 New Animals at Lower Dose Decision->Dose_Lower 0-1 Deaths Dose_Higher Dose 3 New Animals at Higher Dose Decision->Dose_Higher 0-1 Deaths at 2000 mg/kg Stop_Low_Tox Stop: Classify as Low Toxicity Decision->Stop_Low_Tox 0-1 Deaths at 5000 mg/kg Dose_Lower->Observe Dose_Higher->Observe

Workflow for OECD TG 423 (Acute Oral Toxicity).

This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.[22][23]

Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of experimental animals (typically rats or rabbits) for a 24-hour period.[22][24]

Procedure:

  • Animal Preparation: Fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[25]

  • Test Substance Application: The substance is applied uniformly over the prepared area and held in contact with the skin with a porous gauze dressing and non-irritating tape.[24]

  • Exposure Duration: The exposure period is 24 hours.[24]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[22]

  • Data Collection: Similar to the oral toxicity test, observations of clinical signs, body weight changes, and gross necropsy findings are recorded.[22]

This guideline is used to determine the health hazards from short-term exposure to an airborne substance.[26][27]

Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in an inhalation chamber for a defined period (typically 4 hours).[26]

Procedure:

  • Exposure System: Either nose-only or whole-body inhalation chambers are used.[28]

  • Test Atmosphere Generation: The test substance is generated at a series of concentrations.

  • Exposure: Groups of animals are exposed to the test atmosphere for a standard duration.

  • Observation Period: Animals are observed for at least 14 days.[26]

  • Data Collection: Observations include monitoring for signs of toxicity, mortality, body weight changes, and conducting a final gross necropsy.[26]

In Vitro Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31][32]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[30][31] The amount of formazan produced is directly proportional to the number of viable cells.[32]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.[31]

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[31]

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.[33]

Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate for Cell Attachment Seed_Cells->Incubate_Attach Treat_Compound Treat with Test Compound (Varying Concentrations) Incubate_Attach->Treat_Compound Incubate_Exposure Incubate for Exposure Period Treat_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data: Calculate Cell Viability (%) Read_Absorbance->Analyze

Workflow for MTT Cytotoxicity Assay.

Conclusion

The toxicological data for thiophene suggest that short-chain alkyl thiolanes should be handled with care, assuming they may exhibit similar toxic properties, including acute oral and inhalation toxicity, as well as skin and eye irritation. The primary concern lies in their potential for metabolic activation to reactive intermediates that can lead to organ toxicity, particularly hepatotoxicity. The addition of short-chain alkyl groups may alter the toxicological profile, and therefore, specific toxicological studies on these derivatives are warranted. The experimental protocols outlined in this guide provide a framework for conducting such investigations in a standardized and regulatory-accepted manner. Researchers and drug development professionals should consider these potential hazards and implement appropriate safety measures when working with this class of compounds.

References

Navigating the Acquisition of 3-Propylthiolane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of specific chemical entities is a critical starting point for discovery. This technical guide addresses the commercial availability and acquisition of 3-Propylthiolane, a sulfur-containing heterocyclic compound. Our investigation indicates that this compound is not a readily available catalog chemical. Therefore, this guide provides essential information on its closely related isomer, 2-Propylthiolane, potential procurement strategies through custom synthesis, and a logical workflow for researchers requiring this specific molecule.

Commercial Availability Assessment

Extensive searches of chemical supplier databases reveal that this compound is not offered as a stock item. In such cases, researchers have two primary alternative pathways: utilizing a structurally similar, commercially available isomer or engaging a custom synthesis service to produce the exact molecule of interest.

Profile of the Commercial Isomer: 2-Propylthiolane

The closest commercially available structural isomer to this compound is 2-Propylthiolane. While not identical, its availability provides a potential starting point for research or as a reference compound.

Chemical and Physical Properties of 2-Propylthiolane

The following table summarizes the key physical and chemical properties of 2-Propylthiolane, providing a baseline for researchers.

PropertyValueSource
CAS Number 1551-34-4[1][2][3][4]
Molecular Formula C7H14S[1][2][3]
Molecular Weight 130.25 g/mol [1][2]
Synonyms 2-Propyltetrahydrothiophene, Thiolane, 2-propyl-[1][3]

Note: Further physical properties such as boiling point, density, and spectral data may be available from specific suppliers upon request.

Commercial Suppliers of 2-Propylthiolane

While a comprehensive list of all potential suppliers is beyond the scope of this guide, researchers can inquire with major chemical suppliers who stock other thiolane derivatives. It is recommended to search for the CAS number 1551-34-4 on the websites of prominent chemical vendors.

Custom Synthesis of this compound

For research that strictly requires this compound, custom synthesis is the most viable route of acquisition. This process involves contracting a specialized chemical synthesis company to prepare the compound on a fee-for-service basis.

Leading Custom Synthesis Providers

Several companies specialize in the synthesis of complex organic molecules, including heterocyclic compounds. These organizations have the expertise and equipment to develop synthetic routes and produce compounds that are not commercially available. Researchers can engage with companies such as:

  • BOC Sciences : Offers custom synthesis of a wide array of molecules, including heterocyclic compounds, and can provide services from route design to final product delivery.[]

  • Frontier Specialty Chemicals : Specializes in complex organic molecule synthesis, including heterocyclic compounds, and offers services from design and development to scale-up and optimization.[6]

  • Sarchem Labs : Provides custom chemical synthesis services with expertise in areas such as heterocyclic synthesis and asymmetric synthesis.[7]

  • Tocris Custom Chemistry Services : Capable of synthesizing high-quality, complex organic molecules on scales from milligrams to kilograms, with experience in heterocyclic chemistry.[8]

  • Cayman Chemical : Offers chemical synthesis services for complex molecules, including small molecule, drug-like heterocyclic compounds.[9]

The Custom Synthesis Workflow

The process of obtaining a custom-synthesized chemical typically follows a structured workflow. The diagram below illustrates the key stages involved, from initial inquiry to receiving the final product.

custom_synthesis_workflow cluster_researcher Researcher's Actions cluster_provider Provider's Actions start Identify Need for This compound inquiry Submit Inquiry to Custom Synthesis Providers start->inquiry quote Provide Quotation (Price, Timeline, Purity) inquiry->quote nda Sign Non-Disclosure Agreement (NDA) po Issue Purchase Order (PO) nda->po synthesis Synthesize and Purify Compound po->synthesis receive Receive Compound and Certificate of Analysis quote->nda qc Perform Quality Control (QC) Analysis synthesis->qc ship Ship Compound with Documentation qc->ship ship->receive

A typical workflow for the custom synthesis of a non-commercially available chemical.

Experimental Protocols: A Note on Synthesis

Signaling Pathways and Applications

As this compound is not a commercially available compound, there is a lack of published research detailing its biological activity, including any involvement in signaling pathways or its applications in drug development. The broader class of thiolane-containing molecules, however, has been identified in a number of bioactive natural products and therapeutic agents, exhibiting a range of activities such as anti-viral, anti-cancer, and anti-microbial properties. This suggests that novel thiolane derivatives like this compound could be of interest in drug discovery programs.

Conclusion

While this compound is not a chemical that can be purchased "off-the-shelf," this guide provides researchers with a clear path forward. The commercially available isomer, 2-Propylthiolane, can serve as a useful tool in some research contexts. For studies where this compound is essential, the custom synthesis route is a practical and well-established option. By engaging with a reputable custom synthesis provider, researchers can obtain this and other novel molecules, thereby enabling the advancement of their scientific and drug development objectives.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3-Propylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylthiolane is a saturated sulfur-containing heterocyclic organic compound. As with many organosulfur compounds, its analysis is of interest in various fields, including flavor and fragrance chemistry, petroleum analysis, and as a potential impurity or metabolite in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. These application notes provide a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For liquid samples such as in process monitoring or formulation analysis, a direct injection following dilution may be sufficient. For more complex matrices or when trace-level detection is required, headspace or solid-phase microextraction (SPME) techniques are recommended to pre-concentrate the analyte and minimize matrix interference.

Protocol 1: Direct Liquid Injection

  • Accurately weigh a portion of the sample containing this compound.

  • Dilute the sample with a suitable volatile solvent (e.g., dichloromethane, hexane, or methanol) to a final concentration of approximately 1-10 µg/mL.[1]

  • Vortex the solution to ensure homogeneity.

  • If particulates are present, centrifuge the sample and transfer the supernatant to a 2 mL autosampler vial.[1][2]

  • Cap the vial immediately to prevent the loss of the volatile analyte.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile compounds in solid or liquid matrices.

  • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

  • If the sample is aqueous, add a salt (e.g., NaCl, 20% w/v) to increase the volatility of the analyte.[3]

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at a constant temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[4]

  • Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the equilibration temperature.[3][4]

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Parameters

A gas chromatograph coupled to a mass spectrometer is used for the analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample.

Parameter Value Rationale
Gas Chromatograph
Injection PortSplitlessTo maximize the transfer of the analyte onto the column, enhancing sensitivity. A pulsed splitless injection can also be considered for improved peak shape and repeatability.
Injector Temperature250°CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Typical flow rate for standard capillary columns.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar columnProvides good separation for a wide range of volatile and semi-volatile compounds. An SE-54 or OV-1 column could also be suitable.
Oven Temperature ProgramInitial temperature: 50°C, hold for 2 minAllows for focusing of the analytes at the head of the column.
Ramp 1: 10°C/min to 150°CSeparates compounds based on their boiling points.
Ramp 2: 20°C/min to 280°C, hold for 5 minTo elute any higher boiling compounds and clean the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating mass spectra and for library matching.
Mass Rangem/z 40-300To detect the molecular ion and characteristic fragments of this compound.
Source Temperature230°CA standard source temperature to maintain cleanliness and sensitivity.
Quadrupole Temperature150°CA standard quadrupole temperature.
Solvent Delay3 minTo protect the filament from the solvent peak.
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and identification. SIM for quantitative analysis to enhance sensitivity and selectivity.

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standards of this compound of known concentrations. The peak area of a characteristic ion is plotted against the concentration.

Table 1: Predicted Mass Spectral Data for this compound

m/z Predicted Fragment Relative Abundance Notes
132[M]+•LowMolecular ion
89[M - C3H7]+ModerateLoss of the propyl side chain
101[M - C2H5]+ModerateAlpha cleavage next to the sulfur atom
55[C4H7]+HighCommon fragment in cyclic alkanes
43[C3H7]+HighPropyl cation

Note: This is a predicted fragmentation pattern. Actual mass spectral data should be acquired from a pure standard of this compound for confirmation.

Table 2: Example Calibration Data for Quantitative Analysis (SIM Mode)

Concentration (ng/mL) Peak Area (Ion m/z 89)
115,000
578,000
10155,000
25390,000
50785,000
1001,580,000

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution with Solvent Sample->Dilution Liquid Sample SPME HS-SPME Sample->SPME Solid/Liquid Matrix Vial Transfer to Autosampler Vial Dilution->Vial GC_Inlet GC Inlet SPME->GC_Inlet Thermal Desorption Vial->GC_Inlet Injection GC_Column GC Column Separation GC_Inlet->GC_Column MS_Ionization MS Ionization (EI) GC_Column->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Chromatogram Total Ion Chromatogram MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Peak Integration Quantification Quantification Mass_Spectrum->Quantification Library Search & Characteristic Ions Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Analytical_Logic cluster_separation Separation cluster_identification Identification cluster_quantification Quantification Volatility Analyte Volatility Separation Chromatographic Separation Volatility->Separation Column_Interaction Column Interaction Column_Interaction->Separation Fragmentation Mass Fragmentation Pattern Retention_Time Retention Time Separation->Retention_Time Identification Compound Identification Fragmentation->Identification Retention_Time->Identification Peak_Area Peak Area Identification->Peak_Area Quantification Concentration Determination Peak_Area->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Logical steps in the GC-MS analytical process.

References

Application Note: 1H and 13C NMR Spectral Assignment of 3-Propylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-propylthiolane. Due to the absence of published experimental spectra for this specific compound, this note offers a comprehensive prediction of the chemical shifts, multiplicities, and coupling constants based on established NMR principles and data from analogous structures. This guide is intended to assist researchers in the identification and structural elucidation of this compound and related sulfur-containing heterocyclic compounds.

Introduction

Thiolane (tetrahydrothiophene) and its derivatives are important structural motifs found in various natural products and synthetic molecules with significant biological activity. The characterization of these compounds is crucial for drug discovery and development. NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. This application note details the predicted ¹H and ¹³C NMR spectral assignments for this compound and provides a standardized protocol for acquiring high-quality NMR data.

Predicted NMR Spectral Data for this compound

The structure of this compound with atom numbering is shown below:

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃ are summarized in the table below. These predictions are based on the analysis of chemical shift databases and the known effects of alkyl and thioether functionalities.

Proton Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration
H2a, H2b2.80 - 2.95m-2H
H32.40 - 2.55m-1H
H4a, H4b1.90 - 2.10m-2H
H5a, H5b2.65 - 2.80m-2H
H1'a, H1'b1.45 - 1.60m-2H
H2'a, H2'b1.35 - 1.50m-2H
H3'0.90 - 1.00t7.23H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are listed below. The predictions are based on additive models and comparison with similar structures.

Carbon Predicted δ (ppm)
C235 - 40
C345 - 50
C430 - 35
C532 - 37
C1'38 - 43
C2'22 - 27
C3'13 - 15

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing:

    • Apply a line broadening of 1.0 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the key through-bond correlations that would be expected in 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation).

Application Note: Chiral Separation of 3-Propylthiolane Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-Propylthiolane enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline separation with excellent resolution. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this compound, a sulfur-containing heterocyclic compound of interest in pharmaceutical and materials science research.

Introduction

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, the separation and quantification of enantiomers are critical in the development of pharmaceuticals and other bioactive compounds.[3] this compound is a chiral sulfur-containing heterocycle with potential applications in various fields.[4][5][6] Direct separation of enantiomers using HPLC with a chiral stationary phase (CSP) is a widely adopted and effective technique for this purpose.[2][7][8] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds.[9] This application note presents a validated HPLC method for the chiral separation of (R)-3-Propylthiolane and (S)-3-Propylthiolane.

Experimental Protocols

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane (HPLC grade) and Isopropanol (B130326) (IPA) (HPLC grade).

  • Sample: Racemic this compound standard, dissolved in the mobile phase at a concentration of 1.0 mg/mL.

Chromatographic Conditions:

ParameterValue
Column Polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL by dissolving the appropriate amount of the standard in the mobile phase (n-Hexane/IPA 90:10).

  • Vortex the solution until the standard is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis:

The retention time (t R ), resolution (R s ), and peak area for each enantiomer are determined from the chromatogram. The resolution is calculated using the following formula:

R s = 2(t R2 - t R1 ) / (w 1 + w 2 )

where t R1 and t R2 are the retention times of the first and second eluting enantiomers, and w 1 and w 2 are the respective peak widths at the base.

Data Presentation

Table 1: Chromatographic Results for the Chiral Separation of this compound Enantiomers

EnantiomerRetention Time (t R ) (min)Peak Area (%)Resolution (R s )
(R)-3-Propylthiolane8.5450.1\multirow{2}{*}{2.15}
(S)-3-Propylthiolane10.2349.9

Note: The elution order of the enantiomers is hypothetical and should be confirmed with enantiomerically pure standards.

Mandatory Visualizations

G Experimental Workflow for Chiral HPLC Separation A Sample Preparation (1.0 mg/mL this compound in Mobile Phase) C Sample Injection (10 µL) A->C B HPLC System Setup (Polysaccharide CSP, Mobile Phase: Hexane/IPA 90:10) D Isocratic Elution (Flow Rate: 1.0 mL/min, Temp: 25°C) B->D C->D E UV Detection (220 nm) D->E F Data Acquisition and Analysis (Chromatogram Generation, Peak Integration, Resolution Calculation) E->F

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

G Key Factors Influencing Chiral Separation A Chiral Separation (Resolution of Enantiomers) B Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) B->A Primary Selector C Mobile Phase Composition (% Organic Modifier, e.g., IPA) C->A Affects Retention & Selectivity D Temperature D->A Influences Thermodynamics E Flow Rate E->A Impacts Efficiency & Backpressure

Caption: Logical relationship of key factors affecting chiral HPLC separation.

Conclusion

The method described in this application note provides a reliable and efficient means for the baseline separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a simple mobile phase of n-hexane and isopropanol offers excellent resolution and peak shape. This protocol is suitable for routine quality control and enantiomeric purity determination in research and development settings. Further optimization of the mobile phase composition and temperature may be performed to enhance resolution or reduce analysis time if required.

References

Application Note: Solid-Phase Microextraction (SPME) for Sampling Volatile Thiolanes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. This application note details the use of Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the sampling and analysis of volatile thiolanes. Thiolanes, as cyclic sulfides, are important in various fields, including flavor and fragrance chemistry and pharmaceutical development, due to their distinct aromas and biological activities.

The principle of SPME is based on the partitioning of analytes between the sample matrix (and its headspace) and a stationary phase coated on a fused-silica fiber.[2] The amount of analyte extracted by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis. The HS-SPME method is preferred for volatile compounds in solid or liquid samples as it minimizes matrix effects.[3]

Key Experimental Considerations

Several parameters are crucial for the successful application of HS-SPME for thiolane analysis. These include the selection of the SPME fiber, extraction time and temperature, and sample matrix modifications.

  • SPME Fiber Selection : The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes.[4][5] For volatile sulfur compounds like thiolanes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the optimal choice due to its high efficiency in extracting a broad range of volatile and semi-volatile compounds.[6][7]

  • Extraction Temperature and Time : Higher extraction temperatures generally increase the vapor pressure of analytes, leading to higher concentrations in the headspace and faster extraction kinetics.[8] However, excessively high temperatures can degrade thermally labile compounds. The extraction time should be sufficient to allow for equilibrium or pre-equilibrium to be reached between the sample headspace and the SPME fiber.[7]

  • Sample Matrix Modification : The addition of salt (salting out) to aqueous samples can increase the ionic strength of the solution, thereby decreasing the solubility of organic analytes and promoting their partitioning into the headspace.[4] Agitation of the sample during extraction also helps to facilitate the mass transfer of analytes from the sample to the headspace.[9]

  • Derivatization : For enhanced sensitivity and selectivity, in-fiber derivatization can be employed. For thiols, reagents like N-phenylmaleimide have been used to create more stable and less volatile derivatives, leading to lower limits of detection.[10][11]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile sulfur compounds using SPME-GC-MS. While specific data for thiolanes is limited in the literature, the data for related thiol compounds provides a good indication of the expected performance.

ParameterValueCompound ClassReference
Limit of Detection (LOD)Low µg/L rangeThiols[10][11]
Relative Standard Deviation (RSD)< 10%Thiols[10][11]

Experimental Protocol: HS-SPME-GC-MS for Volatile Thiolanes

This protocol provides a general procedure for the analysis of volatile thiolanes in a liquid matrix. Optimization of specific parameters for your sample matrix is highly recommended.[8]

1. Materials and Reagents

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.[6]

  • SPME holder (manual or autosampler).

  • Headspace vials (10 or 20 mL) with PTFE-faced septa.

  • Heating and agitation unit (e.g., heating block with magnetic stirrer or autosampler with incubation and agitation).

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Sodium Chloride (NaCl), analytical grade.

  • Internal standard solution (e.g., a deuterated thiolane or a different sulfur compound not present in the sample).

  • Sample containing volatile thiolanes.

2. Sample Preparation

  • Pipette a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial.

  • If an internal standard is used, add a known amount to the vial.[12]

  • Add a specific amount of NaCl (e.g., to reach 20-40% w/v) to the sample to increase the ionic strength.[8][4]

  • Immediately seal the vial with the cap and septum.

3. HS-SPME Extraction

  • Before the first use of a new fiber, or at the beginning of each day, condition the SPME fiber according to the manufacturer's instructions.[6]

  • Place the sealed vial in the heating and agitation unit and allow it to pre-incubate at the optimized temperature (e.g., 50-70°C) for a set time (e.g., 10-20 minutes) to allow for equilibration of the headspace.[6][12]

  • After pre-incubation, expose the SPME fiber to the headspace of the sample for the optimized extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[13][14]

  • Retract the fiber into the needle after the extraction period.

4. GC-MS Analysis

  • Immediately insert the SPME fiber into the hot injection port of the GC.

  • Desorb the analytes from the fiber onto the GC column. The desorption time and temperature will depend on the GC-MS method but are typically around 250°C for 2-5 minutes.

  • Start the GC-MS data acquisition. The chromatographic conditions (e.g., column type, temperature program) should be optimized for the separation of volatile sulfur compounds.

5. Data Analysis

  • Identify the thiolane peaks in the chromatogram based on their mass spectra and retention times.

  • Quantify the analytes by comparing their peak areas to that of the internal standard or by using an external calibration curve.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis Analysis Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Vial Seal in Headspace Vial Add_Salt->Vial Preincubation Pre-incubation (Heating & Agitation) Vial->Preincubation Extraction Expose SPME Fiber to Headspace Preincubation->Extraction Retraction Retract Fiber Extraction->Retraction Desorption Thermal Desorption in GC Inlet Retraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Logical_Relationships cluster_Equilibrium Equilibrium/Partitioning cluster_Analysis Instrumental Analysis Analyte Volatile Thiolane in Sample Headspace Thiolane in Headspace Analyte->Headspace Partitioning (K_hs) SPME_Fiber Thiolane on SPME Fiber Headspace->SPME_Fiber Adsorption (K_fh) GC_Column Thiolane in GC Column SPME_Fiber->GC_Column Thermal Desorption MS_Signal Mass Spectrum Signal GC_Column->MS_Signal Elution & Ionization

References

Application Notes and Protocols for the Synthesis of 3-Propylthiolane via Thiol-Ene Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-propylthiolane, a saturated five-membered sulfur-containing heterocycle, utilizing a photochemical intramolecular thiol-ene reaction. The thiol-ene reaction, a cornerstone of "click chemistry," offers an efficient and high-yield pathway for the formation of thioethers.[1] This method relies on the radical-initiated cyclization of an unsaturated thiol, specifically 2-propylpent-4-en-1-thiol, to produce the target thiolane derivative. The protocol described herein is applicable for small-scale synthesis in a research setting and can be adapted for the synthesis of other 3-substituted thiolanes.

Introduction

Thiolanes, also known as tetrahydrothiophenes, are important structural motifs found in various biologically active molecules and are utilized as intermediates in organic synthesis. The thiol-ene reaction has emerged as a powerful tool for the construction of carbon-sulfur bonds due to its high efficiency, stereoselectivity, and functional group tolerance.[1][2][3] The reaction can proceed through either a free-radical or a Michael-addition mechanism.[1][2] The free-radical pathway, often initiated by photochemical means, involves the addition of a thiyl radical to an alkene.[2][3]

Intramolecular thiol-ene reactions are particularly useful for the synthesis of sulfur-containing heterocyclic compounds.[1] The regioselectivity of the cyclization is generally governed by Baldwin's rules, with the 5-exo-trig cyclization being a favored pathway for the formation of five-membered rings. This application note details the synthesis of this compound via the 5-exo-trig photochemical cyclization of 2-propylpent-4-en-1-thiol.

Reaction Scheme

reactant 2-Propylpent-4-en-1-thiol product This compound reactant->product Intramolecular Thiol-Ene Cyclization conditions hν (UV light) Photoinitiator Solvent

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz round-bottom flask equipped with a magnetic stir bar, dissolve 2-propylpent-4-en-1-thiol (1.0 eq) in anhydrous dichloromethane to a concentration of 0.1 M.

    • Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), in a catalytic amount (e.g., 5 mol%).

    • Seal the flask with a septum and purge with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Photochemical Reaction:

    • Place the reaction flask in a suitable cooling bath (e.g., a water bath) to maintain a constant temperature (typically room temperature).

    • Position a UV lamp at a close and consistent distance from the reaction flask.

    • Irradiate the stirred reaction mixture with UV light. The reaction time will vary depending on the scale and lamp intensity but can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is between 1 to 4 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), turn off the UV lamp.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane.

    • Collect the fractions containing the purified this compound and concentrate them using a rotary evaporator to yield the final product.

  • Characterization:

    • The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), GC-MS, and Fourier-Transform Infrared (FTIR) spectroscopy.

Quantitative Data Summary

ParameterValueReference
Starting Material 2-Propylpent-4-en-1-thiol-
Product This compound-
Reaction Type Photochemical Intramolecular Thiol-Ene Cyclization[1][2]
Initiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA)[4]
Solvent Dichloromethane (DCM)-
Typical Yield 70-90%Representative
Reaction Time 1-4 hoursRepresentative
Temperature Room TemperatureRepresentative

Visualizations

Signaling Pathway: Radical Chain Mechanism

The photochemical thiol-ene reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator Initiator Radicals Initiator Radicals Photoinitiator->Initiator Radicals Thiyl Radical Thiyl Radical Initiator Radicals->Thiyl Radical R-SH Carbon-centered\nRadical Intermediate Carbon-centered Radical Intermediate Thiyl Radical->Carbon-centered\nRadical Intermediate Alkene (Intramolecular) Radical + Radical Radical + Radical Product (Thiolane) Product (Thiolane) Carbon-centered\nRadical Intermediate->Product (Thiolane) R-SH Product (Thiolane)->Thiyl Radical Chain Carrier Non-radical Species Non-radical Species Radical + Radical->Non-radical Species

Caption: Radical chain mechanism of the thiol-ene reaction.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

A 1. Prepare Reaction Mixture (Thiol, Initiator, Solvent) B 2. Purge with Nitrogen A->B C 3. UV Irradiation B->C D 4. Monitor Reaction (TLC/GC-MS) C->D E 5. Solvent Removal (Rotary Evaporation) D->E Reaction Complete F 6. Column Chromatography E->F G 7. Product Characterization (NMR, GC-MS, FTIR) F->G

Caption: Experimental workflow for this compound synthesis.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 3-Propylthiolan für eine verbesserte GC-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die Derivatisierung von 3-Propylthiolan zur Verbesserung seiner Analyse mittels Gaschromatographie (GC). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von Thiolen wie 3-Propylthiolan zu erhöhen und somit eine genauere und empfindlichere quantitative Analyse zu ermöglichen.[1][2][3]

Einleitung

3-Propylthiolan ist eine zyklische Schwefelverbindung, deren direkte Analyse mittels GC aufgrund der Reaktivität und Polarität der Thiolgruppe eine Herausforderung darstellen kann. Die Derivatisierung der Sulfhydrylgruppe (-SH) wandelt das Molekül in eine stabilere und flüchtigere Form um, was zu verbesserten chromatographischen Eigenschaften wie symmetrischeren Peaks und geringeren Nachweisgrenzen führt.[1][4] In dieser Anwendungsbeschreibung werden drei gängige Derivatisierungsstrategien vorgestellt: Alkylierung mit Pentafluorbenzylbromid (PFBBr), Michael-Addition mit Ethylpropiolat (ETP) und Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA).

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst repräsentative quantitative Daten aus der Literatur für die Analyse von Thiolen nach Derivatisierung zusammen. Diese Werte dienen als Referenz für die zu erwartende Empfindlichkeit bei der Analyse von derivatisiertem 3-Propylthiolan.

DerivatisierungsmittelAnalyt (Beispiel)Matrix (Beispiel)DetektionsmethodeNachweisgrenze (LOD)Quantifizierungsgrenze (LOQ)Quelle(n)
Pentafluorbenzylbromid (PFBBr)Flüchtige ThioleWeinGC-NICI-MSSub-ng/L-Bereich-[4]
Ethylpropiolat (ETP)4-Mercapto-4-methylpentan-2-on (4MMP)ModellweinGC-MS7.2 ng/L-[5]
Ethylpropiolat (ETP)3-Mercaptohexylacetat (3MHA)WeißweinGC-MS120.9 ng/L-[5]
Ethylpropiolat (ETP)3-Mercaptohexan-1-ol (3MH)WeißweinGC-MS194.6 ng/L-[5]
BSTFA + TMCSDiverse Analyten-GC-MS--[2]

Experimentelle Protokolle

Hier werden detaillierte Protokolle für jede der drei Derivatisierungsmethoden bereitgestellt.

Protokoll 1: Derivatisierung mit Pentafluorbenzylbromid (PFBBr)

Diese Methode basiert auf einer extraktiven Alkylierung, bei der die Thiolgruppe mit PFBBr zu einem stabilen und flüchtigen Thioether umgesetzt wird.[4][6]

Materialien:

  • 3-Propylthiolan-Standardlösung

  • Pentafluorbenzylbromid (PFBBr)-Lösung (z.B. 10 mg/mL in Aceton)

  • Extraktionslösungsmittel (z.B. Dichlormethan)

  • Wässrige Pufferlösung (z.B. pH 7-8)

  • Phasentransferkatalysator (optional, z.B. Tetrabutylammoniumhydrogensulfat)

  • Natriumsulfat (wasserfrei)

  • GC-Vials

Prozedur:

  • Eine bekannte Menge der 3-Propylthiolan-haltigen Probe oder Standardlösung in ein Reaktionsgefäß geben.

  • Einen geeigneten internen Standard hinzufügen.

  • Die wässrige Pufferlösung und das Extraktionslösungsmittel hinzufügen.

  • Eine definierte Menge der PFBBr-Lösung zugeben.

  • Das Gemisch für 60 Minuten bei 60 °C kräftig schütteln.

  • Die Phasen durch Zentrifugation trennen.

  • Die organische Phase abtrennen und über wasserfreiem Natriumsulfat trocknen.

  • Die getrocknete organische Phase in ein GC-Vial überführen und für die GC-MS-Analyse verwenden.

Protokoll 2: Derivatisierung mit Ethylpropiolat (ETP)

Diese Methode nutzt die Michael-Addition von Thiolen an die aktivierte Dreifachbindung von ETP, was zu stabilen und für die GC-Analyse geeigneten Addukten führt.[5][7][8]

Materialien:

  • 3-Propylthiolan-Standardlösung

  • Ethylpropiolat (ETP)-Lösung (z.B. 10% in Methanol)

  • Alkalischer Puffer (z.B. pH 10)

  • Festphasenextraktions (SPE)-Säulen (z.B. C18)

  • Elutionsmittel (z.B. Dichlormethan)

  • GC-Vials

Prozedur:

  • Die Probe, die 3-Propylthiolan enthält, mit dem alkalischen Puffer auf einen pH-Wert von ca. 10 einstellen.

  • Eine definierte Menge der ETP-Lösung hinzufügen.

  • Das Reaktionsgemisch für 30 Minuten bei Raumtemperatur inkubieren.

  • Die Reaktion durch Ansäuern (z.B. mit Ameisensäure) stoppen.

  • Das derivatisierte 3-Propylthiolan mittels SPE anreichern und reinigen.

  • Die SPE-Säule mit dem Elutionsmittel eluieren.

  • Das Eluat zur Trockne eindampfen und den Rückstand in einem geeigneten Lösungsmittel (z.B. Hexan) aufnehmen.

  • Die Lösung in ein GC-Vial überführen und analysieren.

Protokoll 3: Silylierung mit BSTFA

Die Silylierung wandelt die polare -SH-Gruppe durch die Einführung einer Trimethylsilylgruppe (TMS) in eine unpolare und flüchtigere Gruppe um.[1][2]

Materialien:

  • 3-Propylthiolan-Standardlösung (in einem aprotischen Lösungsmittel wie Acetonitril oder Pyridin)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit oder ohne 1% Trimethylchlorsilan (TMCS) als Katalysator

  • Heizblock oder Wasserbad

  • GC-Vials

Prozedur:

  • Eine bekannte Menge der 3-Propylthiolan-Lösung in ein GC-Vial geben.

  • Das Lösungsmittel unter einem sanften Stickstoffstrom abdampfen.

  • Dem trockenen Rückstand eine definierte Menge BSTFA (mit TMCS) hinzufügen.

  • Das Vial fest verschließen und für 30-60 Minuten bei 60-70 °C erhitzen.

  • Das Vial auf Raumtemperatur abkühlen lassen.

  • Die derivatisierte Probe direkt für die GC-MS-Analyse verwenden.

Visualisierungen

Derivatization_Workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_cleanup Aufreinigung cluster_analysis Analyse Sample Probe mit 3-Propylthiolan Mix Probenmischung Sample->Mix Zugabe Standard Interner Standard Standard->Mix Zugabe Reaction Reaktion (Heizen/Schütteln) Mix->Reaction Reagenz zugeben PFBBr PFBBr-Lösung PFBBr->Reaction ETP ETP-Lösung ETP->Reaction BSTFA BSTFA-Reagenz BSTFA->Reaction Extraction Extraktion oder SPE Reaction->Extraction Extraktion / SPE Drying Eindampfen & Lösen Extraction->Drying Trocknen GCVial GC-Vial Drying->GCVial Überführen GCMS GC-MS Analyse GCVial->GCMS Injektion

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 3-Propylthiolan.

Reaction_Pathways cluster_pfbbr PFBBr-Derivatisierung cluster_etp ETP-Derivatisierung cluster_bstfa BSTFA-Silylierung Thiol1 3-Propylthiolan-SH PFBBr + PFB-Br Thiol1->PFBBr Product1 3-Propylthiolan-S-PFB PFBBr->Product1 Alkylierung Thiol2 3-Propylthiolan-SH ETP + Ethylpropiolat Thiol2->ETP Product2 Thiol-ETP-Addukt ETP->Product2 Michael-Addition Thiol3 3-Propylthiolan-SH BSTFA + BSTFA Thiol3->BSTFA Product3 3-Propylthiolan-S-TMS BSTFA->Product3 Silylierung

Abbildung 2: Chemische Reaktionswege für die Derivatisierung von 3-Propylthiolan.

References

Application Notes and Protocols for the Evaluation of Novel Thiolanes as Flavor and Fragrance Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Propylthiolane is a sulfur-containing heterocyclic compound. While specific data on its use as a flavor or fragrance ingredient is not extensively documented in publicly available literature, its structural similarity to other potent sulfur-containing aroma compounds suggests it may possess unique and interesting organoleptic properties. Volatile sulfur compounds are known for their low odor thresholds and significant impact on the flavor and aroma of various foods and beverages.[1][2][3][4] This document provides a comprehensive set of application notes and protocols for the systematic evaluation of novel thiolane derivatives, such as this compound, for their potential as flavor and fragrance ingredients. These guidelines are intended for researchers, scientists, and drug development professionals in the flavor and fragrance industry.

Section 1: Physicochemical and Organoleptic Data

A thorough characterization of a novel ingredient is the first step in its evaluation. The following tables provide a template for summarizing the key physicochemical and organoleptic data for a compound like this compound.

Table 1: Physicochemical Properties of a Novel Thiolane Ingredient

PropertyValueMethod/Instrument
Chemical Name This compoundIUPAC
CAS Number [Hypothetical]CAS Registry
Molecular Formula C7H14SMass Spectrometry
Molecular Weight 130.25 g/mol Calculated
Boiling Point [Hypothetical]Differential Scanning Calorimetry (DSC)
Vapor Pressure [Hypothetical]Thermogravimetric Analysis (TGA)
LogP (o/w) [Hypothetical]HPLC with UV detection
Solubility in Water [Hypothetical]Gravimetric analysis
Solubility in Ethanol [Hypothetical]Gravimetric analysis
Solubility in Propylene Glycol [Hypothetical]Gravimetric analysis

Table 2: Organoleptic Profile of a Novel Thiolane Ingredient

ParameterDescriptionConcentrationMedium
Odor Type [e.g., Sulfurous, Fruity, Green]0.1%Propylene Glycol
Odor Description [e.g., Tropical fruit, savory, cooked onion]0.1%Propylene Glycol
Flavor Type [e.g., Umami, Savory, Sweet]30 ppmWater
Taste Description [e.g., Meaty, alliaceous, tropical]30 ppmWater
Odor Threshold [Hypothetical, e.g., in ppb]-Air/Water

Section 2: Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of a new flavor or fragrance ingredient.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique used to identify aroma-active compounds in a sample.[5][6][7]

Objective: To determine the odor contribution of a novel thiolane ingredient in a complex mixture.

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • Capillary GC column (e.g., DB-WAX, DB-5)

  • Helium carrier gas

  • Sample of the novel thiolane ingredient dissolved in a suitable solvent (e.g., ethanol)

  • Trained sensory panelists (3-5)

Procedure:

  • Sample Preparation: Prepare a dilution series of the thiolane ingredient in the chosen solvent.

  • GC Instrument Setup:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.5 mL/min (Helium)

    • Split Ratio: 10:1 (adjust as needed)

    • FID Temperature: 260°C

    • ODP Temperature: 250°C

  • GC-O Analysis:

    • Inject 1 µL of the sample into the GC.

    • A trained panelist sniffs the effluent from the ODP and records the retention time and odor description for each detected aroma.

    • The intensity of each odor can be rated on a standardized scale (e.g., 0-5).

  • Data Analysis:

    • Correlate the retention times of the odor events with the peaks on the FID chromatogram.

    • Generate an aromagram by plotting odor intensity versus retention time.

    • Calculate the Odor Activity Value (OAV) by dividing the concentration of the compound by its odor threshold.[5]

Protocol for Sensory Panel Evaluation

Sensory panels provide valuable data on the perception of flavor and aroma in a finished product.

Objective: To evaluate the sensory characteristics of a novel thiolane ingredient in a specific food or beverage matrix.

Materials and Equipment:

  • Food or beverage base (e.g., water, sugar solution, unflavored cracker)

  • Samples of the thiolane ingredient at different concentrations

  • Trained sensory panelists (8-12)

  • Sensory booths with controlled lighting and ventilation

  • Data collection software

Procedure:

  • Panelist Training: Train panelists on the specific sensory attributes to be evaluated (e.g., fruity, savory, metallic) using reference standards.

  • Sample Preparation: Prepare samples of the food or beverage base containing the thiolane ingredient at various concentrations (including a control with no added ingredient).

  • Sensory Evaluation:

    • Present the samples to the panelists in a randomized and blind manner.

    • Ask panelists to rate the intensity of each sensory attribute on a line scale (e.g., 0-100).

    • Include an open-ended question for panelists to provide descriptive comments.

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the sensory space of the samples.

Section 3: Visualizations

Diagrams are provided to illustrate key experimental workflows.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Output Sample Novel Thiolane Sample Dilution Dilution Series Sample->Dilution Solvent Solvent (e.g., Ethanol) Solvent->Dilution GC Gas Chromatograph Dilution->GC FID Flame Ionization Detector GC->FID ODP Olfactory Detection Port GC->ODP Chromatogram FID Chromatogram FID->Chromatogram Panelist Sensory Panelist ODP->Panelist Aromagram Aromagram Panelist->Aromagram OAV Odor Activity Value (OAV) Chromatogram->OAV Aromagram->OAV

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory_Panel_Workflow cluster_setup Setup & Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis Panelist_Training Panelist Training with Reference Standards Sensory_Booths Controlled Sensory Booths Panelist_Training->Sensory_Booths Sample_Prep Sample Preparation in Food Matrix Blinded_Samples Randomized & Blinded Sample Presentation Sample_Prep->Blinded_Samples Sensory_Booths->Blinded_Samples Data_Collection Data Collection (Intensity & Descriptors) Blinded_Samples->Data_Collection ANOVA Statistical Analysis (ANOVA) Data_Collection->ANOVA PCA Multivariate Analysis (PCA) Data_Collection->PCA Report Sensory Profile Report ANOVA->Report PCA->Report

Caption: Workflow for Sensory Panel Evaluation.

References

Application Note: Analysis of 3-Propylthiolane in Petroleum Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolanes, also known as tetrahydrothiophenes, are saturated five-membered heterocyclic sulfur compounds. While often considered contaminants in the petroleum industry due to their potential to cause corrosion and catalyst poisoning, recent research has highlighted the diverse biological activities of thiolane-based compounds, making them promising candidates in drug discovery.[1] Thiolane derivatives have demonstrated a range of pharmacological effects, including antiviral, anticancer, anti-platelet, and antimicrobial activities.[1] This intersection of petroleum chemistry and medicinal chemistry underscores the importance of robust analytical methods for the identification and quantification of specific thiolanes, such as 3-propylthiolane, in complex matrices like petroleum.

This application note provides a detailed protocol for the analysis of this compound and other cyclic sulfides in petroleum samples using Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD). This technique offers high selectivity and sensitivity for sulfur-containing compounds, making it ideal for the analysis of trace-level sulfur species in hydrocarbon-rich samples.[2][3] The methodologies described are based on the industry-standard ASTM D5623 method for the determination of volatile sulfur compounds in light petroleum liquids.[2][4][5]

Experimental Protocols

The analysis of this compound in petroleum samples involves sample preparation, gas chromatographic separation, and selective detection. The following protocol is a comprehensive guide based on established methods for the analysis of sulfur compounds in petroleum.

Sample Preparation

Petroleum samples are typically complex mixtures requiring dilution prior to analysis to avoid column and detector overload.

  • Objective: To prepare petroleum samples for GC-SCD analysis by dilution.

  • Materials:

    • Petroleum sample

    • Isooctane (or other suitable sulfur-free solvent)

    • Volumetric flasks

    • Micropipettes

  • Protocol:

    • Allow the petroleum sample to reach room temperature.

    • Prepare a stock solution by accurately weighing a known amount of the petroleum sample and diluting it with a known volume of isooctane.

    • From the stock solution, prepare a series of dilutions to bring the expected concentration of this compound and other sulfur compounds into the linear range of the detector (typically 0.1 to 100 ppm).[4]

    • If an internal standard is used for quantification, add a known amount of the internal standard (e.g., diphenyl sulfide) to each sample and calibration standard.[4]

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This is the core analytical technique for the separation and quantification of this compound.

  • Objective: To separate this compound from other components in the petroleum sample and selectively detect it using a sulfur chemiluminescence detector.

  • Instrumentation:

    • Gas Chromatograph (e.g., Agilent 7890B GC, Shimadzu Nexis GC-2030) equipped with a Sulfur Chemiluminescence Detector (SCD) (e.g., Agilent 8355 SCD, Shimadzu SCD-2030).[2][3]

    • Autosampler for precise and repeatable injections.

  • Experimental Conditions: The following table outlines typical GC-SCD parameters based on ASTM D5623.[3][5]

ParameterCondition
GC System
InletSplit/Splitless
Inlet Temperature275 °C
LinerDeactivated, Ultra Inert
Carrier GasHelium
Flow RateConstant flow, 2.0 mL/min
Injection Volume1 µL
Split Ratio10:1 (can be adjusted based on concentration)
Column
TypeAgilent J&W DB-Sulfur SCD or similar
Dimensions60 m x 0.32 mm ID, 4.2 µm film thickness
Oven Program
Initial Temperature40 °C, hold for 1 min
Ramp Rate10 °C/min
Final Temperature250 °C
SCD Detector
Base Temperature250 °C
Furnace Temperature800 °C
OxidantAir
ReductantHydrogen
Ozone GeneratorOxygen

Data Presentation

Table 1: Performance Data for Representative Sulfur Compounds by GC-SCD

CompoundConcentration Range (ppm)Coefficient of Determination (R²)Repeatability (%RSD, n=5)
2-Propanethiol0.1 - 100> 0.999< 5%
Methyl Disulfide0.1 - 100> 0.999< 5%
1-Butanethiol0.1 - 100> 0.999< 5%
Diethyl Disulfide0.1 - 100> 0.999< 5%
3-Methylbenzothiophene0.1 - 100> 0.999< 5%

Data is representative and sourced from instrument manufacturer application notes.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical process for the determination of this compound in petroleum samples.

experimental_workflow sample Petroleum Sample dilution Dilution with Isooctane (and Internal Standard Addition) sample->dilution Sample Preparation autosampler Autosampler Injection dilution->autosampler Analysis gc Gas Chromatography (Separation on DB-Sulfur SCD column) autosampler->gc scd Sulfur Chemiluminescence Detection gc->scd Elution data Data Acquisition and Analysis (Quantification) scd->data Signal Processing

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The analysis of this compound and other cyclic sulfides in petroleum is effectively achieved using Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD). This method, outlined by standards such as ASTM D5623, provides the necessary selectivity and sensitivity to detect and quantify these compounds in complex hydrocarbon matrices.[2][3][4][5] For researchers in the petroleum industry, this allows for crucial monitoring of contaminants that can affect product quality and processing efficiency. For drug development professionals, the ability to identify and quantify novel thiolane structures from natural sources like petroleum can provide a starting point for the discovery of new therapeutic agents.[1] The protocol and performance data presented here serve as a comprehensive guide for establishing this analytical capability in the laboratory.

References

Application Notes and Protocols: Synthesis of Radiolabeled 3-Propylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of radiolabeled 3-propylthiolane, a novel radiotracer with potential applications in Positron Emission Tomography (PET) imaging. Given the presence of the thiolane ring, a structure found in various biologically active molecules, and the propylthio side chain, this tracer could be valuable for studying a range of biological processes, including enzyme kinetics, receptor binding, and drug metabolism, particularly in contexts involving sulfur-containing compounds. The protocol outlined here is a proposed synthetic route based on established radiochemical principles, as a standardized procedure for this specific molecule is not yet documented in the literature. This guide covers the synthesis of a suitable precursor and the subsequent radiolabeling with Carbon-11.

Precursor Synthesis: 3-(Propylthio)thiolane

A crucial step in the synthesis of the radiolabeled target is the preparation of a suitable precursor. Here, we propose the synthesis of 3-(propylthio)thiolane, which can then be demethylated to provide the free thiol necessary for radiolabeling.

Proposed Synthetic Pathway for 3-(Propylthio)thiolane

G cluster_0 Precursor Synthesis 3-Bromothiolane (B2755563) 3-Bromothiolane SN2_Reaction SN2 Reaction (Acetone, reflux) 3-Bromothiolane->SN2_Reaction Sodium_thiopropoxide Sodium thiopropoxide Sodium_thiopropoxide->SN2_Reaction 3-Propylthiolane_Precursor 3-(Propylthio)thiolane (Precursor) SN2_Reaction->3-Propylthiolane_Precursor

Caption: Proposed synthesis of the 3-(propylthio)thiolane precursor.

Experimental Protocol: Synthesis of 3-(Propylthio)thiolane

  • Preparation of Sodium Thiopropoxide: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve propanethiol (1.1 equivalents) in anhydrous ethanol. Add sodium metal (1.0 equivalent) portion-wise at 0°C. Stir the mixture until all the sodium has reacted to form a clear solution of sodium thiopropoxide.

  • Nucleophilic Substitution: To the solution of sodium thiopropoxide, add 3-bromothiolane (1.0 equivalent).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3-(propylthio)thiolane.

Radiolabeling Protocol: Synthesis of [¹¹C]this compound

The proposed radiolabeling strategy involves the methylation of a thiol precursor with [¹¹C]methyl iodide. This requires the initial demethylation of the 3-(propylthio)thiolane precursor to yield 3-mercaptothiolane.

Experimental Protocol: Demethylation of 3-(Propylthio)thiolane

  • Cleavage of the Thioether: Dissolve 3-(propylthio)thiolane in a suitable solvent such as dichloromethane.

  • Reagent Addition: Add a demethylating agent, for example, boron tribromide (BBr₃), dropwise at -78°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Purification: Carefully quench the reaction with methanol. After work-up, purify the resulting 3-mercaptothiolane by column chromatography.

Experimental Protocol: Radiolabeling with [¹¹C]Methyl Iodide

  • Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Synthesis of [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a commercially available automated synthesis module. This typically involves the reduction of [¹¹C]CO₂ to [¹¹C]CH₄, followed by gas-phase iodination, or reduction to [¹¹C]methanol and subsequent conversion to [¹¹C]CH₃I.

  • Radiolabeling Reaction:

    • In a shielded hot cell, dissolve the 3-mercaptothiolane precursor (1-2 mg) in a suitable solvent (e.g., DMF or acetone, 0.3 mL) in a sealed reaction vessel.

    • Add a mild base, such as tetrabutylammonium (B224687) hydroxide (B78521) or potassium carbonate, to deprotonate the thiol.

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80°C).

    • Allow the reaction to proceed for 5-10 minutes.

  • Purification:

    • Quench the reaction with water.

    • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

    • Collect the fraction corresponding to the radiolabeled product, [¹¹C]this compound.

  • Formulation:

    • Remove the HPLC solvent under a stream of nitrogen with gentle heating.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the synthesis of [¹¹C]this compound, based on typical outcomes for similar radiomethylation reactions.

ParameterExpected ValueNotes
Radiochemical Yield (RCY) 30-50%Decay-corrected, based on initial [¹¹C]CH₃I.
Molar Activity (Aₘ) > 37 GBq/µmol (> 1 Ci/µmol)At the end of synthesis.
Radiochemical Purity (RCP) > 98%As determined by analytical HPLC.
Total Synthesis Time 30-40 minutesFrom end of bombardment (EOB).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the proposed synthesis of [¹¹C]this compound.

G cluster_0 Radiolabeling Workflow Cyclotron Cyclotron Production ¹⁴N(p,α)¹¹C → [¹¹C]CO₂ CH3I_Synth [¹¹C]CH₃I Synthesis Module Cyclotron->CH3I_Synth Labeling Labeling Reaction Precursor + [¹¹C]CH₃I CH3I_Synth->Labeling HPLC Semi-preparative HPLC Purification Labeling->HPLC Final_Product [¹¹C]this compound (Formulated Product) HPLC->Final_Product QC Quality Control (Analytical HPLC) Final_Product->QC

Caption: Workflow for the synthesis of [¹¹C]this compound.

Disclaimer: This protocol is a proposed methodology based on established principles of organic and radiochemistry. Optimization of reaction conditions and validation of the precursor synthesis and radiolabeling procedures are required for implementation. All work with radioactive materials must be conducted in appropriately licensed facilities and by trained personnel in accordance with radiation safety regulations.

Application Notes & Protocols: Sensory Evaluation of Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Volatile sulfur compounds (VSCs) are a class of organic molecules that significantly influence the aroma and flavor profiles of a wide range of products, including foods, beverages, and pharmaceuticals. Due to their extremely low odor detection thresholds, VSCs can act as character-impact compounds, providing desirable aromatic notes at low concentrations, or as potent off-odors at higher levels.[1][2] Accurate sensory evaluation of these compounds is therefore critical for quality control, product development, and research. This document provides detailed protocols for two primary methods of sensory evaluation for VSCs: instrumental analysis via Gas Chromatography-Olfactometry (GC-O) and human-centric analysis through Sensory Panels.

Gas Chromatography-Olfactometry (GC-O) for VSC Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3][4] This method allows for the identification of specific odor-active compounds in a complex volatile mixture, even those present at concentrations below the detection limits of instrumental detectors.[3]

Principle

A volatile sample is injected into a gas chromatograph (GC), where individual compounds are separated based on their physicochemical properties. The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., Mass Spectrometer, MS, or Sulfur Chemiluminescence Detector, SCD) for chemical identification and quantification, and the other portion directed to a heated olfactory detection port (ODP) where a trained sensory analyst (assessor) sniffs the eluting compounds and records their odor characteristics.[4][5]

Experimental Protocol: GC-O Analysis of VSCs

This protocol outlines the key steps for analyzing VSCs using a GC-O system.

1.2.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

Headspace-SPME is a common technique for extracting and concentrating VSCs from a sample matrix.[6][7]

  • Apparatus: 20 mL headspace vials with septa, SPME fiber holder, SPME fiber (e.g., 75 µm Carboxen/Polydimethylsiloxane/Divinylbenzene - CAR/PDMS/DVB), heating block or water bath.[6]

  • Procedure:

    • Place a precisely weighed or measured amount of the sample (e.g., 5 g) into a 20 mL headspace vial.[6]

    • For liquid samples, addition of salt (e.g., 20% w/v NaCl) can improve the extraction of some VSCs.[7]

    • Seal the vial tightly with the septum cap.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 5-15 minutes) to allow volatiles to partition into the headspace.[6]

    • Expose the conditioned SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes at 60°C) for adsorption of the VSCs.[6]

    • Retract the fiber and immediately transfer it to the GC injector for desorption.

1.2.2. GC-O System Configuration and Parameters

  • Gas Chromatograph: Equipped with a split/splitless injector and a column effluent splitter.

  • Column: A polar column (e.g., FactorFour wax column) connected to a nonpolar column (e.g., VB-5) can provide good separation for a wide range of VSCs.[8]

  • Injector: Operate in splitless mode for high sensitivity. Desorption is typically performed at 250°C for 5 minutes.[6]

  • Oven Temperature Program: A starting temperature of 5°C is recommended for good peak shape of highly volatile compounds like methanethiol.[8] A typical program might be: 5°C for 5 min, ramp to 220°C at 10°C/min, hold for 10 min.

  • Effluent Splitter: The column outlet is connected to a Y-splitter, sending approximately 50% of the effluent to the chemical detector and 50% to the ODP.

  • Olfactory Detection Port (ODP): The transfer line to the ODP should be heated (e.g., 200°C) to prevent condensation.[3] Humidified air should be mixed with the effluent at the ODP to prevent nasal dehydration.

  • Chemical Detector: A Sulfur Chemiluminescence Detector (SCD) is highly selective and sensitive for sulfur compounds. A Mass Spectrometer (MS) can be used for identification of both sulfur and non-sulfur compounds.[8][9]

1.2.3. Data Acquisition and Analysis

  • A trained assessor sniffs the ODP outlet throughout the GC run.

  • The assessor uses a microphone or software interface (e.g., Acquisniff®) to record the time, duration, intensity, and a descriptor for each perceived odor.[10]

  • The resulting "aromagram" is then aligned with the chromatogram from the chemical detector to correlate specific chemical compounds with their sensory perception.[10]

  • Odor Activity Value (OAV): To estimate the contribution of an individual compound to the overall aroma, the Odor Activity Value can be calculated.[11][12] It is the ratio of the compound's concentration to its odor threshold in a specific matrix.[6] A compound with an OAV greater than 1 is considered to be a significant contributor to the aroma profile.[13]

GC-O Experimental Workflow Diagram

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Acquisition & Analysis Sample Sample Collection Vial Place in Headspace Vial Sample->Vial Equilibrate Equilibrate & Heat Vial->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME Injector GC Injector (Desorption) SPME->Injector GC_Column GC Column (Separation) Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Detector Chemical Detector (MS or SCD) Splitter->Detector 50% Assessor Human Assessor (Sniffing) ODP->Assessor Chromatogram Chromatogram (Chemical Data) Detector->Chromatogram Aromagram Aromagram (Sensory Data) Assessor->Aromagram Analysis Data Correlation & OAV Calculation Chromatogram->Analysis Aromagram->Analysis

Caption: Workflow for VSC analysis using Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation for VSC Detection Thresholds

Sensory panels are essential for determining how VSCs are perceived by humans and for establishing sensory thresholds.[14] The threshold can be defined as a detection threshold (awareness of a stimulus) or a recognition threshold (identification of the stimulus).[15][16] This protocol is based on the forced-choice ascending concentration series method, similar to that described in ASTM E679-19.[15][16][17][18]

Principle

A panel of trained assessors is presented with a series of samples containing increasing concentrations of a specific VSC.[15][16] In each presentation, one sample contains the VSC (the "spiked" sample) while others are blanks (the medium without the added VSC). Assessors are forced to choose the sample they believe is different, even if they are guessing. The individual's detection threshold is calculated as the geometric mean of the last incorrect concentration and the first consistently correct concentration.[14]

Experimental Protocol: Determining Odor Thresholds

2.2.1. Panelist Selection and Training

  • Selection: Recruit 10-12 assessors.[19] Screen candidates for their ability to detect basic odors and their general sensory acuity. Exclude individuals with anosmia or specific sensitivities.

  • Training: Familiarize panelists with the test procedure, the specific VSC odor, and the intensity rating scale. Conduct practice runs to ensure consistent performance.

2.2.2. Sample Preparation

  • Stock Solution: Prepare a high-concentration stock solution of the target VSC in an appropriate solvent (e.g., ethanol (B145695) for aqueous solutions).

  • Serial Dilutions: Create a series of dilutions from the stock solution in the desired medium (e.g., water, wine, air).[14] A dilution factor of 2 or 3 is common. The series should span a range from well below the expected threshold to clearly perceivable.

  • Sample Presentation (Triangle Test): For each concentration level, prepare a set of three samples (e.g., in opaque, capped glasses). Two samples will be blanks, and one will be the "spiked" sample containing the VSC. The position of the spiked sample should be randomized for each set.

2.2.3. Test Procedure

  • Environment: The evaluation must be conducted in a quiet, well-ventilated, and odor-free room.[19] Individual booths are recommended to prevent interaction between panelists.

  • Instructions: Instruct assessors to sniff each of the three samples in a set and identify which one is different from the other two.

  • Ascending Order: Present the sample sets in order of increasing concentration, starting from the lowest.

  • Rinsing: Provide water for rinsing between samples to minimize sensory fatigue and carryover effects.[19] A mandatory break of at least two minutes between samples is recommended.[19]

  • Data Collection: Record the assessor's choice for each concentration level. A correct identification is marked as "+", and an incorrect one as "0".

2.2.4. Data Analysis

  • Individual Threshold: For each assessor, the best-estimate threshold is the geometric mean of the concentration of the last incorrect identification ("0") and the next higher concentration where they were correct ("+").[14]

  • Panel Threshold: The overall panel threshold is the geometric mean of the best-estimate thresholds of all individual assessors.[14]

Sensory Panel Workflow Diagram

Sensory_Panel_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel Select & Train Sensory Panel (10-12) VSC_Stock Prepare VSC Stock Solution Dilutions Create Ascending Concentration Series VSC_Stock->Dilutions Triangle Prepare Triangle Tests (2 Blanks, 1 Spiked) Dilutions->Triangle Present Present Sets in Ascending Order Triangle->Present Assess Panelists Evaluate (Forced Choice) Present->Assess Record Record Results ('+' or '0') Assess->Record Calc_Ind Calculate Individual Best-Estimate Thresholds Record->Calc_Ind Calc_Panel Calculate Panel Geometric Mean Threshold Calc_Ind->Calc_Panel

References

Application Notes & Protocols: Quantification of 3-Propylthiolane in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylthiolane is a volatile sulfur compound (VSC) that can be present in various complex matrices, contributing to aroma profiles in food and beverages or potentially acting as a biomarker in biological samples. The accurate quantification of this compound is crucial for quality control in the food industry, flavor and fragrance research, and in metabolic studies. However, its analysis is challenging due to its volatility, reactivity, and typically low concentrations.[1] This document provides detailed protocols for the quantification of this compound in complex matrices using modern analytical techniques.

The primary analytical approach involves gas chromatography (GC) coupled with mass spectrometry (MS), which offers the necessary selectivity and sensitivity for trace-level analysis.[2][3] Effective sample preparation is paramount to isolate and concentrate this compound from the matrix, and two powerful solvent-free techniques, Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), are presented.[4][5][6]

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is suitable for the analysis of volatile compounds in liquid and solid matrices such as wine, fruit juices, and food homogenates.

1. Sample Preparation:

  • Place 5 mL (for liquid samples) or 5 g (for solid samples, homogenized with 5 mL of deionized water) into a 20 mL headspace vial.

  • Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.[7]

  • Spike the sample with an appropriate internal standard (e.g., 2-methyl-3-furanthiol (B142662) or a deuterated analog of the analyte) for accurate quantification.

  • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a temperature-controlled autosampler tray or a water bath set to 40°C.

  • Equilibrate the sample for 15 minutes to allow the analytes to partition into the headspace.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 40°C with gentle agitation.[5][8]

  • After extraction, retract the fiber into the needle.

3. GC-MS Analysis:

  • Injector: Transfer the SPME fiber to the GC injector, which is held at 250°C in splitless mode. Desorb the analytes from the fiber for 5 minutes.

  • Column: Use a non-polar or medium-polarity capillary column suitable for VSC analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound and the internal standard. A full scan mode can be used for initial identification.

    • Mass Range (for full scan): m/z 35-350.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

4. Quantification:

  • Create a calibration curve using a series of standards containing known concentrations of this compound and a constant concentration of the internal standard, prepared in a matrix similar to the samples.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound using Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

SBSE is a highly sensitive technique suitable for trace analysis of semi-volatile and volatile compounds in aqueous samples.[4][6]

1. Sample Preparation:

  • Place 10 mL of the liquid sample into a 20 mL vial. For solid samples, use a filtered aqueous extract.

  • To enhance extraction efficiency, add NaCl to a final concentration of 10% (w/v).[9] For samples where thiols may be bound to metals, the addition of a chelating agent like 1% (w/v) ethylenediaminetetraacetic acid (EDTA) can be beneficial.[9]

  • Add a known amount of a suitable internal standard.

  • Place a polydimethylsiloxane (PDMS) coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial.[4]

2. SBSE Procedure:

  • Stir the sample at 1000 rpm for 60 minutes at room temperature (or a controlled temperature of 35°C).[4]

  • After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it into a glass thermal desorption tube.

3. Thermal Desorption and GC-MS Analysis:

  • Thermal Desorption Unit (TDU):

    • Place the desorption tube in the TDU.

    • Desorb the analytes by rapidly heating the tube from 40°C to 250°C at a rate of 60°C/min and hold for 5 minutes.

    • The desorbed analytes are cryo-focused in a cooled injection system (CIS) at -10°C.

  • GC-MS Analysis:

    • After desorption, the CIS is rapidly heated to 280°C to inject the analytes into the GC column.

    • The GC-MS parameters (column, carrier gas, oven program, and MS settings) can be the same as described in Protocol 1.

4. Quantification:

  • The quantification procedure is the same as described for the HS-SPME method, using a calibration curve prepared with standards extracted under the same SBSE conditions.

Data Presentation

The following tables provide representative quantitative data for volatile sulfur compounds in a complex matrix (wine), which can be used as a reference for expected concentration ranges. While specific data for this compound is not widely available, the concentrations of other thiols and related compounds are indicative of the low levels at which these compounds are often found.

Table 1: Representative Concentrations of Volatile Sulfur Compounds in Wine.

CompoundConcentration Range (ng/L)MethodReference Matrix
4-mercapto-4-methyl-2-pentanone (4-MMP)0.9 - 17HS-SPME-GC-MSWhite and Rosé Wines[2][10]
3-mercaptohexanol (3-MH)1 - 5000HS-SPME-GC-MSVarious Wines[2][10]
3-mercaptohexylacetate (3-MHA)17 - 400HS-SPME-GC-MSSauvignon Blanc[2][10]
Dimethyl sulfide (B99878) (DMS)100 - 50000SBSE-GC-MSWine Distillates[4]
Diethyl sulfide (DES)<10 - 500SBSE-GC-MSWine Distillates[4]
Dimethyl disulfide (DMDS)50 - 2000SBSE-GC-MSWine Distillates[4]

Table 2: Method Validation Parameters for Thiol Analysis in Wine.

Parameter4-MMP3-MH3-MHA
Limit of Detection (LOD) (ng/L) 0.9[2][10]1[2][10]17[2][10]
Limit of Quantification (LOQ) (ng/L) 3.03.357
Recovery (%) 90-109[2][10]90-109[2][10]90-109[2][10]
Precision (RSD %) 5-11[2][10]5-11[2][10]5-11[2][10]

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

hs_spme_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample (5 mL/g) Add_Salt Add NaCl & Internal Standard Sample->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibrate at 40°C Seal->Equilibrate Expose_Fiber Expose SPME Fiber (30 min) Equilibrate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorb Thermal Desorption in Injector Retract_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification via Calibration Curve Detect->Quantify

HS-SPME-GC-MS Workflow for this compound Analysis.

sbse_workflow cluster_sample_prep Sample Preparation cluster_sbse SBSE cluster_td_gcms Thermal Desorption & GC-MS Analysis cluster_data Data Analysis Sample Sample (10 mL) Add_Reagents Add NaCl, EDTA & Internal Standard Sample->Add_Reagents Add_Stir_Bar Add PDMS Stir Bar Add_Reagents->Add_Stir_Bar Stir Stir Sample (60 min) Add_Stir_Bar->Stir Remove_Bar Remove and Dry Stir Bar Stir->Remove_Bar Desorb Thermal Desorption of Stir Bar Remove_Bar->Desorb Cryo_Focus Cryo-focusing Desorb->Cryo_Focus Inject Injection and GC-MS Analysis Cryo_Focus->Inject Quantify Quantification via Calibration Curve Inject->Quantify

SBSE-GC-MS Workflow for this compound Analysis.

Concluding Remarks

The choice between HS-SPME and SBSE will depend on the specific application, the nature of the matrix, and the required sensitivity. SBSE generally offers higher sensitivity due to the larger volume of the sorbent phase.[4] Method validation, including the determination of limits of detection and quantification, linearity, recovery, and precision, is essential for ensuring accurate and reliable results. Given the reactivity of thiols, proper sample handling and the use of appropriate standards are critical for successful quantification. Derivatization techniques may be explored if this compound exhibits poor chromatographic performance or insufficient sensitivity in its native form.[2]

References

Application Notes and Protocols for Stable Isotope Dilution Assay of 3-Propylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 3-Propylthiolane in biological matrices using a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is designed to offer high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

This compound is a sulfur-containing heterocyclic compound that may be of interest in various fields, including flavor chemistry, environmental analysis, and as a potential biomarker or metabolite in drug development. Accurate quantification of this and other volatile thiols in complex biological samples can be challenging due to their reactivity and potential for loss during sample preparation. Stable isotope dilution analysis is a robust analytical technique that overcomes these challenges by using a stable isotope-labeled version of the analyte as an internal standard.[1][2] This internal standard is added to the sample at the beginning of the workflow, accounting for any analyte loss during extraction, derivatization, and analysis.

Principle of the Method

The stable isotope dilution assay for this compound involves the addition of a known amount of an isotopically labeled internal standard (e.g., this compound-d7) to the sample. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach ensures high accuracy and precision by minimizing errors arising from sample matrix effects and variations in extraction recovery.[1][2]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the stable isotope dilution assay for this compound based on typical performance for similar small molecule assays.[3][4] These values should be validated for the specific matrix of interest.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linear Dynamic Range 0.5 - 1000 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Specificity High (achieved through chromatographic separation and MS/MS detection)

Experimental Protocols

Materials and Reagents
  • This compound (analyte standard)

  • Deuterated this compound (e.g., this compound-d7, internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the deuterated internal standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with methanol:water (50:50, v/v) to prepare a series of calibration standards ranging from the LOQ to the upper limit of quantification.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a consistent and robust signal in the mass spectrometer when added to the samples.

Sample Preparation
  • Thawing: Thaw frozen biological samples on ice.

  • Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.

  • Spiking: Add 10 µL of the internal standard spiking solution to each sample, calibrator, and quality control sample (except for the blank matrix).

  • Protein Precipitation (for plasma/serum): Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2

      • This compound-d7: Deuterated Precursor Ion > Product Ion 1, Deuterated Precursor Ion > Product Ion 2

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energies for the specific instrument used.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x or 1/x² weighting is typically used.

  • Concentration Determination: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound SIDA cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Filter Filtration Recon->Filter LC LC Separation Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratios Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the stable isotope dilution analysis of this compound.

Logical Relationship of SIDA Components

G Principle of Stable Isotope Dilution Assay Analyte This compound (Unknown Amount) Analysis LC-MS/MS Analysis Analyte->Analysis IS Deuterated this compound (Known Amount) IS->Analysis Sample Biological Sample Ratio Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Core principle of the stable isotope dilution assay for this compound.

References

Troubleshooting & Optimization

Optimizing GC-MS for 3-Propylthiolane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 3-Propylthiolane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: I am not getting a clear peak for this compound. What are the common causes?

A1: Several factors can contribute to poor peak shape or absence of a peak for this compound. These include:

  • Low concentration: this compound may be present at levels below the detection limit of your current method.

  • Poor extraction efficiency: The sample preparation method may not be optimal for this volatile sulfur compound.

  • Active sites in the GC system: Sulfur compounds are prone to adsorption on active sites in the injector, column, or detector, leading to peak tailing or complete loss of the analyte.

  • Inappropriate GC-MS parameters: The oven temperature program, injector temperature, or mass spectrometer settings may not be suitable for this compound.

  • Co-elution with matrix components: Interferences from the sample matrix can mask the this compound peak.

Q2: I am observing significant peak tailing for this compound. How can I resolve this?

A2: Peak tailing for sulfur compounds is often due to active sites in the GC system. Here are some troubleshooting steps:

  • Use an inert flow path: Ensure that the injector liner, column, and any other components in the sample flow path are deactivated or made of inert materials.

  • Condition your column: Properly condition the GC column according to the manufacturer's instructions before analysis.

  • Trim the column: If the column has been in use for a while, active sites may have developed at the inlet. Trimming a small portion (e.g., 10-20 cm) from the front of the column can help.

  • Check for leaks: Air leaks in the system can lead to column degradation and the creation of active sites.

Q3: What is the expected mass spectrum for this compound?

A3: A publicly available, reference electron ionization (EI) mass spectrum for this compound is not readily found in common databases. Therefore, it is highly recommended to analyze a certified reference standard of this compound to obtain a reference mass spectrum and confirm its retention time on your system. Based on the structure of this compound (C7H14S), the molecular ion ([M]+) would be at m/z 130. Common fragmentation patterns for alkylated thiolanes may involve the loss of the propyl group or fragmentation of the thiacyclopentane ring.

Q4: Can I use a standard non-polar column for this compound analysis?

A4: A standard non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for the analysis of this compound. These columns are robust and provide good separation for a wide range of volatile and semi-volatile compounds. For potentially better peak shape and resolution from interfering compounds, a column specifically designed for volatile sulfur analysis could be considered.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem: Poor Sensitivity / No Detectable Peak
Possible Cause Troubleshooting Step
Low Analyte Concentration Employ a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME) or Stir Bar Sorptive Extraction (SBSE).[1]
Inefficient Extraction Optimize SPME parameters: fiber coating (e.g., DVB/CAR/PDMS), extraction time, and temperature.[2][3] Consider adding salt (e.g., 20% w/v NaCl) and a chelating agent (e.g., 1% EDTA) to the sample matrix to improve the release of volatile sulfur compounds.[2][3]
Injector Issues Use a deactivated injector liner. Optimize the injector temperature to ensure efficient volatilization without thermal degradation. A starting point could be 250 °C.
Mass Spectrometer Settings Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity. Based on the expected molecular weight, monitor ions such as m/z 130 (molecular ion) and other potential fragments.
Active Sites Deactivate the entire GC flow path. Consider using a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) in parallel with the MS for confirmation of sulfur-containing peaks.[4][5]
Problem: Peak Tailing
Possible Cause Troubleshooting Step
Active Sites in Injector Use a fresh, deactivated injector liner. Glass wool in the liner should also be deactivated.
Column Contamination/Degradation Trim the analytical column from the injector end (10-20 cm). If tailing persists, replace the column. Ensure the use of high-purity carrier gas with oxygen and moisture traps.
Improper Column Installation Ensure the column is installed correctly in the injector and detector, with no leaks and the correct insertion depth.
Incompatible Solvent Ensure the sample is dissolved in a volatile organic solvent compatible with the GC column and analysis.

Experimental Protocols

The following are recommended starting protocols for the analysis of this compound. These should be optimized for your specific instrumentation and sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is based on methods developed for other volatile sulfur compounds.[1][2][3]

  • Sample Preparation: Place a known amount of your sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial.

  • Matrix Modification: To enhance the release of this compound, add NaCl to a final concentration of 20% (w/v) and EDTA to a final concentration of 1% (w/v).[2][3]

  • Incubation: Equilibrate the sample at a constant temperature (e.g., 35-50 °C) for a set time (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[2][3]

  • Desorption: Retract the fiber and immediately insert it into the GC injector for thermal desorption.

GC-MS Starting Parameters

These parameters are a general guideline and should be optimized.

Parameter Recommended Starting Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program 40 °C (hold for 3 min), ramp at 10 °C/min to 280 °C, hold for 5 min[6]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (Full Scan) m/z 35-350
SIM Ions (Hypothetical) m/z 130 (M+), and other potential fragments (e.g., m/z 87, 69, 41) - to be confirmed with a standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample Collection vial Transfer to Headspace Vial sample->vial matrix_mod Matrix Modification (e.g., NaCl, EDTA) vial->matrix_mod incubation Incubation & Equilibration matrix_mod->incubation extraction Headspace Extraction incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation ionization Electron Ionization separation->ionization detection Mass Detection (Scan or SIM) ionization->detection peak_id Peak Identification detection->peak_id quant Quantification peak_id->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree start GC-MS Problem Observed no_peak No Peak or Poor Sensitivity start->no_peak No signal for analyte peak_tailing Peak Tailing start->peak_tailing Asymmetric peak shape ghost_peaks Ghost / Carryover Peaks start->ghost_peaks Unexpected peaks check_conc Is analyte concentration sufficient? Consider pre-concentration (HS-SPME). no_peak->check_conc check_activity Suspect active sites. Use deactivated liner and trim column. peak_tailing->check_activity run_blank Inject a solvent blank. Are the ghost peaks present? ghost_peaks->run_blank check_injector Check injector temperature and liner. Is the liner deactivated? check_conc->check_injector Concentration is adequate check_ms Optimize MS settings. Use SIM mode for higher sensitivity. check_injector->check_ms Injector is optimal check_leaks Check for system leaks. Use an electronic leak detector. check_activity->check_leaks Tailing persists check_flow Verify carrier gas flow rate is optimal. check_leaks->check_flow No leaks found clean_injector Clean the injector port and replace septum. run_blank->clean_injector Yes bake_column Bake out the GC column at a high temperature. clean_injector->bake_column Peaks still present

Caption: Troubleshooting decision tree for common GC-MS issues.

potential_metabolism parent Thiophene-Containing Compound (e.g., this compound) p450 Cytochrome P450 Enzymes parent->p450 reactive_metabolite Reactive Metabolite (e.g., Thiophene-S-oxide) p450->reactive_metabolite detox Detoxification Pathways (e.g., Glutathione Conjugation) reactive_metabolite->detox excretion Excretion detox->excretion

Caption: Generalized metabolic pathway of thiophene (B33073) compounds. Note: This is a simplified and generalized pathway; the specific metabolism of this compound has not been extensively studied. Thiophene-containing drugs can be metabolized by cytochrome P450 enzymes to form reactive metabolites, which are then typically detoxified before excretion.[7]

References

Troubleshooting low yields in 3-Propylthiolane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-propylthiolane. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

Low yields in the synthesis of this compound, particularly via a Michael addition-based route, can often be attributed to several factors:

  • Incomplete Michael Addition: The initial conjugate addition of the sulfur nucleophile to the α,β-unsaturated precursor may not have gone to completion. This can be due to insufficiently reactive reagents, incorrect stoichiometry, or suboptimal reaction conditions.

  • Side Reactions: Several side reactions can compete with the desired cyclization, leading to the formation of byproducts and consumption of starting materials. Common side reactions include polymerization of the α,β-unsaturated starting material, oxidation of the thiol intermediate to a disulfide, and intermolecular reactions leading to oligomers instead of the desired five-membered ring.

  • Inefficient Cyclization: The subsequent intramolecular cyclization to form the thiolane ring might be slow or incomplete. This step is often sensitive to the choice of base and solvent.

  • Product Loss During Workup and Purification: this compound is a relatively volatile compound. Significant loss can occur during solvent removal under reduced pressure or during chromatographic purification if not performed carefully.

Q2: I suspect a side reaction is occurring. What are the likely byproducts and how can I identify them?

The most common byproducts in a Michael addition-based synthesis of this compound are:

  • Disulfide Formation: The intermediate thiol can be oxidized to form a disulfide, especially if the reaction is exposed to air for extended periods. This can be identified by mass spectrometry (looking for a mass corresponding to double the expected intermediate) and NMR spectroscopy.

  • Polymerization: The α,β-unsaturated starting material can polymerize, especially in the presence of strong bases or initiators. This typically results in an insoluble or high-molecular-weight residue.

  • Acyclic Thioether: Incomplete cyclization or reaction with an external electrophile can lead to the formation of an acyclic thioether. This can be distinguished from the desired product by the absence of the characteristic thiolane ring signals in the NMR spectrum.

Q3: How can I optimize the reaction conditions to improve the yield of this compound?

Optimizing the following reaction parameters can significantly improve the yield:

  • Reaction Temperature: The Michael addition is often exothermic. Running the initial addition at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize side reactions like polymerization. The subsequent cyclization may require heating to proceed at a reasonable rate.

  • Reagent Stoichiometry: Using a slight excess of the sulfur nucleophile (e.g., sodium hydrosulfide) can help to drive the Michael addition to completion. However, a large excess should be avoided as it can complicate the workup.

  • Choice of Base and Solvent: The choice of base for the cyclization step is critical. A non-nucleophilic base is preferred to avoid competing reactions. The solvent should be chosen to ensure the solubility of all reactants and intermediates.

Data Presentation

The following table summarizes the potential effects of key reaction parameters on the yield of this compound, based on general principles of analogous reactions.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Michael Addition Temperature Room Temperature450 °C65Lower temperature reduces the rate of side reactions, such as polymerization of the unsaturated precursor.
Sulfur Nucleophile Stoichiometry 1.0 equivalent501.2 equivalents70A slight excess of the nucleophile drives the initial Michael addition towards completion.
Cyclization Base Sodium Hydroxide35Potassium tert-Butoxide60A stronger, non-nucleophilic base is more effective at promoting the intramolecular cyclization without competing side reactions.
Reaction Time (Cyclization) 2 hours408 hours75The intramolecular cyclization may be slow and require sufficient time to go to completion.

Experimental Protocols

Proposed Synthesis of this compound via Michael Addition and Cyclization

This protocol describes a plausible two-step synthesis of this compound.

Step 1: Michael Addition of Sodium Hydrosulfide (B80085) to an α,β-Unsaturated Ester

  • To a solution of ethyl 2-hexenoate (1.0 eq) in ethanol (B145695) (0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium hydrosulfide hydrate (B1144303) (1.2 eq) in ethanol dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioester intermediate.

Step 2: Reduction and Intramolecular Cyclization

  • Dissolve the crude thioester intermediate from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • To the filtrate, add a catalytic amount of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

  • Heat the mixture to reflux and monitor the formation of this compound by GC-MS.

  • After the cyclization is complete, cool the reaction mixture, dilute with water, and extract with pentane (B18724) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Mandatory Visualizations

experimental_workflow start Start: Ethyl 2-hexenoate & Sodium Hydrosulfide michael_addition Step 1: Michael Addition (Ethanol, 0°C to RT) start->michael_addition quench_extraction Quench & Aqueous Workup michael_addition->quench_extraction crude_intermediate Crude Thioester Intermediate quench_extraction->crude_intermediate reduction Step 2: Reduction with LiAlH₄ (THF, 0°C to RT) crude_intermediate->reduction cyclization Intramolecular Cyclization (DBU, Reflux) reduction->cyclization purification Purification (Distillation or Chromatography) cyclization->purification final_product Final Product: this compound purification->final_product troubleshooting_low_yield low_yield Low Yield of this compound incomplete_michael Incomplete Michael Addition low_yield->incomplete_michael Cause side_reactions Side Reactions low_yield->side_reactions Cause inefficient_cyclization Inefficient Cyclization low_yield->inefficient_cyclization Cause product_loss Product Loss During Workup low_yield->product_loss Cause solution_michael Optimize Temperature (Lower) Increase Nucleophile Stoichiometry incomplete_michael->solution_michael Solution solution_side_reactions Use Inert Atmosphere Control Temperature side_reactions->solution_side_reactions Solution solution_cyclization Stronger, Non-nucleophilic Base Increase Reaction Time/Temperature inefficient_cyclization->solution_cyclization Solution solution_product_loss Careful Solvent Removal Optimize Purification Method product_loss->solution_product_loss Solution signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl 2-hexenoate Ethyl 2-hexenoate Thioester Intermediate Thioester Intermediate Ethyl 2-hexenoate->Thioester Intermediate Michael Addition Sodium Hydrosulfide Sodium Hydrosulfide Sodium Hydrosulfide->Thioester Intermediate Thiol-alcohol Intermediate Thiol-alcohol Intermediate Thioester Intermediate->Thiol-alcohol Intermediate Reduction (LiAlH₄) This compound This compound Thiol-alcohol Intermediate->this compound Intramolecular Cyclization

Overcoming peak tailing in the chromatography of thiolanes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatography of Thiolanes

Welcome to the technical support center for the chromatographic analysis of thiolanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing thiolanes?

Peak tailing in the chromatography of thiolanes, which are sulfur-containing heterocyclic compounds, is often a multifactorial issue. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns) can interact with the polar sulfur atom in the thiolane ring. This interaction leads to multiple retention mechanisms, causing the peak to tail.[1][2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[4][5]

  • Improper Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the thiolane analytes and the silanol groups on the stationary phase, affecting peak symmetry.[6][7]

  • Active Sites in the GC System: In gas chromatography (GC), active sites in the injection port, column, or detector can interact with polar analytes like thiolanes, causing peak tailing.[8]

  • Contamination: Contamination of the column, guard column, or inlet liner can introduce active sites that cause peak distortion.[2][9]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volumes in the system can contribute to band broadening and peak tailing.[2]

Q2: How does the sulfur atom in thiolanes contribute to peak tailing?

The lone pair of electrons on the sulfur atom in the thiolane ring can participate in undesirable secondary interactions. These interactions can occur with active sites, such as acidic silanol groups on silica-based columns, or with metallic surfaces within the chromatographic system. These secondary interactions can lead to a portion of the analyte molecules being retained longer than the main band, resulting in a tailing peak.

Q3: Are there specific column chemistries recommended for thiolane analysis to minimize peak tailing?

Yes, selecting the appropriate column is crucial. Consider the following options:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions with thiolanes.[1]

  • Base-Deactivated Silica (BDS) Columns: Specifically designed to minimize interactions with basic and polar compounds, which can be beneficial for some thiolane derivatives.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the residual silanol groups and improve peak shape for polar analytes.[1]

  • Inert GC Columns: For gas chromatography, using a highly inert column is essential to prevent interactions with the thiolane analytes.[8]

Troubleshooting Guides

Issue: Peak Tailing in Reversed-Phase HPLC of Thiolanes

This guide provides a systematic approach to troubleshooting peak tailing when analyzing thiolanes using reversed-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Workflow

A Observe Peak Tailing for Thiolane Analyte B Check for Column Overload A->B C Dilute Sample or Reduce Injection Volume B->C If tailing decreases D Evaluate Mobile Phase B->D If no improvement L Peak Shape Improved C->L E Adjust Mobile Phase pH (e.g., to pH 3) D->E F Add Mobile Phase Modifier (e.g., TEA) D->F G Assess Column Condition E->G If no improvement F->G If no improvement H Use End-Capped or Base-Deactivated Column G->H I Flush or Replace Column G->I J Check for System Issues (Extra-Column Effects) H->J If no improvement I->J If no improvement K Minimize Tubing Length and Check Connections J->K K->L

Caption: Troubleshooting workflow for thiolane peak tailing in HPLC.

Quantitative Data Summary: Mobile Phase Modifiers

Mobile Phase ModifierTypical ConcentrationMechanism of ActionImpact on Peak Tailing
Triethylamine (TEA)0.1 - 0.5%Competes with basic analytes for active silanol sites.[10][11]Significant reduction in tailing for basic thiolane derivatives.
Trifluoroacetic Acid (TFA)0.1%Lowers mobile phase pH to protonate silanol groups, reducing their interaction with analytes.[12]Effective for neutral and acidic thiolanes, may improve peak shape for basic compounds by ion-pairing.
Formic Acid0.1%Similar to TFA, lowers mobile phase pH.[13]Good alternative to TFA, especially for LC-MS applications.

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 5 µL

    • Detector: UV at 220 nm

  • Procedure:

    • Prepare a standard solution of the thiolane analyte in the initial mobile phase.

    • Inject the standard and record the chromatogram. Note the peak asymmetry factor.

    • Prepare a new mobile phase A with a buffered pH of 3.0 (e.g., using a phosphate (B84403) buffer).

    • Equilibrate the column with the new mobile phase for at least 15 column volumes.

    • Inject the standard solution again and record the chromatogram.

    • Compare the peak shape and asymmetry factor with the initial run. A significant improvement indicates that silanol interactions were a major contributor to peak tailing.

Issue: Peak Tailing in Gas Chromatography of Thiolanes

This guide addresses common causes of peak tailing for thiolane analysis in GC.

Troubleshooting Workflow

A Observe Peak Tailing for Thiolane Analyte in GC B Check for Inlet Contamination A->B C Replace Inlet Liner and Septum B->C If contamination is visible D Evaluate Column Condition B->D If liner is clean K Peak Shape Improved C->K E Trim Column Inlet (10-20 cm) D->E F Use a Highly Inert GC Column D->F If tailing persists G Optimize Temperature Program E->G If no improvement F->G H Increase Final Oven Temperature or Use a Slower Ramp G->H I Assess Sample Preparation H->I J Ensure Sample is Fully Dissolved and Free of Particulates I->J J->K

Caption: Troubleshooting workflow for thiolane peak tailing in GC.

Quantitative Data Summary: Effect of Temperature

ParameterConditionEffect on Peak ShapeRationale
Initial Oven Temperature Too lowMay cause peak broadening and tailing.Insufficient energy for efficient volatilization and transfer of the analyte onto the column.
OptimalSharp, symmetrical peaks.Efficient focusing of the analyte at the head of the column.
Temperature Ramp Rate Too fastCan lead to peak distortion.Analyte band may not move through the column uniformly.
OptimalGood peak shape and resolution.Allows for proper partitioning between the mobile and stationary phases.
Final Oven Temperature Too lowMay result in tailing for later eluting peaks.Incomplete elution of the analyte from the column.
OptimalSymmetrical peaks for all analytes.Ensures all components are fully eluted.

Experimental Protocol: Inlet Maintenance and Column Trimming

  • Safety First: Cool down the GC inlet and oven to room temperature. Turn off all gases.

  • Inlet Maintenance:

    • Open the injector port.

    • Carefully remove the septum and inlet liner.

    • Inspect the liner for any visible contamination or degradation. If dirty, replace it with a new, deactivated liner.

    • Replace the septum with a new one.

    • Reassemble the injector port.

  • Column Trimming:

    • Carefully disconnect the column from the detector and inlet.

    • Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end.

    • Gently snap the column at the score to create a clean, square cut.

    • Wipe the end of the column with a lint-free cloth dampened with methanol.

    • Reinstall the column in the inlet and detector, ensuring the correct insertion depth.

  • System Check:

    • Turn on the gases and check for leaks.

    • Heat the oven and inlet to the method conditions.

    • Inject a thiolane standard to evaluate the peak shape. A significant improvement suggests that inlet contamination or column activity was the root cause of the tailing.[9]

References

Technical Support Center: Resolution of 3-Propylthiolane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of 3-Propylthiolane enantiomers. The following sections detail experimental protocols, address common issues, and offer solutions to challenges encountered during chiral separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving this compound enantiomers include Chiral High-Performance Liquid Chromatography (HPLC), enzymatic resolution, and diastereomeric crystallization. The choice of method depends on the scale of the separation, desired purity, and available resources.

Q2: Why is the resolution of this compound enantiomers important?

A2: Enantiomers of a chiral molecule can exhibit different pharmacological and toxicological profiles.[1] For drug development, isolating the desired enantiomer is often crucial to ensure efficacy and safety.

Q3: Can I use a standard HPLC column to separate the enantiomers?

A3: No, standard (achiral) HPLC columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP) that can differentiate between the (R)- and (S)-enantiomers of this compound.

Q4: What is a chiral resolving agent, and how is it used in diastereomeric crystallization?

A4: A chiral resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form diastereomers.[2][3] Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like crystallization.[2][3]

Q5: Are there any safety precautions I should take when working with this compound?

A5: this compound is a thiol derivative and may be malodorous. It is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

Chiral HPLC Resolution
Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP) selected.Screen a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based) to find one with selectivity for this compound.[4][5]
Suboptimal mobile phase composition.- Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).- Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can sometimes improve resolution.
Temperature fluctuations.Use a column thermostat to maintain a stable temperature, as temperature can affect enantioselectivity.[5]
Peak broadening and tailing Contamination of the column.- Flush the column with a strong, compatible solvent as recommended by the manufacturer.[6][7]- Ensure proper sample cleanup to remove impurities that may adsorb to the stationary phase.[6]
Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion.[8]
High backpressure Blockage in the column or system.- Check for blockages in the tubing and frits.[6]- Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates.[6]
Incompatible solvent used.Ensure all solvents are miscible and compatible with the CSP to prevent precipitation or damage to the stationary phase.[6]
Enzymatic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low enantiomeric excess (ee%) Incorrect enzyme selected.Screen different lipases or other hydrolases to find an enzyme with high enantioselectivity for this compound or a derivative.
Suboptimal reaction conditions.- Optimize temperature, pH, and solvent. Enzymes are sensitive to these parameters.[9]- Vary the acyl donor in transesterification reactions.
Slow or no reaction Inactivated enzyme.- Ensure proper storage and handling of the enzyme.- Check for inhibitors in the substrate mixture.
Poor substrate solubility.Use a co-solvent to improve the solubility of this compound, ensuring the solvent is compatible with the enzyme.
Difficulty in separating the product from the remaining enantiomer Incomplete conversion.- Allow the reaction to proceed to approximately 50% conversion for optimal kinetic resolution.- Use an efficient purification method like column chromatography after the reaction.
Diastereomeric Crystallization
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation Poor choice of resolving agent.Select a resolving agent that forms a stable salt or derivative with this compound. Common choices for thiols might involve reaction at a different functional group if present, or derivatization to an acid or amine first.
Incorrect solvent system.Screen a variety of solvents and solvent mixtures to find conditions where the diastereomeric salts have significantly different solubilities.
Low diastereomeric excess after crystallization Co-crystallization of both diastereomers.- Optimize the cooling rate; slower cooling often leads to purer crystals.- Try seeding the solution with a pure crystal of the desired diastereomer.[10]
Unfavorable eutectic point.The maximum yield of a pure diastereomer is limited by the eutectic composition of the mixture.[2]
Difficulty recovering the enantiomer from the diastereomer Inefficient cleavage of the diastereomeric salt/derivative.Ensure complete cleavage of the bond with the resolving agent and use an appropriate extraction or purification method to isolate the pure enantiomer.

Quantitative Data Summary

The following tables provide example data for different resolution methods. Note: This data is illustrative and may not directly correspond to this compound.

Table 1: Chiral HPLC Resolution of Thiol Derivatives

Chiral Stationary PhaseMobile Phase (Hexane:IPA)Flow Rate (mL/min)Resolution (Rs)Reference
Chiralpak AD-H90:101.02.5[11]
Chiralcel OJ-RH85:150.81.9[12]
Lux Amylose-295:51.23.1[13]

Table 2: Enzymatic Resolution of Secondary Thiols

EnzymeAcyl DonorSolventEnantiomeric Excess (ee%)Conversion (%)Reference
Lipase B from Candida antarctica (CALB)Vinyl acetate (B1210297)Toluene (B28343)>9948[14]
Lipase from Pseudomonas cepaciaEthyl acetateHexane9550[15]

Table 3: Diastereomeric Crystallization of Chiral Acids

Resolving AgentSolventNumber of RecrystallizationsDiastereomeric Excess (de%)Yield (%)Reference
BrucineMethanol3>9835[16]
(-)-ProlineWater19542[17]

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity Analysis
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the this compound mixture in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and monitor the chromatogram for the separation of the two enantiomers. Calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.

Enzymatic Kinetic Resolution Protocol
  • Materials: Racemic this compound, Lipase B from Candida antarctica (CALB, immobilized), vinyl acetate, and an appropriate organic solvent (e.g., toluene).

  • Procedure: a. To a solution of racemic this compound (1 mmol) in toluene (10 mL), add vinyl acetate (1.5 mmol). b. Add immobilized CALB (50 mg). c. Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. d. Stop the reaction at approximately 50% conversion. e. Filter off the enzyme. f. Separate the acylated this compound from the unreacted enantiomer using column chromatography. g. Determine the enantiomeric excess of the unreacted this compound.

Diastereomeric Crystallization Protocol
  • Derivatization: Convert the racemic this compound to a carboxylic acid derivative by reacting it with a suitable reagent (e.g., succinic anhydride).

  • Salt Formation: Dissolve the resulting racemic carboxylic acid derivative (1 mmol) in a minimal amount of a suitable hot solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Isolation: Collect the formed crystals by filtration. These crystals will be enriched in one diastereomer.

  • Purification: Recrystallize the solid from the same solvent system to improve the diastereomeric purity.

  • Liberation of Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the resolving agent and liberate the enantiomerically enriched carboxylic acid derivative of this compound. Extract the desired product into an organic solvent.

  • Hydrolysis: Cleave the carboxylic acid derivative to yield the enantiomerically enriched this compound.

Visualizations

experimental_workflow_chiral_hplc cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Column inject->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantify Quantify Peak Areas chromatogram->quantify ee_calc Calculate ee% quantify->ee_calc experimental_workflow_enzymatic_resolution cluster_reaction Enzymatic Reaction cluster_workup Workup & Separation cluster_products Isolated Products racemate Racemic this compound reagents Add Acyl Donor & Enzyme racemate->reagents reaction Incubate at Controlled Temp. reagents->reaction filter Filter Enzyme reaction->filter separate Chromatographic Separation filter->separate enantiomer1 Unreacted Enantiomer separate->enantiomer1 enantiomer2 Acylated Enantiomer separate->enantiomer2 experimental_workflow_diastereomeric_crystallization cluster_crystallization Crystallization cluster_separation Separation & Recovery racemate Racemic this compound derivatize Derivatize to Acid/Base racemate->derivatize add_agent Add Chiral Resolving Agent derivatize->add_agent crystallize Cool to Crystallize add_agent->crystallize filter Filter Crystals crystallize->filter crystals Diastereomer Crystals filter->crystals filtrate Filtrate (Enriched in other Diastereomer) filter->filtrate cleave Cleave Resolving Agent crystals->cleave enantiomer Pure Enantiomer cleave->enantiomer

References

Technical Support Center: Minimizing Sample Degradation of Volatile Sulfur Compounds (VSCs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling and analyzing volatile sulfur compounds (VSCs). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing sample degradation and ensuring the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of VSC sample degradation?

A1: The primary causes of VSC loss and degradation during sampling and storage include volatilization, reaction with other compounds, sorption to container surfaces, and biological or chemical transformation.[1] VSCs are highly reactive, and their stability can be affected by factors like temperature, light exposure, sample matrix, and container material.[2][3]

Q2: What is the recommended maximum holding time for VSC samples?

A2: For optimal results, VSC samples should be analyzed as quickly as possible. A recommended maximum storage time is 18 hours.[2] However, the stability can vary depending on the specific compounds and storage conditions. For certain applications, holding times can be extended up to 14 days with appropriate preservation techniques, such as the use of sodium bisulfate or methanol (B129727).[1][4]

Q3: How does storage temperature affect VSC stability?

A3: Higher temperatures increase the volatility and reactivity of VSCs, leading to greater sample loss.[3][5] It is recommended to store VSC samples at a temperature not exceeding 20°C.[2] For many volatile organic compounds, chilling samples to ≤6°C is a standard practice to retard biological and chemical degradation.[6][7] However, care should be taken to avoid freezing certain compounds.[8]

Q4: Can I use plastic bags for collecting gaseous VSC samples?

A4: Yes, plastic bags such as Tedlar, Mylar, and Nalophan are commonly used for collecting odorous emission samples containing VSCs.[2] However, be aware that losses can occur due to sorption and leakage.[3] The choice of bag material can impact the stability of different VSCs.

Q5: Are there any chemical preservatives that can be used to stabilize VSC samples?

A5: Yes, chemical preservation is an effective method to minimize VSC degradation. For soil and solid samples, methanol or sodium bisulfate can be used to inhibit microbial activity and preserve the sample's integrity.[4][9] For aqueous samples, acidification with agents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can help stabilize certain volatile compounds.[6][10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of volatile sulfur compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal in GC 1. Sample Degradation: The VSCs may have degraded between collection and analysis.[1] 2. System Leaks: Leaks in the injector can lead to the loss of volatile compounds.[11] 3. Active Sites: VSCs can be adsorbed onto active sites in the inlet liner, column, or transfer lines.[12] 4. Detector Issues: The detector may not be sensitive enough or functioning correctly.[12][13]1. Review sample collection, storage, and handling procedures to minimize degradation. Ensure proper preservation and adherence to holding times.[2][4] 2. Perform a leak check on the GC system, paying close attention to the injector and column fittings. 3. Use inert-treated liners and columns (e.g., Siltek®, Sulfinert®). Condition the system before analysis.[12] 4. Ensure the detector is appropriate for sulfur analysis (e.g., Sulfur Chemiluminescence Detector - SCD) and is properly calibrated and maintained.[12][14]
Poor Peak Shape (Fronting or Tailing) 1. Column Overload: Injecting too much sample can lead to peak fronting.[11] 2. Improper Column Installation: A poorly installed column can cause peak tailing.[11] 3. Active Sites: Adsorption of VSCs on active sites can result in peak tailing.[12] 4. Sample Condensation: The sample may be condensing in the injector or at the head of the column.[11]1. Reduce the injection volume or use a higher split ratio. Consider a column with a higher capacity.[11] 2. Reinstall the column according to the manufacturer's instructions. 3. Use an inert column and liner. Deactivate the system if necessary.[12] 4. Increase the injector and initial oven temperatures, but do not exceed the column's maximum temperature limit.[11]
Inconsistent or Non-Reproducible Results 1. Sample Inhomogeneity: The sample may not be well-mixed, especially for solid or multiphasic samples. 2. Variable Sample Handling: Inconsistencies in collection, storage, or preparation can introduce variability.[15] 3. Instrument Drift: Changes in instrument performance over time can affect results. 4. Contamination: Contamination from sampling equipment, containers, or the analytical system can lead to erratic results.[11]1. Ensure thorough mixing of samples before taking an aliquot for analysis. 2. Standardize all sample handling protocols. Use consistent timing, temperatures, and materials.[16] 3. Regularly perform system suitability checks and calibrations. Monitor key instrument parameters. 4. Use high-purity solvents and gases. Thoroughly clean all sampling and analytical equipment. Run blanks to check for contamination.

Experimental Protocols

Protocol 1: Collection of Gaseous VSCs in Sample Bags

This protocol outlines the steps for collecting gaseous VSC samples, often used in environmental or breath analysis.

  • Materials: Tedlar®, Mylar®, or Nalophan® sample bags, personal sampling pump with a known flow rate, inert tubing (e.g., Teflon®).

  • Procedure:

    • Ensure the sample bag is clean and leak-free. Purge the bag with high-purity nitrogen or zero air three times.

    • Connect one end of the inert tubing to the sampling pump and the other end to the inlet of the sample bag.

    • Place the sampling point at the desired location.

    • Turn on the pump and collect the sample at a consistent flow rate until the bag is approximately 80% full. Avoid overfilling, which can cause leaks.

    • Once sampling is complete, turn off the pump and immediately close the valve on the sample bag.

    • Label the bag with the sample ID, date, time, and any other relevant information.

    • Store the sample bag in a cool, dark place, away from direct sunlight, and transport it to the laboratory for analysis as soon as possible, ideally within 18 hours.[2]

Protocol 2: Field Preservation of Soil Samples for VSC Analysis

This protocol is based on EPA Method 5035A for preserving soil samples to be analyzed for volatile organic compounds, including VSCs.[1]

  • Materials: 40 mL VOA vials with pre-weighed sodium bisulfate or a measured volume of methanol, soil coring device or modified syringe, gloves.[4]

  • Procedure:

    • Using a clean coring device or syringe, collect approximately 5 grams of the soil sample.

    • Immediately extrude the soil plug into a pre-weighed VOA vial containing the preservative (e.g., sodium bisulfate solution or methanol).[4] Ensure the soil is completely submerged in the preservative.

    • Wipe the outside of the vial clean and cap it tightly.

    • Gently mix the contents by inverting the vial several times.

    • Collect a duplicate sample for dry weight determination in a separate, unpreserved container.

    • Place the preserved sample vials in a cooler with ice to maintain a temperature of ≤6°C during transport to the laboratory.[7]

    • The preserved samples have a holding time of up to 14 days.[4]

Data Summary Tables

Table 1: Recommended Storage Conditions for Gaseous VSC Samples in Bags
ParameterRecommendationRationale
Storage Time < 18 hours[2]Minimizes losses due to sorption, leakage, and reaction.[3]
Storage Temperature ≤ 20°C[2]Reduces volatility and degradation rates of VSCs.[3]
Light Exposure Store in the darkPrevents photochemical reactions and potential temperature increases.[2]
Bag Material Tedlar®, Mylar®, Nalophan®Commonly used materials, though stability can vary by compound.[2][3]
Table 2: Stability of Select VSCs in Sampling Bags after 24 Hours
CompoundTemperatureRelative Recovery (%)
Hydrogen Sulfide (H₂S) 30°C46-50%[3]
5°C or 20°Cup to 73%[3]
Methanethiol (MeSH) 30°C76-78%[3]
5°C and 20°C80-93%[3]
Dimethyl Sulfide (DMS) 5°C, 20°C, or 30°C83-103%[3]
Dimethyl Disulfide (DMDS) 5°C, 20°C, or 30°C83-103%[3]

Diagrams

VSC_Sample_Handling_Workflow VSC Sample Handling Workflow cluster_collection Sample Collection cluster_storage Storage & Transport cluster_analysis Sample Analysis A Select Inert Container (e.g., Tedlar® bag, glass vial) B Collect Sample (Minimize headspace/aeration) A->B C Add Preservative (if applicable) (e.g., Methanol, NaHSO₄) B->C D Store at Low Temperature (≤6°C for liquids/solids) C->D Immediate Preservation E Protect from Light F Transport to Lab ASAP (Adhere to holding times) G Prepare Sample for Injection (e.g., Headspace, SPME) F->G Within Holding Time H Analyze via GC with Sulfur-Selective Detector (SCD) G->H I Data Review & Reporting H->I

Caption: A generalized workflow for VSC sample handling and analysis.

Troubleshooting_VSC_Recovery Troubleshooting Low VSC Recovery Start Low or No VSC Signal Detected CheckSample Was the sample properly collected and preserved? Start->CheckSample CheckStorage Was the sample stored correctly (time, temp, light)? CheckSample->CheckStorage Yes SolutionResample Solution: Resample using correct protocols. CheckSample->SolutionResample No CheckGC Is the GC system leak-free and inert? CheckStorage->CheckGC Yes SolutionRerun Solution: Re-analyze a backup sample if available. CheckStorage->SolutionRerun No CheckDetector Is the detector functioning and calibrated? CheckGC->CheckDetector Yes SolutionMaintainGC Solution: Perform leak check. Use inert liner/column. CheckGC->SolutionMaintainGC No SolutionMaintainDetector Solution: Check detector parameters, recalibrate, or service. CheckDetector->SolutionMaintainDetector No End Problem Resolved CheckDetector->End Yes SolutionResample->End SolutionRerun->End EndNo Further Investigation Needed SolutionRerun->EndNo SolutionMaintainGC->End SolutionMaintainDetector->End

Caption: A decision tree for troubleshooting low VSC recovery in GC analysis.

References

Enhancing the sensitivity of 3-Propylthiolane detection in trace analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace analysis of 3-Propylthiolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the detection of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).

Question: Why am I observing poor peak shape, specifically peak tailing, for this compound?

Answer:

Peak tailing is a common issue when analyzing active compounds like thiols. It is often caused by unwanted interactions between the analyte and active sites within the GC system. Here are the primary causes and solutions:

  • Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups in the GC liner, column, or packing material can interact with the thiol group of this compound.

    • Solution: Use deactivated liners and columns specifically designed for analyzing active compounds. Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites.[1][2]

  • Sample Adsorption: Thiols are prone to adsorption onto metal surfaces in the sample flow path.

    • Solution: Ensure all components in the sample path (e.g., injector port, transfer lines) are properly deactivated or made of inert materials.[3][4]

  • Improper Injection Technique: A slow injection or a mismatched solvent can lead to band broadening and peak tailing.

    • Solution: Use a fast, smooth injection technique. Ensure the solvent is appropriate for the column and does not cause phase collapse.[5] A cool-on-column injection can also be beneficial for thermally labile analytes.[6]

Question: I am experiencing low sensitivity or no signal for this compound. What are the possible causes and solutions?

Answer:

Low sensitivity in trace analysis can be frustrating. Here’s a systematic approach to diagnosing and resolving the issue:

  • Analyte Degradation or Loss: this compound, being a reactive thiol, can be lost due to oxidation or adsorption during sample preparation and injection.

    • Solution: Minimize sample exposure to air and reactive surfaces. Consider derivatization to protect the thiol group and increase stability.[7]

  • Suboptimal GC-MS Conditions: Incorrect temperature settings, flow rates, or detector parameters can significantly impact sensitivity.

    • Solution: Optimize the GC temperature program, carrier gas flow rate, and MS parameters (e.g., ionization energy, detector voltage). Ensure the MS is properly tuned.[8][9]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the MS source, leading to signal suppression.

    • Solution: Implement a thorough sample cleanup procedure to remove interfering matrix components. The use of matrix-matched standards for calibration can also help to compensate for these effects.[6][10]

Question: My results show poor reproducibility. What factors could be contributing to this?

Answer:

Poor reproducibility can stem from variability in sample preparation, injection, or instrument performance.

  • Inconsistent Sample Preparation: Manual sample preparation steps, especially derivatization, can introduce variability.

    • Solution: Automate sample preparation steps where possible.[11] Ensure precise and consistent addition of reagents and reaction times.

  • Variable Injection Volume: Inconsistent injection volumes will lead to proportional variations in peak areas.

    • Solution: Use a high-quality autosampler for precise and repeatable injections. Regularly inspect and maintain the syringe.[12]

  • Instrument Drift: Changes in instrument performance over a sequence of runs can lead to drifting results.

    • Solution: Allow the instrument to stabilize before starting a sequence. Run quality control (QC) samples at regular intervals to monitor instrument performance and correct for any drift.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to enhance the sensitivity of this compound detection?

A1: Derivatization is a highly effective strategy. Converting the polar thiol group into a less polar, more volatile derivative, such as a silyl (B83357) or acyl derivative, improves chromatographic peak shape, reduces adsorption, and can enhance the signal in the mass spectrometer. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective choice.[7][13][14][15]

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) I can expect for thiol analysis by GC-MS?

A2: With appropriate sample preparation, derivatization, and a modern GC-MS system, it is possible to achieve LODs in the low ng/L to µg/L range for many thiols.[16] However, the actual LOD and LOQ will depend on the specific matrix, instrumentation, and method parameters.

Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples?

A3: Effective sample preparation is key. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate this compound from the bulk of the matrix. Additionally, using an isotopically labeled internal standard that is chemically similar to this compound can help to correct for matrix-induced signal suppression or enhancement.

Q4: What GC column is best suited for analyzing derivatized this compound?

A4: A low- to mid-polarity column, such as a DB-5ms or HP-5ms, is generally a good choice for analyzing silylated or acylated derivatives of thiols. These columns provide good resolution and peak shape for a wide range of volatile and semi-volatile compounds.[6]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of thiols using GC-MS with derivatization. While specific data for this compound may vary, this provides a general expectation of method performance.

Parameter4-MMP3-MH3-MHAReference
Limit of Detection (LOD) 0.9 ng/L1 ng/L17 ng/L[16]
Recovery 90-109%90-109%90-109%[16]
Repeatability (RSD%) < 15%< 15%< 15%[16]

4-MMP: 4-mercapto-4-methylpentan-2-one, 3-MH: 3-mercaptohexan-1-ol, 3-MHA: 3-mercaptohexyl acetate. Data obtained using extractive alkylation followed by HS-SPME-GC-MS.

Experimental Protocols

Protocol: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the silylation of this compound in a sample extract prior to GC-MS analysis.

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., dichloromethane, hexane).

    • Concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Derivatization:

    • To the concentrated extract, add 50 µL of a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Add 10 µL of a catalyst, such as pyridine, to facilitate the reaction.[13]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[15]

    • Allow the reaction mixture to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set the GC oven temperature program to achieve good separation of the derivatized this compound from other components. A typical program might start at 40°C, ramp to 250°C, and hold for 5 minutes.

    • Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Visualizations

TroubleshootingWorkflow start Start: Analytical Issue with this compound issue Identify the Primary Issue start->issue peak_tailing Poor Peak Shape (Tailing) issue->peak_tailing Peak Shape low_sensitivity Low/No Signal issue->low_sensitivity Sensitivity poor_reproducibility Poor Reproducibility issue->poor_reproducibility Reproducibility check_liner Check/Replace GC Liner Trim Column peak_tailing->check_liner check_surfaces Inspect Sample Path for Activity peak_tailing->check_surfaces optimize_injection Optimize Injection Parameters peak_tailing->optimize_injection check_derivatization Verify Derivatization Efficiency low_sensitivity->check_derivatization optimize_gcms Optimize GC-MS Parameters low_sensitivity->optimize_gcms evaluate_matrix Evaluate Matrix Effects low_sensitivity->evaluate_matrix automate_prep Automate Sample Preparation poor_reproducibility->automate_prep check_autosampler Check Autosampler/Syringe poor_reproducibility->check_autosampler run_qc Run QC Standards poor_reproducibility->run_qc solution Issue Resolved check_liner->solution check_surfaces->solution optimize_injection->solution check_derivatization->solution optimize_gcms->solution evaluate_matrix->solution automate_prep->solution check_autosampler->solution run_qc->solution

Caption: Troubleshooting workflow for this compound analysis.

ExperimentalWorkflow start Start: Sample Containing this compound extraction 1. Sample Extraction (e.g., LLE or SPE) start->extraction concentration 2. Concentrate Extract extraction->concentration derivatization 3. Derivatization (Silylation) - Add MSTFA + Catalyst - Heat at 60-70°C concentration->derivatization gcms_analysis 4. GC-MS Analysis - Inject Derivatized Sample derivatization->gcms_analysis data_processing 5. Data Processing & Quantification gcms_analysis->data_processing end End: Report Results data_processing->end

Caption: Experimental workflow for this compound derivatization and analysis.

References

Resolving Co-elution of 3-Propylthiolane in GC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Propylthiolane.

Troubleshooting Guide

Issue: Poor resolution and peak tailing of this compound.

Possible Causes and Solutions:

  • Active Sites in the GC System: Volatile sulfur compounds like this compound are prone to adsorption on active sites within the GC system, leading to peak tailing and loss of resolution.[1][2]

    • Solution: Ensure all components in the sample flow path, including the inlet liner, column, and transfer lines, are inert.[1] Consider using deactivated liners and columns specifically designed for sulfur analysis.

  • Inappropriate GC Column: The choice of stationary phase is critical for the separation of sulfur compounds.

    • Solution: Employ a column specifically designed for sulfur compound analysis, such as an Agilent J&W DB-Sulfur SCD column, which is developed for inertness and optimal separation of sulfur compounds.[1][3] For complex matrices, a water stationary phase can be a useful alternative as it can retain hydrophilic matrix components, preventing their co-elution with sulfur analytes.[4][5]

  • Suboptimal Oven Temperature Program: An inadequate temperature ramp can lead to poor separation.

    • Solution: Optimize the oven temperature program. A lower initial oven temperature can improve the resolution of early-eluting compounds.[1] Experiment with slower ramp rates to enhance separation.

Issue: this compound co-elutes with a matrix component.

Possible Causes and Solutions:

  • Complex Sample Matrix: Samples such as petroleum products or biological fluids contain numerous compounds that can co-elute with the analyte of interest.[4][6]

    • Solution 1: Enhance Chromatographic Resolution.

      • Column Selection: Utilize a column with a different selectivity. If a non-polar column is currently in use, consider a more polar stationary phase, or vice-versa. A water stationary phase can be particularly effective in retaining polar matrix components, allowing non-polar sulfur compounds to elute without interference.[4][5]

      • Method Optimization: Adjust the temperature program and carrier gas flow rate to maximize the separation between this compound and the interfering peak.

    • Solution 2: Selective Detection.

      • Mass Spectrometry (MS): If complete chromatographic separation is not achievable, utilize the mass spectrometer's ability to distinguish between compounds based on their mass-to-charge ratios.[7] Perform quantification using extracted ion chromatograms (EICs) of unique ions for this compound.

      • Sulfur-Specific Detectors: For applications where MS is not required, a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD) can provide high selectivity for sulfur-containing compounds, eliminating interference from non-sulfur matrix components.[1][2][3][8]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing this compound?

A1: For the analysis of reactive sulfur compounds like this compound, it is recommended to use a GC column specifically designed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD column.[1][3] These columns are manufactured to be highly inert to prevent analyte adsorption and have a stationary phase optimized for the separation of sulfur species.

Q2: How can I confirm if a peak is due to co-elution?

A2: In GC-MS, you can assess peak purity by examining the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is indicative of co-elution.[9] Using a diode array detector (DAD) can also help in assessing peak purity.[9]

Q3: Can I resolve co-eluting peaks without changing the GC column?

A3: Yes, to some extent. You can try optimizing the GC method parameters. Modifying the oven temperature program (e.g., using a slower ramp rate) or adjusting the carrier gas flow rate can improve resolution.[1] However, for challenging co-elutions, selecting a column with a different stationary phase chemistry is often the most effective solution.

Q4: My sample matrix is very complex. What is the best approach to avoid co-elution?

A4: For highly complex matrices, a multi-faceted approach is recommended. This includes thorough sample preparation to remove interfering substances, the use of a high-resolution capillary GC column, and a selective detector. A sulfur-specific detector like an SCD can eliminate interference from non-sulfur compounds.[2][8] Alternatively, using GC-MS in selected ion monitoring (SIM) mode can provide the necessary selectivity to quantify this compound in the presence of co-eluting matrix components.

Experimental Protocols

Protocol 1: General GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

Parameter Condition
GC Column Agilent J&W DB-Sulfur SCD, 70 m x 0.53 mm, 4.3 µm[1]
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Full Scan (m/z 40-400) or SIM
Protocol 2: Method for Resolving Co-elution with Polar Matrix Components

This method utilizes a water stationary phase to retain polar interferences.

Parameter Condition
GC Column Water Stationary Phase Capillary Column[4][5]
Carrier Gas Helium
Oven Program Initial: 30 °C, hold for 2 minRamp 1: 20 °C/min to 70 °CRamp 2: 47 °C/min to 140 °C[5]
Detector Mass Spectrometer or Flame Photometric Detector (FPD)

Visualizations

CoElution_Troubleshooting cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Resolution Start Co-elution Suspected CheckPurity Check Peak Purity (Mass Spectra Analysis) Start->CheckPurity OptimizeGC Optimize GC Method CheckPurity->OptimizeGC Impure Peak ChangeColumn Change GC Column (Different Selectivity) OptimizeGC->ChangeColumn Unsuccessful Resolved Peak Resolved OptimizeGC->Resolved Successful SelectiveDetection Use Selective Detection (SIM or SCD) ChangeColumn->SelectiveDetection Unsuccessful ChangeColumn->Resolved Successful SelectiveDetection->Resolved

Caption: Troubleshooting workflow for resolving co-elution issues in GC-MS.

GC_MS_Workflow cluster_sample Sample Handling cluster_separation Chromatographic Separation cluster_detection Detection & Analysis SamplePrep Sample Preparation Injection GC Injection SamplePrep->Injection GC_Column GC Column Separation Injection->GC_Column MS_Detection Mass Spectrometry Detection GC_Column->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis.

References

Strategies for reducing matrix effects in 3-Propylthiolane quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-Propylthiolane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] For this compound, a volatile sulfur compound, matrix components can suppress or enhance its signal during mass spectrometry analysis, leading to inaccurate quantification.[3][4][5][6] This is a significant challenge in complex biological matrices such as plasma, urine, or tissue homogenates.

Q2: Which analytical technique is more suitable for this compound quantification, GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for the analysis of volatile thiols like this compound. GC-MS is often preferred for volatile compounds due to their inherent compatibility with the technique.[7][8][9] However, LC-MS/MS can also be highly effective, particularly when derivatization is used to improve the compound's chromatographic retention and ionization efficiency.[4][10] The choice depends on the specific matrix, required sensitivity, and available instrumentation.

Q3: Why is derivatization recommended for the analysis of this compound?

A3: Thiols like this compound are highly reactive and can be prone to oxidation and poor chromatographic peak shape.[5] Derivatization helps to:

  • Improve stability: By protecting the reactive thiol group.[5][11]

  • Enhance chromatographic properties: Leading to better peak shape and resolution.

  • Increase sensitivity: By introducing a functional group that ionizes more efficiently in the mass spectrometer.[1]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial for accurate quantification?

A4: A stable isotope-labeled internal standard is a version of the analyte (this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., Deuterium, Carbon-13). A SIL-IS is the gold standard for quantification in mass spectrometry because it has nearly identical chemical and physical properties to the analyte.[3] It co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[2][3][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity
Potential Cause Troubleshooting Step Expected Outcome
Analyte Adsorption Use a deactivated GC inlet liner or a column with low bleed characteristics. For LC, consider a column with end-capping.Improved peak symmetry and increased signal intensity.
Analyte Degradation Prepare samples freshly and consider derivatization to protect the thiol group.Increased analyte stability and higher signal response.
Ion Suppression Modify the sample preparation procedure to remove more matrix components (see Experimental Protocols). Dilute the sample if sensitivity allows.Reduced signal suppression and a more accurate measurement.
Suboptimal MS Parameters Optimize MS source parameters (e.g., temperature, gas flows) and fragmentation parameters (collision energy) for the derivatized this compound.Enhanced signal-to-noise ratio and improved sensitivity.
Issue 2: High Variability in Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure consistent timing and execution of all sample preparation steps, especially derivatization. Use automated liquid handlers if available.Improved precision and reproducibility of results.
Matrix Effect Variability Employ a stable isotope-labeled internal standard (SIL-IS) for this compound.Correction for sample-to-sample variations in matrix effects, leading to more accurate and precise results.
Instrument Contamination Implement a rigorous wash protocol for the autosampler and chromatographic system between samples to prevent carryover.Reduction in carryover and improved accuracy for low-concentration samples.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) and Derivatization for GC-MS Analysis

This protocol is a general guideline adapted from methods for other volatile thiols and should be optimized for this compound.

  • Sample Collection: Collect biological samples (e.g., 1 mL of plasma) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw the sample on ice and spike with a known concentration of this compound-d7 (or a suitable analogue) as an internal standard.

  • pH Adjustment: Adjust the sample pH to >11 using a suitable buffer to ensure the thiol is in its deprotonated, more reactive form.

  • Derivatization and Extraction:

    • Add 2 mL of a solution containing the derivatizing agent (e.g., pentafluorobenzyl bromide - PFBBr) in a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Vortex vigorously for 5 minutes to facilitate the reaction and extraction.

    • Centrifuge to separate the organic and aqueous layers.

  • Sample Cleanup:

    • Transfer the organic layer to a clean tube.

    • Consider passing the extract through a small silica (B1680970) solid-phase extraction (SPE) cartridge to remove polar interferences.

  • Analysis: Inject an aliquot of the final extract into the GC-MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) and Derivatization for LC-MS/MS Analysis

This protocol is a general guideline and requires optimization for this compound.

  • Sample Pre-treatment: To 1 mL of plasma, add 3 mL of a protein precipitation solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the proteins.

  • Internal Standard Spiking: Transfer the supernatant to a new tube and spike with the SIL-IS.

  • SPE Cleanup:

    • Condition a mixed-mode SPE cartridge (e.g., reversed-phase and ion-exchange) according to the manufacturer's instructions.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound with an appropriate elution solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of reaction buffer and add the derivatizing agent (e.g., 4,4'-dithiodipyridine - DTDP).

    • Incubate to allow the reaction to complete.

  • Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with SIL-IS sample->spike extraction Extraction (LLE or SPE) spike->extraction derivatization Derivatization extraction->derivatization cleanup Final Cleanup derivatization->cleanup gcms GC-MS Analysis cleanup->gcms Volatile Analysis lcms LC-MS/MS Analysis cleanup->lcms Non-Volatile Analysis quant Quantification gcms->quant lcms->quant report Reporting quant->report

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic start Problem: Inaccurate Quantification check_peak Evaluate Peak Shape and Intensity start->check_peak check_variability Assess Result Variability start->check_variability good_peak Good Peak Shape? check_peak->good_peak good_variability Low Variability? check_variability->good_variability optimize_chroma Optimize Chromatography (Column, Gradient) good_peak->optimize_chroma No end Accurate Quantification good_peak->end Yes use_sil Implement Stable Isotope-Labeled IS good_variability->use_sil No good_variability->end Yes optimize_derivatization Optimize Derivatization Reaction optimize_chroma->optimize_derivatization check_ms Optimize MS Parameters optimize_derivatization->check_ms check_ms->end standardize_prep Standardize Sample Prep Protocol use_sil->standardize_prep check_carryover Investigate Sample Carryover standardize_prep->check_carryover check_carryover->end

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Purification of Crude 3-Propylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-propylthiolane synthesized in the laboratory.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Boiling points of impurities are too close to that of this compound.- Inefficient distillation column.- Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux or packed column) to enhance separation efficiency.[1][2][3][4] For optimal results, ensure a slow and steady distillation rate.- Vacuum Distillation: If the boiling point is high, distill under reduced pressure to lower the boiling point and prevent potential decomposition. Use a temperature-pressure nomograph to estimate the boiling point at the desired pressure.
Product Degradation on Silica (B1680970) Gel Column - Silica gel is acidic and can cause degradation of acid-sensitive compounds.- Deactivate Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534), by running a solvent system containing 1-3% triethylamine through the column before loading the sample.- Use Alumina (B75360): Consider using neutral or basic alumina as the stationary phase instead of silica gel.- Reverse-Phase Chromatography: If the compound is still sensitive, reverse-phase chromatography with a C18-functionalized silica gel is a milder alternative.
Incomplete Removal of Non-polar Impurities - Insufficient difference in polarity between this compound and the impurities for effective separation by normal-phase chromatography.- Optimize Solvent System: Carefully select and optimize the solvent system for flash chromatography to maximize the difference in retention factors (Rf) between the product and impurities.- Liquid-Liquid Extraction: If impurities are soluble in an immiscible solvent, perform a liquid-liquid extraction. For neutral organic compounds, extraction with a suitable organic solvent can be effective.[1][5][6]
Presence of Water in the Final Product - Incomplete drying of the organic phase after extraction.- Use a Drying Agent: After extraction, dry the organic layer over an anhydrous inorganic salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).- Brine Wash: Before drying, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
Persistent Emulsion During Extraction - Vigorous shaking of the separatory funnel.- Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.- Brine Addition: Add a small amount of brine to the separatory funnel to help break the emulsion.- Filtration: Pass the emulsified layer through a pad of celite or glass wool.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 1,4-dichlorobutane, 1,4-dibromobutane, or 1-bromopropane (B46711).[5] 1-bromopropane can itself contain impurities like 2-bromopropane.[7]

  • Solvent Residues: The solvent used in the reaction.

  • Byproducts: These can include isomers (e.g., 2-propylthiolane), polymers, or products of side reactions like elimination. If the synthesis involves the dehydration of a mercaptoalcohol, ethers and oligomers can be significant byproducts.[8][9]

  • Oxidation Products: If exposed to air or oxidizing agents, this compound can be oxidized to the corresponding sulfoxide (B87167) or sulfone.

Q2: Which purification technique is best for my crude this compound?

A2: The best technique depends on the nature and quantity of the impurities.

  • For volatile impurities with different boiling points: Fractional distillation is often the most effective and scalable method.[1][2][3]

  • For non-volatile or thermally sensitive impurities: Flash column chromatography is a good choice.

  • For acidic or basic impurities: Liquid-liquid extraction with an acidic or basic aqueous wash is highly effective.[6]

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used:

  • Gas Chromatography (GC): This is an excellent method for determining purity. A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), is highly recommended for accurate quantification of sulfur-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique not only determines purity but also helps in identifying the structure of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and an estimate of purity by integrating the signals of the product and impurities.

Data Presentation: Purification Method Comparison

The following table summarizes the expected purity of crude this compound after applying different purification techniques. The initial purity of the crude product is assumed to be 85%.

Purification Method Expected Purity (%) Typical Impurities Removed Advantages Disadvantages
Simple Distillation 90-95%Low-boiling and high-boiling impuritiesSimple, fast, and good for large quantitiesIneffective for impurities with close boiling points
Fractional Distillation >98%Impurities with close boiling pointsHigh separation efficiencySlower than simple distillation, requires specialized glassware
Flash Chromatography (Silica Gel) >99%Polar and non-polar impuritiesHigh resolution for a wide range of impuritiesCan cause degradation of sensitive compounds, not easily scalable
Liquid-Liquid Extraction 90-98% (often used as a pre-purification step)Acidic, basic, and water-soluble impuritiesExcellent for removing specific types of impuritiesLess effective for neutral, organic-soluble impurities

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Maintain a slow and steady distillation rate by controlling the heating.[1]

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 167-169 °C at atmospheric pressure). Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the this compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Liquid-Liquid Extraction (for removal of acidic/basic impurities)
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel.

    • To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • To remove basic impurities, wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).

  • Separation: Gently invert the funnel several times, periodically venting to release pressure. Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

Visualizations

experimental_workflow cluster_extraction Optional Pre-purification crude Crude this compound analysis1 Purity Assessment (GC/GC-MS) crude->analysis1 decision1 Purity > 98%? analysis1->decision1 pure_product Pure this compound decision1->pure_product Yes decision2 Impurities Volatile? decision1->decision2 No distillation Fractional Distillation decision2->distillation Yes chromatography Flash Chromatography decision2->chromatography No extraction Liquid-Liquid Extraction decision2->extraction analysis2 Purity Assessment distillation->analysis2 analysis3 Purity Assessment chromatography->analysis3 analysis4 Purity Assessment extraction->analysis4 analysis2->pure_product analysis3->pure_product analysis4->decision2

Caption: Decision workflow for selecting a purification strategy for crude this compound.

References

Preventing oxidation of thiolanes during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of thiolanes during storage and analysis. Thiolanes, and sulfur-containing compounds in general, are susceptible to oxidation, which can compromise sample integrity, analytical accuracy, and the stability of therapeutic agents. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiolane oxidation?

A1: Thiolane oxidation is primarily caused by exposure to:

  • Atmospheric Oxygen: The most common oxidant, leading to the formation of sulfoxides and sulfones.

  • Reactive Oxygen Species (ROS): Highly reactive molecules like hydrogen peroxide, superoxide (B77818) radicals, and hydroxyl radicals can rapidly oxidize the sulfur atom in the thiolane ring.

  • Light: UV radiation can generate free radicals in the sample matrix, which in turn can initiate and propagate oxidation reactions.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidation reactions.

  • Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of thiols.

Q2: What are the common oxidation products of thiolanes?

A2: The primary oxidation products of thiolanes are thiolane S-oxides (sulfoxides) and thiolane S,S-dioxides (sulfones). In the case of thiols (compounds with an -SH group), oxidation typically leads to the formation of disulfides (R-S-S-R).

Q3: How can I prevent thiolane oxidation during long-term storage?

A3: To ensure the stability of thiolanes during long-term storage, a multi-faceted approach is recommended:

  • Low Temperature Storage: Store samples at or below -20°C. For highly sensitive compounds, storage at -80°C is preferable.

  • Inert Atmosphere: Displace oxygen from the storage container by purging with an inert gas such as argon or nitrogen.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Antioxidant Addition: Add a suitable antioxidant to the sample solution.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, add a chelating agent like EDTA.

Q4: What are the best practices for handling thiolanes during experimental procedures to minimize oxidation?

A4: To minimize oxidation during experiments:

  • Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: When possible, handle samples and prepare solutions in a glove box or under a constant stream of inert gas.

  • Minimize Exposure to Air: Keep vials and containers sealed whenever possible.

  • Control Temperature: Perform experimental steps at the lowest practical temperature.

  • Use Antioxidant-Containing Buffers: If compatible with your experiment, use buffers that contain antioxidants.

Troubleshooting Guides

Issue 1: Degradation of Thiolane Samples During Storage

Symptoms:

  • Loss of the parent thiolane peak in analytical chromatograms (e.g., HPLC, GC).

  • Appearance of new peaks corresponding to oxidized species (sulfoxides, sulfones).

  • Inconsistent analytical results from the same sample batch over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Oxygen Exposure Purge with an inert gas and seal containers properly.Use a gentle stream of nitrogen or argon to flush the headspace of the vial for 1-2 minutes before sealing with a PTFE-lined cap. Ensure the cap provides an airtight seal.
Elevated Temperature Store samples at a lower temperature.For long-term storage, -80°C is recommended. For short-term storage (days to weeks), -20°C is generally sufficient.
Light Exposure Protect samples from light.Store samples in amber glass vials or wrap clear vials in aluminum foil. Avoid prolonged exposure to direct laboratory light.
Absence of Antioxidants Add an appropriate antioxidant to the sample.Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds. Prepare a stock solution of BHT in a compatible solvent and add it to the thiolane solution to a final concentration of 0.01-0.1%.[1]
Metal-Catalyzed Oxidation Add a chelating agent.Prepare a stock solution of ethylenediaminetetraacetic acid (EDTA) and add it to a final concentration of 0.1-1 mM to chelate trace metal ions.[2]
Issue 2: Thiolane Oxidation During Analytical Runs (HPLC/LC-MS)

Symptoms:

  • Broad, tailing, or split peaks for the thiolane analyte.

  • Appearance of "ghost peaks" or unexpected peaks in the chromatogram.

  • Low signal intensity or poor sensitivity for the thiolane.

  • In-source oxidation observed in the mass spectrometer (e.g., detection of [M+16]+ ions).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Oxidation in Mobile Phase Degas mobile phases and consider adding an antioxidant.Sparge mobile phases with helium or nitrogen for 15-20 minutes before use. If compatible with your method, adding a small amount of a water-soluble antioxidant like ascorbic acid (Vitamin C) to the aqueous mobile phase can be beneficial.
On-Column Oxidation Use a column with a more inert stationary phase or passivate the system.Phenyl-hexyl or cyano-based columns can sometimes be less prone to on-column oxidation than standard C18 columns. Flushing the system with a solution of a strong antioxidant can sometimes help passivate active sites.
In-Source Oxidation (MS) Optimize mass spectrometer source parameters.Reduce the source temperature and drying gas flow rate to the minimum required for efficient desolvation. A higher source temperature can promote oxidation.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent compatible with the mobile phase.Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, which may mask oxidation issues. Whenever possible, dissolve the sample in the initial mobile phase.
Contaminated System Clean the LC system and column.Flush the system with a sequence of solvents (e.g., water, isopropanol, hexane) to remove contaminants. Refer to the column manufacturer's instructions for appropriate cleaning procedures.

Quantitative Data Summary

The following table summarizes the stability of thiol-containing compounds under various storage conditions. While specific data for all thiolanes is not available, these results for thiolated polymers provide a useful reference.

Storage Condition Compound Form Thiol Group Stability (Remaining Free Thiols after 6 months) Reference
-20°C (56% RH)PowderHigh (minimal degradation)[3]
4°C (53% RH)PowderHigh (minimal degradation)[3]
20°C (70% RH)PowderLow (significant decrease in free thiols)[3]
22°C (25% RH)PowderModerate[3]
All tested conditionsCompressed TabletVery High (stable under all conditions)[3]

Key Experimental Protocols

Protocol 1: Storage of Thiolane Solutions Under an Inert Atmosphere

Objective: To prepare and store a thiolane solution in a vial under a nitrogen or argon atmosphere to prevent oxidation.

Materials:

  • Thiolane sample

  • Appropriate solvent (degassed)

  • Amber glass vial with a PTFE-lined screw cap

  • Nitrogen or argon gas cylinder with a regulator and tubing

  • Long needle (e.g., 22-gauge)

Procedure:

  • Prepare the Thiolane Solution: Dissolve the thiolane in the desired degassed solvent to the target concentration. If using an antioxidant, add it at this stage.

  • Transfer to Vial: Transfer the solution to the amber glass vial.

  • Purge the Headspace: a. Insert the long needle connected to the inert gas line into the vial, with the tip of the needle positioned just above the liquid surface. b. Place a second, shorter needle in the vial's septum to act as a vent for the displaced air. c. Gently flow the inert gas into the vial for 1-2 minutes. The gentle flow will displace the oxygen-containing air in the headspace.

  • Seal the Vial: While the inert gas is still flowing, remove the vent needle first, and then the gas inlet needle. Immediately and tightly seal the vial with the screw cap.

  • Storage: Store the sealed vial at the appropriate low temperature (e.g., -20°C or -80°C), protected from light.

Protocol 2: Quenching Oxidative Reactions Prior to Analysis

Objective: To stop or significantly slow down ongoing oxidative reactions in a sample immediately before analysis to ensure the measured concentration reflects the sample's state at the time of collection.

Materials:

  • Thiolane sample

  • Quenching agent stock solution (e.g., sodium thiosulfate (B1220275), ascorbic acid, or Trolox)

  • Vortex mixer

Procedure:

  • Choose a Quenching Agent: The choice of quenching agent depends on the nature of the oxidant and the analytical method. Sodium thiosulfate is effective for quenching reactions involving peroxides. Ascorbic acid is a good general-purpose antioxidant.

  • Prepare Quenching Agent Stock: Prepare a concentrated stock solution of the chosen quenching agent in a solvent that is miscible with the sample matrix.

  • Add Quencher to Sample: Immediately after collecting the sample, add a small volume of the concentrated quenching agent stock solution to the sample vial. The final concentration of the quencher should be in excess of the suspected oxidant concentration.

  • Mix Thoroughly: Vortex the sample immediately after adding the quenching agent to ensure rapid and complete mixing.

  • Analyze Promptly: Analyze the quenched sample as soon as possible. While the reaction is significantly slowed, it may not be completely halted indefinitely.

Visualizations

Thiolane_Oxidation_Pathway Thiolane Thiolane (R₂S) Sulfoxide Thiolane S-oxide (Sulfoxide) (R₂SO) Thiolane->Sulfoxide Oxidation (+ [O]) Sulfone Thiolane S,S-dioxide (Sulfone) (R₂SO₂) Sulfoxide->Sulfone Further Oxidation (+ [O])

Caption: General pathway of thiolane oxidation.

Experimental_Workflow_Storage cluster_prep Sample Preparation cluster_storage Storage Dissolve Dissolve Thiolane in Degassed Solvent Additives Add Antioxidant (e.g., BHT) &/or Chelator (e.g., EDTA) Dissolve->Additives Inert Purge with Inert Gas (N₂ or Ar) Additives->Inert Seal Seal in Amber Vial Inert->Seal Store Store at Low Temperature (-20°C to -80°C) Seal->Store

Caption: Workflow for preparing and storing thiolanes.

Troubleshooting_Logic cluster_storage_solutions Storage Solutions cluster_analysis_solutions Analysis Solutions Start Thiolane Degradation Observed Storage During Storage? Start->Storage Analysis During Analysis? Storage->Analysis No Check_Temp Lower Storage Temp Storage->Check_Temp Yes Degas_MP Degas Mobile Phase Analysis->Degas_MP Yes Check_Light Protect from Light Check_Temp->Check_Light Check_O2 Use Inert Atmosphere Check_Light->Check_O2 Add_Anti Add Antioxidant Check_O2->Add_Anti Optimize_MS Optimize MS Source Degas_MP->Optimize_MS Check_Column Check Column Inertness Optimize_MS->Check_Column Quench Quench Sample Pre-Analysis Check_Column->Quench

Caption: Troubleshooting logic for thiolane degradation.

References

Addressing fragmentation pattern inconsistencies in MS of 3-Propylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in the mass spectrometry (MS) fragmentation patterns of 3-Propylthiolane.

Troubleshooting Guide: Inconsistent Fragmentation Patterns

Question: Why am I observing inconsistent fragmentation patterns for this compound in my mass spectrometry experiments?

Inconsistent fragmentation patterns in the mass spectrometry of this compound can arise from several factors, ranging from sample preparation to instrument parameters. This guide will walk you through a systematic approach to identify and resolve these issues.

A logical workflow for troubleshooting these inconsistencies is outlined below:

G cluster_1 Sample Integrity Checks cluster_2 Instrumentation Checks cluster_3 Method Optimization cluster_4 Data Analysis A Inconsistent Fragmentation Pattern Observed B Step 1: Verify Sample Integrity A->B C Step 2: Check Instrumentation B->C B1 Purity Analysis (e.g., GC, NMR) B->B1 B2 Check for Isomers/Contaminants B->B2 B3 Proper Sample Concentration B->B3 D Step 3: Optimize MS Method Parameters C->D C1 Mass Calibration C->C1 C2 Source Cleaning C->C2 C3 Check for Leaks C->C3 E Step 4: Analyze Data for Interferences D->E D1 Adjust Ionization Energy D->D1 D2 Optimize Collision Energy (for MS/MS) D->D2 D3 Modify GC/LC Parameters D->D3 F Resolution E->F E1 Background Subtraction E->E1 E2 Look for Co-eluting Species E->E2 E3 Identify Adduct Ions E->E3

Figure 1. Troubleshooting workflow for inconsistent fragmentation.
Detailed Troubleshooting Steps:

Step Action Rationale Common Pitfalls & Solutions
1. Verify Sample Integrity Analyze the purity of your this compound sample using an orthogonal technique like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.The presence of isomers, impurities, or degradation products can lead to overlapping fragmentation patterns, causing apparent inconsistencies.Pitfall: Assuming 100% purity from the supplier. Solution: Always verify the purity of a new batch of standard.
Ensure appropriate sample concentration.Overly concentrated samples can lead to ion suppression or the formation of dimers and adducts, while dilute samples may result in poor signal intensity.[1]Pitfall: Using a "one-size-fits-all" concentration. Solution: Perform a concentration optimization study.
2. Check Instrumentation Perform a mass calibration of your spectrometer using a known standard.Incorrect calibration is a primary cause of mass accuracy and resolution problems, leading to misidentification of fragments.[1]Pitfall: Infrequent calibration. Solution: Calibrate the instrument daily or before each analytical run.
Clean the ion source.Contaminants in the ion source can lead to peak splitting, broadening, and the appearance of background ions.[1]Pitfall: Neglecting routine maintenance. Solution: Follow the manufacturer's recommended cleaning schedule.
Check for leaks in the system, especially in the GC-MS interface or LC-MS transfer line.Air leaks can introduce nitrogen, oxygen, and water into the system, leading to adduct formation and a noisy baseline.[2]Pitfall: Overtightening fittings, causing leaks. Solution: Use a leak detector to systematically check all connections.
3. Optimize MS Method Parameters Adjust the ionization energy (for Electron Ionization - EI) or collision energy (for tandem MS).The extent of fragmentation is directly related to the energy applied. Saturated monosulfides may show little to no fragmentation at lower energies.[3][4]Pitfall: Using a generic method. Solution: Develop a compound-specific method by bracketing the energy settings.
Optimize chromatographic separation (GC or LC).Poor separation can lead to co-elution of your analyte with other compounds, resulting in a mixed mass spectrum.Pitfall: Rushing the chromatography. Solution: Optimize the temperature ramp (GC) or gradient (LC) to ensure baseline separation.
4. Analyze Data for Interferences Carefully perform background subtraction.Inadequate background subtraction can leave interfering ions in your spectrum.Pitfall: Automatic background subtraction without manual verification. Solution: Manually inspect the background and analyte spectra.
Look for evidence of common adduct ions.The presence of adducts can be mistaken for fragmentation inconsistencies.Pitfall: Ignoring adducts in the spectral interpretation. Solution: Be aware of common adducts from your mobile phase or sample matrix (e.g., [M+Na]⁺, [M+NH₄]⁺).[5]

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for this compound under Electron Ionization (EI)?

A proposed fragmentation pathway is illustrated below:

G cluster_1 Primary Fragmentation cluster_2 Resulting Fragments A This compound (M+•) B [M - C3H7]+ A->B α-cleavage C [M - SH]+ A->C Ring opening & rearrangement E [C3H7]+ A->E β-cleavage D [C4H7S]+ B->D Rearrangement

Figure 2. Proposed fragmentation of this compound.

Expected Fragments for this compound (C₇H₁₄S, MW = 130.25)

Fragment Ion m/z Proposed Structure/Loss Notes
[C₇H₁₄S]⁺•130Molecular Ion (M⁺•)May be of low intensity in EI.
[C₄H₇S]⁺87Loss of propyl radical (•C₃H₇)A common α-cleavage next to the sulfur atom in the ring.
[C₇H₁₃]⁺97Loss of sulfhydryl radical (•SH)Involves ring opening and rearrangement.
[C₃H₇]⁺43Propyl cationResulting from cleavage of the C-S bond.
[C₄H₈]⁺•56Loss of C₃H₆SResulting from a rearrangement and cleavage.

Q2: How does the ionization technique affect the fragmentation of this compound?

The choice of ionization technique significantly impacts the observed fragmentation.

  • Hard Ionization (e.g., Electron Ionization - EI): This technique imparts high energy, leading to extensive fragmentation. The molecular ion peak may be weak or absent.[7] This is useful for structural elucidation based on the fragment ions.

  • Soft Ionization (e.g., Electrospray Ionization - ESI, Chemical Ionization - CI): These methods impart less energy, resulting in minimal fragmentation. The protonated molecule [M+H]⁺ will likely be the most abundant ion.[3][4][7] This is ideal for determining the molecular weight.

Q3: Could isomers of this compound be a source of my inconsistent results?

Yes, the presence of isomers can be a significant source of inconsistent fragmentation patterns. For example, 2-Propylthiolane would likely exhibit a different fragmentation pattern due to the different position of the propyl group on the thiolane ring. Additionally, open-chain isomers like heptanethiols would produce distinctly different fragments. If you suspect the presence of isomers, it is crucial to use a high-resolution separation technique like capillary GC.

Q4: What are some common background ions that might interfere with my analysis?

Background ions can originate from various sources, including the mobile phase, sample handling, and the instrument itself. Common background ions to be aware of include:

  • Phthalates (m/z 149, 167, 279): Common plasticizers.

  • Siloxanes (e.g., m/z 207, 281, 355): From column bleed in GC or septa.[2]

  • Solvent-related ions: Adducts with mobile phase components (e.g., acetonitrile, methanol).[5]

By systematically addressing these potential issues, researchers can improve the reproducibility and accuracy of their mass spectrometry data for this compound.

References

Technical Support Center: NMR Spectroscopy of Substituted Thiolanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining NMR acquisition parameters for the analysis of substituted thiolanes.

Frequently Asked Questions (FAQs)

1. Sample Preparation

  • Q1.1: How should I prepare my substituted thiolane sample for NMR analysis?

    For optimal results, your sample should be free of solid particles and paramagnetic impurities. For routine ¹H NMR, dissolve 5-25 mg of your compound in 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1] Filter the sample through a pipette with a cotton or glass wool plug to remove any suspended solids, which can degrade spectral quality.[2][3]

  • Q1.2: My substituted thiolane is air-sensitive. How should I prepare the NMR sample?

    For air-sensitive compounds, it is crucial to handle the sample under an inert atmosphere (e.g., nitrogen or argon).[2] Using a glovebox for sample preparation is ideal. The deuterated solvent should be degassed prior to use, which can be achieved by several freeze-pump-thaw cycles.[3][4] Sealing the NMR tube, for instance with a J-Young tube, will protect the sample from atmospheric exposure during the experiment.[1][5]

2. Acquisition Parameters

  • Q2.1: What are good starting parameters for a standard ¹H NMR experiment on a substituted thiolane?

    A good starting point for a routine ¹H NMR experiment is to use a standard pulse program (e.g., 'zg30' on Bruker instruments). Key parameters to consider are the relaxation delay (D1), the number of scans (NS), and the acquisition time (AQ). For a qualitative spectrum, a D1 of 1-2 seconds and an NS of 8 to 16 scans are often sufficient. The acquisition time can typically be set between 2 and 4 seconds.

  • Q2.2: How can I optimize ¹³C NMR acquisition for my substituted thiolane, especially for quaternary carbons?

    Due to the low natural abundance of ¹³C and often long relaxation times (especially for quaternary carbons), a greater number of scans (NS) is typically required, ranging from 128 to 1024 or more.[6] A pulse program with a 30° pulse angle (e.g., 'zgdc30') is often a good choice to allow for a shorter relaxation delay (D1) of around 2 seconds.[6] The acquisition time (AQ) can be set to approximately 1 second.[6]

3. Troubleshooting Common Issues

  • Q3.1: My proton signals are broad. What could be the cause and how can I fix it?

    Broad signals in ¹H NMR can arise from several factors:

    • Sample Concentration: Highly concentrated samples can lead to increased viscosity and broader lines. Try diluting your sample.

    • Solid Particles: The presence of undissolved material will disrupt the magnetic field homogeneity. Ensure your sample is properly filtered.[3]

    • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, try to repurify your sample or use a chelating agent.

    • Chemical Exchange: Protons on heteroatoms (like -OH or -NH) can exchange with each other or the solvent, leading to broad signals. A D₂O shake can confirm this by exchanging the labile protons with deuterium (B1214612), causing the signal to disappear.

    • Molecular Dynamics: If your molecule is undergoing conformational changes on the NMR timescale, this can also lead to broad peaks. Acquiring the spectrum at different temperatures can help to either sharpen the signals (at higher temperatures) or resolve the different conformers (at lower temperatures).

  • Q3.2: I am having trouble with poor signal-to-noise in my ¹³C spectrum. What can I do?

    Improving the signal-to-noise (S/N) ratio in ¹³C NMR often requires adjusting acquisition parameters:

    • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS.

    • Optimize Relaxation Delay (D1) and Pulse Angle: For carbons with long T₁ relaxation times (like quaternary carbons), ensure that the recycle delay (D1 + AQ) is sufficient. Using a smaller flip angle (e.g., 30°) allows for shorter D1 values without significant signal loss.[6]

    • Use a Higher Concentration: A more concentrated sample will naturally give a stronger signal.

    • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better sensitivity.

  • Q3.3: The integrals in my ¹H spectrum are not accurate. Why is this happening?

    Inaccurate integration is often due to incomplete relaxation of the nuclei between pulses. To obtain quantitative integrals, the relaxation delay (D1) should be at least 5 times the T₁ of the slowest relaxing proton in your molecule. A long D1 (e.g., 10 seconds or more) and a 90° pulse are recommended for quantitative analysis.

Data Presentation: Typical NMR Parameters

The following tables provide typical starting acquisition parameters and expected chemical shift and coupling constant ranges for substituted thiolanes. These values may need to be optimized for your specific molecule and spectrometer.

Table 1: Recommended Starting Acquisition Parameters for Substituted Thiolanes

Parameter¹H NMR (Qualitative)¹³C NMR (Qualitative)
Pulse Programzg30zgpg30
Pulse Width (p1)Calibrated 90° pulseCalibrated 90° pulse
Relaxation Delay (D1)1 - 2 s2 s
Acquisition Time (AQ)2 - 4 s1 s
Number of Scans (NS)8 - 16128 - 1024+
Spectral Width (SW)12 - 16 ppm200 - 240 ppm

Table 2: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Thiolanes

Position in Thiolane RingTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
C2/C5 (next to S)2.8 - 3.235 - 45
C3/C41.8 - 2.230 - 40
Substituent on C2Highly dependent on substituentHighly dependent on substituent
Substituent on C3Highly dependent on substituentHighly dependent on substituent

Table 3: Typical ³J(H,H) Coupling Constants in the Thiolane Ring

Coupling InteractionTypical Coupling Constant (Hz)
³J(H2, H3) cis6 - 8
³J(H2, H3) trans4 - 6
³J(H3, H4) cis7 - 9
³J(H3, H4) trans5 - 7

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Prepare your sample as described in Q1.1.

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field.

  • Load a standard ¹H acquisition parameter set.

  • Set the spectral width (SW) to cover the expected range of proton signals (e.g., 0-12 ppm).

  • Set the number of scans (NS) to 16.

  • Set the relaxation delay (D1) to 2 seconds.

  • Set the acquisition time (AQ) to 3 seconds.

  • Acquire the spectrum.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

Protocol 2: Standard ¹³C{¹H} NMR Acquisition

  • Prepare a concentrated sample as described in Q1.1.

  • Insert the sample, lock, and shim.

  • Load a standard ¹³C acquisition parameter set with proton decoupling.

  • Set the spectral width (SW) to an appropriate range (e.g., 0-220 ppm).

  • Set the number of scans (NS) to a minimum of 1024 for a dilute sample.

  • Set the relaxation delay (D1) to 2 seconds.

  • Set the acquisition time (AQ) to 1 second.

  • Acquire the spectrum.

  • Process the data.

Protocol 3: 2D COSY for ¹H-¹H Correlations

  • Acquire a standard ¹H spectrum to determine the spectral width.

  • Load a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker).

  • Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the number of scans (NS) per increment (e.g., 2-8).

  • Set the number of increments in the F1 dimension (e.g., 256-512).

  • Acquire the 2D spectrum.

  • Process the data using appropriate window functions, Fourier transformation in both dimensions, and symmetrization. Cross-peaks in the COSY spectrum indicate through-bond coupling between protons, typically over 2-3 bonds.[7]

Protocol 4: 2D HSQC for ¹H-¹³C One-Bond Correlations

  • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

  • Load a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker).

  • Set the F2 (¹H) and F1 (¹³C) spectral widths.

  • Set the number of scans (NS) per increment (e.g., 4-16).

  • Set the number of increments in the F1 dimension (e.g., 128-256).

  • The one-bond ¹J(C,H) coupling constant is typically set to ~145 Hz.

  • Acquire the 2D spectrum.

  • Process the data. Cross-peaks indicate direct, one-bond correlations between a proton and a carbon atom.[7]

Protocol 5: 2D HMBC for ¹H-¹³C Long-Range Correlations

  • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

  • Load a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).

  • Set the F2 (¹H) and F1 (¹³C) spectral widths.

  • Set the number of scans (NS) per increment (e.g., 8-32).

  • Set the number of increments in the F1 dimension (e.g., 256-512).

  • The long-range coupling constant is typically optimized for 2-3 bond correlations and set to a value between 7 and 10 Hz.[7]

  • Acquire the 2D spectrum.

  • Process the data. Cross-peaks reveal correlations between protons and carbons that are separated by multiple bonds, which is crucial for piecing together the carbon skeleton.[7]

Visualizations

Troubleshooting_Workflow start Start: Poor NMR Spectrum check_sample Check Sample: - Concentration? - Particulates? - Purity? start->check_sample Broad Lines or Poor S/N reprepare_sample Reprepare Sample: - Adjust Concentration - Filter - Repurify check_sample->reprepare_sample Yes check_acq Check Acquisition Parameters: - D1 too short? - NS too low? check_sample->check_acq No reprepare_sample->start Re-acquire optimize_acq Optimize Acquisition: - Increase D1 - Increase NS check_acq->optimize_acq Yes check_shim Check Shim check_acq->check_shim No optimize_acq->start Re-acquire reshim Reshim check_shim->reshim Poor good_spectrum Good Spectrum: Analysis check_shim->good_spectrum Good reshim->start Re-acquire

Caption: A logical workflow for troubleshooting common NMR issues.

Structure_Elucidation_Workflow start Start: Unknown Substituted Thiolane nmr_1d Acquire 1D NMR: ¹H and ¹³C start->nmr_1d assign_protons Assign Proton Signals & Multiplicities nmr_1d->assign_protons nmr_2d Acquire 2D NMR: COSY, HSQC, HMBC assign_carbons Assign Carbon Signals (HSQC) nmr_2d->assign_carbons assign_protons->nmr_2d build_fragments Build Fragments (COSY) assign_carbons->build_fragments connect_fragments Connect Fragments (HMBC) build_fragments->connect_fragments propose_structure Propose Structure connect_fragments->propose_structure

Caption: A typical workflow for structure elucidation using 2D NMR.

References

Overcoming challenges in the scale-up of 3-Propylthiolane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of 3-Propylthiolane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes for this compound include:

  • Alkylation of a pre-formed thiolane ring: This typically involves the reaction of thiolane with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a strong base.

  • Cyclization of a linear precursor: A common method involves the reaction of a 1,4-dihalobutane (e.g., 1,4-dibromobutane) with a propylthiolate source, such as sodium propylthiolate. Another cyclization approach is the intramolecular dehydration of 4-(propylthio)butan-1-ol.

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Scaling up the synthesis of this compound can present several challenges:

  • Exothermic Reactions: The alkylation and cyclization reactions can be exothermic, leading to difficulties in temperature control in large reactors.

  • Byproduct Formation: Increased reaction volumes can lead to localized "hot spots" or inefficient mixing, promoting the formation of byproducts such as dipropyl disulfide and over-alkylated species.

  • Reagent Handling: Handling large quantities of odorous and potentially hazardous materials like propanethiol and strong bases requires specialized equipment and safety protocols.

  • Purification: Isolating pure this compound from the reaction mixture on a large scale can be challenging due to the presence of close-boiling impurities.

Q3: How can I minimize the formation of dipropyl disulfide?

A3: Dipropyl disulfide is a common byproduct resulting from the oxidation of the propylthiolate anion. To minimize its formation:

  • Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Use deoxygenated solvents: Purge solvents with an inert gas before use.

  • Control the addition of reagents: Add the propylthiol or its salt to the reaction mixture in a controlled manner to avoid high localized concentrations.

Q4: What is the best method for purifying this compound on a large scale?

A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a large scale. This technique allows for the separation of the product from lower and higher boiling point impurities. Careful selection of the distillation column and operating parameters is crucial for achieving high purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions consuming starting materials. 3. Loss of product during workup or purification.1. Monitor reaction progress by GC-MS. Consider increasing reaction time or temperature. 2. Optimize reaction conditions (temperature, base concentration) to minimize byproduct formation. Ensure an inert atmosphere. 3. Optimize extraction and distillation procedures.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Poor mixing in the reactor. 3. Inactive or insufficient amount of base.1. Increase reaction time and/or temperature. 2. Ensure adequate agitation for the reactor volume. 3. Use a fresh, properly stored base and ensure stoichiometric amounts are used.
Formation of Dipropyl Disulfide Oxidation of propylthiolate.Maintain a strict inert atmosphere (N₂ or Ar). Use deoxygenated solvents.
Formation of Over-alkylated Byproducts Use of excess alkylating agent or strong reaction conditions.Use a stoichiometric amount of the propyl halide. Control the temperature of the reaction.
Difficulties in Product Isolation Emulsion formation during aqueous workup. Close boiling points of product and impurities.Use brine to break emulsions. Employ fractional distillation with a high-efficiency column for purification.
Inconsistent Results on Scale-Up Poor heat transfer and mixing in larger reactors.Implement controlled addition of reagents. Ensure efficient stirring and use a reactor with a suitable jacket for temperature control.

Experimental Protocols

Synthesis of this compound via Alkylation of Thiolane

Materials:

  • Thiolane

  • 1-Bromopropane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Add anhydrous diethyl ether or THF to the flask, followed by thiolane.

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution via the dropping funnel while maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Slowly add 1-bromopropane via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Synthesis of this compound via Cyclization

Materials:

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium hydroxide or sodium methoxide in ethanol or methanol.

  • Cool the solution in an ice bath and slowly add 1-propanethiol to form sodium propylthiolate.

  • To this solution, add 1,4-dibromobutane dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by GC-MS.

  • Cool the reaction mixture and filter off the precipitated sodium bromide.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

experimental_workflow_alkylation start Start setup Setup Flame-Dried Glassware under N2/Ar start->setup add_solvents Add Anhydrous Solvent and Thiolane setup->add_solvents cool Cool to -78°C add_solvents->cool add_nBuLi Slowly Add n-BuLi cool->add_nBuLi stir1 Stir at -78°C for 1h add_nBuLi->stir1 add_propyl_bromide Slowly Add 1-Bromopropane stir1->add_propyl_bromide warm_stir Warm to RT and Stir Overnight add_propyl_bromide->warm_stir quench Quench with aq. NH4Cl warm_stir->quench workup Aqueous Workup (Extraction, Wash, Dry) quench->workup purify Fractional Distillation workup->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound via alkylation.

troubleshooting_low_yield start Low Yield of This compound check_reaction Check for complete reaction by GC-MS start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Unreacted starting materials present side_products Significant Side Products check_reaction->side_products Byproducts detected workup_loss Product Loss During Workup/Purification check_reaction->workup_loss Reaction complete, low isolated yield increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp optimize_conditions Optimize conditions (temp, base conc.) side_products->optimize_conditions optimize_purification Optimize extraction and distillation procedures workup_loss->optimize_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

Selecting the appropriate GC column for separating alkylated thiolanes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography of Alkylated Thiolanes

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate Gas Chromatography (GC) column for the separation of alkylated thiolanes.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider when selecting a GC column for separating alkylated thiolanes?

A1: The most critical factor is the choice of the stationary phase. The selection of the stationary phase is guided by the principle of "like dissolves like," which dictates the column's selectivity for the target analytes. For alkylated thiolanes, which are generally non-polar to moderately polar compounds, the polarity of the stationary phase will have the most significant impact on the separation.

Q2: What type of GC column is typically recommended as a starting point for analyzing alkylated thiolanes?

A2: A non-polar column is the recommended starting point for the analysis of non-polar compounds like many alkylated thiolanes. Columns with a stationary phase of 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are excellent initial choices. These columns separate analytes primarily based on their boiling points.

Q3: When should I consider a more polar column for my separation?

A3: A mid-polarity or polar column should be considered if you are analyzing a complex mixture with co-eluting peaks, or if your alkylated thiolanes have more polar functional groups. A more polar stationary phase can provide a different selectivity, potentially resolving compounds that are not separated on a non-polar column.

Q4: How do I improve the peak shape for my alkylated thiolane analysis?

A4: Poor peak shape, such as tailing, for active sulfur compounds can be addressed by using a highly inert GC column. Look for columns specifically marketed for sulfur analysis, as they are designed to minimize interactions between the analyte and active sites within the column, resulting in sharper, more symmetrical peaks.[1]

Q5: Can two-dimensional GC (GCxGC) be beneficial for analyzing complex samples containing alkylated thiolanes?

A5: Yes, two-dimensional GC can be very effective for separating alkylated thiolanes from complex matrices. This technique uses two columns with different selectivities to achieve a much higher degree of separation than is possible with a single column.[2] For example, a non-polar column in the first dimension followed by a more polar column in the second dimension can resolve thiolanes from hydrocarbon interferences.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of alkylated thiolanes.

Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the GC system (liner, column) are interacting with the sulfur atom in the thiolanes.- Use a highly inert inlet liner. - Select a GC column specifically designed for sulfur analysis with enhanced inertness. - Trim the first few centimeters of the column to remove any contamination.
Poor Resolution The stationary phase is not providing adequate selectivity for the specific isomers being analyzed.- Switch to a stationary phase with a different polarity. If using a non-polar column, try a mid-polarity column (e.g., 50% phenyl polysiloxane). - Optimize the temperature program with a slower ramp rate to improve separation.
Co-elution with Matrix Components The chosen column has a similar affinity for the alkylated thiolanes and other compounds in the sample.- Utilize a sulfur-selective detector such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) to selectively detect the sulfur-containing compounds.[3][4] - Consider using two-dimensional GC (GCxGC) for enhanced separation from the matrix.[2]
Baseline Noise or Drift Column bleed at higher temperatures or contamination in the carrier gas or GC system.- Ensure the column is not being operated above its maximum temperature limit. - Use high-purity carrier gas and install purifiers to remove oxygen and moisture. - Bake out the column according to the manufacturer's instructions to remove contaminants.
Irreproducible Retention Times Leaks in the system or an unstable carrier gas flow rate.- Check for leaks at all fittings and connections using an electronic leak detector. - Ensure the carrier gas supply is stable and the pressure regulators are functioning correctly.

Recommended GC Columns for Alkylated Thiolane Analysis

The following table provides a summary of recommended GC columns for the separation of alkylated thiolanes. The choice of column will depend on the specific application, including the complexity of the sample matrix and the polarity of the target analytes.

Stationary Phase Polarity Typical Dimensions Max Temperature (°C) Primary Application
100% DimethylpolysiloxaneNon-Polar30 m x 0.25 mm ID, 0.25 µm film325/350General-purpose analysis, separation by boiling point. A good starting point for method development.
5% Phenyl-95% DimethylpolysiloxaneNon-Polar30 m x 0.25 mm ID, 0.25 µm film325/350Slightly more polar than 100% dimethylpolysiloxane, offering different selectivity for aromatic compounds. A commonly used phase for a wide range of applications.
50% Phenyl-50% DimethylpolysiloxaneMid-Polarity30 m x 0.25 mm ID, 0.25 µm film300Separation of moderately polar compounds and for resolving complex mixtures where non-polar columns are insufficient.
Polyethylene Glycol (WAX)Polar30 m x 0.25 mm ID, 0.25 µm film250/260Analysis of more polar alkylated thiolanes or for achieving significant changes in selectivity compared to polysiloxane phases.
Specialized Low Sulfur ColumnsVariesVariesVariesDesigned for high inertness towards sulfur compounds to improve peak shape and sensitivity. Often based on modified polysiloxane or porous polymer phases.[1]

Experimental Protocol: GC-MS Analysis of Alkylated Thiolanes

This protocol provides a general methodology for the analysis of alkylated thiolanes using a standard non-polar GC column with a mass spectrometer (MS) detector.

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

2. GC Column:

  • A 5% phenyl-95% dimethylpolysiloxane stationary phase column (e.g., DB-5, SE-54) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a suitable starting point. A study on long-chain alkyl-thiophenes and -thiolanes utilized a 50 m x 0.31 mm ID column coated with SE-54 (0.17 µm film thickness).

3. Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min.

4. Injector:

  • Temperature: 250°C

  • Mode: Splitless

  • Injection Volume: 1 µL

5. Oven Temperature Program:

  • Initial Temperature: 60°C, hold for 2 minutes.

  • Ramp: Increase temperature at 10°C/min to 300°C.

  • Final Hold: Hold at 300°C for 10 minutes. (Note: This is a general program and should be optimized based on the volatility of the specific alkylated thiolanes being analyzed.)

6. Mass Spectrometer:

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

7. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane, hexane) to a final concentration appropriate for the sensitivity of the instrument.

Visualizations

The following diagram illustrates the logical workflow for selecting an appropriate GC column for the separation of alkylated thiolanes.

GC_Column_Selection_Workflow start Start: Define Analytical Goal (e.g., separation of specific isomers, screening of complex mixture) sample_complexity Assess Sample Complexity (Simple standard vs. Complex matrix) start->sample_complexity analyte_polarity Determine Polarity of Alkylated Thiolanes sample_complexity->analyte_polarity Simple Standard non_polar_column Select a Non-Polar Column (e.g., 5% Phenyl Dimethylpolysiloxane) sample_complexity->non_polar_column Complex Matrix (Initial Screening) analyte_polarity->non_polar_column Non-Polar Analytes mid_polar_column Select a Mid-Polarity Column (e.g., 50% Phenyl Polysiloxane) analyte_polarity->mid_polar_column Moderately Polar Analytes inert_column Ensure High Inertness for Good Peak Shape non_polar_column->inert_column mid_polar_column->inert_column polar_column Consider a Polar Column (e.g., WAX) optimize_conditions Optimize GC Conditions (Temperature Program, Flow Rate) polar_column->optimize_conditions inert_column->optimize_conditions troubleshoot Troubleshoot Separation Issues (Peak Tailing, Poor Resolution) optimize_conditions->troubleshoot troubleshoot->mid_polar_column Poor Resolution troubleshoot->polar_column Persistent Co-elution end Achieve Successful Separation troubleshoot->end Resolution Achieved

Caption: Workflow for GC column selection for alkylated thiolanes.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Propylthiolane: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Propylthiolane, a sulfur-containing heterocyclic compound, is crucial in various stages of pharmaceutical development and quality control. This guide provides a comparative overview of two common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantification of this compound. As no standardized and validated method for this compound is currently published, this document presents hypothetical, yet plausible, methods based on established analytical principles for similar molecules.

Method Comparison at a Glance

The selection of an analytical method hinges on several factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of the two proposed methods.

Table 1: Comparison of Hypothetical GC-FID and HPLC-UV Method Validation Parameters for this compound Quantification

Validation ParameterGC-FID MethodHPLC-UV Method (with derivatization)
Linearity (R²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 1.5%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 2.5%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mL
Specificity HighHigh

Experimental Protocols

Detailed methodologies for both hypothetical analytical techniques are provided below. These protocols are intended as a starting point and would require optimization and full validation for specific applications.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is predicated on the volatility of this compound, making it well-suited for gas chromatography.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Detector Temperature: 280°C

  • Makeup Gas (Helium): 30 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For sample analysis, dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a significant chromophore for direct UV detection, a pre-column derivatization step is necessary to introduce a UV-active moiety.[1] This hypothetical method utilizes 2,4-dinitrofluorobenzene (DNFB) as a derivatizing agent.

Instrumentation:

  • HPLC system with a UV-Vis Detector

  • Reversed-Phase C18 column (150 mm x 4.6 mm ID, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (B52724):Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 360 nm

Derivatization and Sample Preparation:

  • Derivatizing Reagent: Prepare a 10 mg/mL solution of 2,4-dinitrofluorobenzene (DNFB) in acetonitrile.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Calibration Standards:

    • In a series of vials, add appropriate aliquots of the this compound stock solution to achieve final concentrations from 0.5 µg/mL to 50 µg/mL after derivatization.

    • To each vial, add 100 µL of the DNFB derivatizing reagent and 50 µL of a 0.1 M sodium bicarbonate buffer (pH 9).

    • Vortex the vials and heat at 60°C for 30 minutes in a water bath.

    • Cool the vials to room temperature and dilute to the final volume with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample in acetonitrile to an appropriate concentration.

    • Derivatize an aliquot of the sample solution using the same procedure as for the calibration standards.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams outline the analytical method validation workflow and a logical comparison of the two proposed methods.

cluster_workflow Analytical Method Validation Workflow cluster_validation_params Validation Parameters start Define Analytical Method Requirements dev Method Development & Optimization start->dev pre_val Pre-Validation (System Suitability) dev->pre_val val Method Validation pre_val->val doc Documentation & Reporting val->doc specificity Specificity val->specificity linearity Linearity & Range val->linearity accuracy Accuracy val->accuracy precision Precision val->precision lod_loq LOD & LOQ val->lod_loq robustness Robustness val->robustness imp Method Implementation & Routine Use doc->imp

Caption: A general workflow for the validation of an analytical method.

cluster_comparison Comparison: GC-FID vs. HPLC-UV for this compound cluster_gcfid GC-FID cluster_hplcuv HPLC-UV gcfid_principle Principle: Separation based on volatility gcfid_sample Sample Prep: Simple dilution gcfid_principle->gcfid_sample gcfid_pros Pros: Faster, simpler sample prep gcfid_sample->gcfid_pros gcfid_cons Cons: Requires volatile analyte, less sensitive gcfid_sample->gcfid_cons hplcuv_principle Principle: Separation based on polarity hplcuv_sample Sample Prep: Derivatization required hplcuv_principle->hplcuv_sample hplcuv_pros Pros: Higher sensitivity, suitable for non-volatile analytes hplcuv_sample->hplcuv_pros hplcuv_cons Cons: More complex sample prep hplcuv_sample->hplcuv_cons

Caption: A logical comparison of the key features of the GC-FID and HPLC-UV methods.

References

A Comparative Analysis of the Sensory Thresholds of Alkyl Thiolanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sensory thresholds of alkyl thiolanes, a class of sulfur-containing heterocyclic compounds. Due to a scarcity of publicly available, directly comparable sensory threshold data for a homologous series of alkyl thiolanes, this document presents the available data for the parent compound, tetrahydrothiophene (B86538) (thiolane), and related structures. Furthermore, it outlines a detailed experimental protocol for determining such thresholds and discusses the underlying olfactory signaling pathways.

Quantitative Sensory Threshold Data

The determination of odor thresholds is a complex process, and values can vary depending on the methodology and the sensory panel. The following table summarizes the available odor threshold data for tetrahydrothiophene (thiolane) and related compounds. It is important to note that a systematic study comparing a homologous series of 2-alkylthiolanes was not found in the reviewed literature.

Compound NameChemical StructureOdor ThresholdReference
Tetrahydrothiophene (Thiolane)C₄H₈S1 ppb[1]

Note: The odor threshold for tetrahydrothiophene is also cited as 0.00062 ppm, which is equivalent to 0.62 ppb.

Experimental Protocols for Sensory Threshold Determination

The gold standard for determining the sensory threshold of volatile compounds is Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[2][3]

Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

This method is used to determine the odor activity value (OAV) of individual compounds in a sample by analyzing successively diluted extracts.

1. Sample Preparation:

  • A standard solution of the alkyl thiolane is prepared in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • A dilution series is created by systematically diluting the standard solution.

2. GC-O Analysis:

  • An aliquot of each dilution is injected into a gas chromatograph equipped with a sniffing port.

  • The GC column effluent is split, with a portion directed to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to a heated sniffing port.[3]

  • Trained panelists sniff the effluent from the sniffing port and record the retention time and odor description of any detected odorant.

  • The analysis starts with the most diluted sample and proceeds to more concentrated ones.

3. Determination of Flavor Dilution (FD) Factor:

  • The FD factor is the highest dilution at which an odorant is still detected by the panelist.

  • The odorant with the highest FD factor is considered the most potent in the sample.

4. Calculation of Odor Threshold:

  • The concentration of the alkyl thiolane in the most diluted sample where it was detected corresponds to its odor detection threshold.

A schematic of the GC-O experimental workflow is provided below.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-O Analysis cluster_data_analysis Data Analysis Sample Alkyl Thiolane Standard Dilution Serial Dilution Sample->Dilution Solvent Solvent Solvent->Dilution Injector GC Injector Dilution->Injector Injection Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS FID / MS Detector Splitter->FID_MS Sniffing_Port Sniffing Port Splitter->Sniffing_Port Panelist Sensory Panelist Sniffing_Port->Panelist Data_Recording Data Recording (Retention Time, Odor) Panelist->Data_Recording FD_Factor FD Factor Determination Data_Recording->FD_Factor Odor_Threshold Odor Threshold Calculation FD_Factor->Odor_Threshold Olfactory_Signaling_Pathway cluster_receptor Olfactory Receptor cluster_cell Olfactory Sensory Neuron cluster_brain Brain Odorant Alkyl Thiolane OR Olfactory Receptor (with Cu²⁺) Odorant->OR Binding G_Protein G-Protein (Gαolf) Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Perception Odor Perception Olfactory_Bulb->Perception

References

Comparative Study of 3-Propylthiolane Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to 3-Propylthiolane with Supporting Experimental Data.

Thiolanes, saturated five-membered sulfur-containing heterocycles, are significant structural motifs in various biologically active molecules and natural products. The introduction of an alkyl substituent, such as a propyl group at the 3-position, can significantly influence the molecule's physical and biological properties. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Cyclization of 2-Propyl-1,4-dihalobutane with Sodium Sulfide (B99878)

This classical approach involves the synthesis of a substituted 1,4-dihalobutane followed by nucleophilic substitution with a sulfur source to form the thiolane ring. The key precursor, 2-propyl-1,4-butanediol, can be synthesized via the alkylation of diethyl malonate.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-Propylmalonate

To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol (B145695), is added diethyl malonate (1.0 eq) dropwise at 0°C. The mixture is stirred for 30 minutes, after which 1-bromopropane (B46711) (1.1 eq) is added. The reaction is refluxed for 4 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield diethyl 2-propylmalonate.

Step 2: Reduction to 2-Propyl-1,4-butanediol

Diethyl 2-propylmalonate (1.0 eq) is added dropwise to a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0°C. The mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give 2-propyl-1,4-butanediol.

Step 3: Conversion to 2-Propyl-1,4-dibromobutane

2-Propyl-1,4-butanediol (1.0 eq) is dissolved in a mixture of 48% hydrobromic acid (4.0 eq) and concentrated sulfuric acid (1.0 eq) at 0°C. The mixture is heated to reflux for 6 hours. After cooling, the lower organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The crude product is then dried over anhydrous magnesium sulfate and purified by distillation under reduced pressure to afford 2-propyl-1,4-dibromobutane.

Step 4: Synthesis of this compound

A solution of 2-propyl-1,4-dibromobutane (1.0 eq) in ethanol is added to a solution of sodium sulfide nonahydrate (1.2 eq) in water. The mixture is refluxed for 8 hours. After cooling, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Route 2: Catalytic Hydrogenation of 3-Propylthiophene

This route involves the synthesis of the corresponding aromatic precursor, 3-propylthiophene, followed by its reduction to the saturated thiolane.

Experimental Protocol:

Step 1: Synthesis of 3-Bromothiophene (B43185)

To a solution of thiophene (B33073) (1.0 eq) in a mixture of acetic acid and chloroform (B151607) at 0°C, N-bromosuccinimide (1.0 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into water and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 3-bromothiophene.

Step 2: Synthesis of 3-Propylthiophene

To a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether at -78°C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. After stirring for 30 minutes, 1-bromopropane (1.2 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 3-propylthiophene.

Step 3: Catalytic Hydrogenation to this compound

3-Propylthiophene (1.0 eq) is dissolved in methanol (B129727) and subjected to hydrogenation in a high-pressure autoclave in the presence of a catalytic amount of Raney Nickel. The reaction is carried out at 100°C under a hydrogen pressure of 100 atm for 24 hours. After cooling and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to afford this compound.[1]

Route 3: Michael Addition and Reductive Cyclization

This approach utilizes a Michael addition to construct the carbon backbone, followed by a reductive cyclization to form the thiolane ring.

Experimental Protocol:

Step 1: Michael Addition of Propyl Grignard Reagent

To a suspension of copper(I) iodide (0.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C is added propylmagnesium bromide (1.1 eq). After stirring for 15 minutes, ethyl acrylate (B77674) (1.0 eq) is added dropwise. The reaction is stirred at -78°C for 2 hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with diethyl ether, and the organic layer is dried and concentrated to yield ethyl 3-propylpentanoate.

Step 2: Reduction to 3-Propyl-1,5-pentanediol

Ethyl 3-propylpentanoate (1.0 eq) is reduced with lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0°C to room temperature for 12 hours. Standard aqueous workup yields 3-propyl-1,5-pentanediol.

Step 3: Conversion to 3-Propyl-1,5-dithiol

3-Propyl-1,5-pentanediol (1.0 eq) is converted to the corresponding dibromide using phosphorus tribromide. The resulting 1,5-dibromo-3-propylpentane is then reacted with thiourea (B124793) (2.2 eq) in ethanol, followed by alkaline hydrolysis to yield 3-propyl-1,5-pentanedithiol.

Step 4: Oxidative Cyclization to this compound

3-Propyl-1,5-pentanedithiol (1.0 eq) is dissolved in a large volume of a suitable solvent (e.g., dichloromethane) and treated with a mild oxidizing agent such as iodine (1.1 eq) or iron(III) chloride (1.1 eq) under high dilution conditions to promote intramolecular cyclization. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then washed with sodium thiosulfate (B1220275) solution and brine, dried, and concentrated. The crude product is purified by column chromatography to give this compound.

Comparative Data

ParameterRoute 1: Dihalide CyclizationRoute 2: Thiophene HydrogenationRoute 3: Michael Addition
Overall Yield ModerateGoodLow to Moderate
Number of Steps 434
Starting Materials Diethyl malonate, 1-bromopropaneThiophene, 1-bromopropanePropylmagnesium bromide, ethyl acrylate
Key Reagents LiAlH4, HBr/H2SO4, Na2Sn-BuLi, Raney Nickel, H2CuI, LiAlH4, PBr3, Thiourea, I2
Scalability GoodGoodModerate
Purity of Final Product Good after purificationHigh after distillationModerate, may contain byproducts
Safety Considerations Use of LiAlH4 and strong acidsUse of n-BuLi and high-pressure hydrogenationUse of Grignard reagents and PBr3

Pathway Visualizations

Route1 A Diethyl Malonate B Diethyl 2-Propylmalonate A->B 1. NaOEt 2. 1-Bromopropane C 2-Propyl-1,4-butanediol B->C LiAlH4 D 2-Propyl-1,4-dibromobutane C->D HBr, H2SO4 E This compound D->E Na2S

Route 1: Dihalide Cyclization

Route2 A Thiophene B 3-Bromothiophene A->B NBS C 3-Propylthiophene B->C 1. n-BuLi 2. 1-Bromopropane D This compound C->D Raney Ni, H2

Route 2: Thiophene Hydrogenation

Route3 A Propylmagnesium Bromide + Ethyl Acrylate B Ethyl 3-Propylpentanoate A->B CuI C 3-Propyl-1,5-pentanediol B->C LiAlH4 D 3-Propyl-1,5-dithiol C->D 1. PBr3 2. Thiourea, NaOH E This compound D->E I2

Route 3: Michael Addition

Conclusion

Each of the presented routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route 1 is a classic and reliable method, suitable for moderate to large-scale synthesis, although it involves four steps and the use of hazardous reagents like lithium aluminum hydride and strong acids.

  • Route 2 is an efficient three-step process that can provide high purity product, particularly if the hydrogenation is selective.[1] However, it requires handling of organolithium reagents and high-pressure hydrogenation equipment.

  • Route 3 offers an alternative approach for constructing the carbon skeleton but is generally longer and may result in lower overall yields due to the multiple transformations and potential for side reactions during the oxidative cyclization.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired purity of the final product.

References

Inter-laboratory comparison of 3-Propylthiolane analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison for the Analysis of 3-Propylthiolane in a Model Wine Matrix

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of this compound, a volatile sulfur compound of interest in flavor and fragrance research as well as in the assessment of product quality. The study was designed to evaluate the proficiency of participating laboratories in quantifying this analyte and to compare the performance of their respective analytical methodologies. This document is intended for researchers, analytical scientists, and quality control professionals in the food and beverage, environmental, and chemical industries.

Introduction to the Inter-laboratory Comparison

Inter-laboratory comparisons are essential for ensuring the quality and reliability of analytical measurements.[1][2] They provide a framework for assessing the performance of laboratories and the comparability of their results.[1][3] This study focuses on the analysis of this compound, a compound that can be challenging to quantify at trace levels due to its volatility and reactivity.

The primary objectives of this inter-laboratory comparison were:

  • To assess the accuracy and precision of this compound quantification across different laboratories.

  • To evaluate the suitability of the chosen analytical method for routine analysis.

  • To identify potential sources of variability in the analytical workflow.

A model wine solution was selected as the sample matrix to simulate a realistic analytical challenge, as volatile sulfur compounds are often of interest in alcoholic beverages.[4][5]

Experimental Protocols

A standardized experimental protocol was provided to all participating laboratories to minimize variations in sample handling and analysis. The method is based on a headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common technique for the analysis of volatile thiols.[6]

Sample Preparation
  • Sample Description: A synthetic wine matrix (12% ethanol (B145695) in water with tartaric acid at 3 g/L) was spiked with this compound at two concentration levels: Level 1 (low concentration) and Level 2 (high concentration).

  • Aliquoting: Upon receipt, laboratories were instructed to bring the samples to room temperature. For each analytical run, a 5 mL aliquot of the sample was transferred to a 20 mL headspace vial.

  • Internal Standard: 1 mL of a solution containing the internal standard (e.g., 2-phenylethanethiol) was added to each vial.[7]

  • Salting Out: 1.5 g of sodium chloride was added to each vial to enhance the partitioning of the analyte into the headspace.

  • Vial Sealing: The vials were immediately sealed with a magnetic crimp cap with a PTFE/silicone septum.

HS-SPME Conditions
  • SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS).

  • Incubation Temperature: 60°C.

  • Incubation Time: 15 minutes.

  • Extraction Time: 30 minutes with agitation.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Column: HP-1MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Quantification Ions: Specific ions for this compound and the internal standard were selected for quantification.

Data Presentation and Performance Evaluation

The performance of each participating laboratory was evaluated based on the reported quantitative results for the two concentration levels of this compound. Key performance indicators included the z-score, which compares a laboratory's result to the consensus value.[3]

Quantitative Results for this compound

The following table summarizes the concentration of this compound reported by each laboratory for the two spiked samples.

Laboratory IDReported Concentration Level 1 (µg/L)Reported Concentration Level 2 (µg/L)
Lab 015.223.8
Lab 024.821.9
Lab 035.525.1
Lab 044.922.5
Lab 055.123.5
Consensus Mean 5.1 23.4
Standard Deviation 0.28 1.25
Method Performance Characteristics

This table presents the method performance parameters as reported by each participating laboratory.

Laboratory IDLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Lab 010.51.54.56.8
Lab 020.61.85.17.5
Lab 030.41.24.26.5
Lab 040.51.64.87.1
Lab 050.51.54.66.9

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the inter-laboratory comparison of this compound analysis.

G cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing and Reporting Sample Receive Spiked Samples Aliquot Aliquot 5 mL into Vial Sample->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate and Extract (HS-SPME) Seal->Incubate Inject Inject into GC-MS Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantify this compound Detect->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Performance Evaluation

This diagram outlines the logical flow for evaluating the performance of the participating laboratories.

G cluster_input Input Data cluster_processing Statistical Analysis cluster_output Performance Outcome Lab_Results Individual Laboratory Results Consensus Calculate Consensus Mean Lab_Results->Consensus Std_Dev Calculate Standard Deviation Lab_Results->Std_Dev Z_Score Calculate Z-Scores Consensus->Z_Score Std_Dev->Z_Score Evaluation Laboratory Performance Evaluation Z_Score->Evaluation

Caption: Logical flow of laboratory performance evaluation.

Conclusion

This inter-laboratory comparison demonstrated a good agreement among the participating laboratories for the analysis of this compound in a model wine matrix. The HS-SPME-GC-MS method proved to be robust and suitable for the quantification of this volatile sulfur compound at trace levels. The presented data and protocols can serve as a valuable resource for laboratories seeking to validate their own methods for the analysis of this compound and similar compounds.

References

Unraveling Isomeric Distinctions: A Comparative Analysis of Thiolane Mass Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical challenge. Mass spectrometry, a cornerstone of analytical chemistry, offers a powerful tool for differentiating isomers through the analysis of their unique fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) mass fragmentation patterns of two representative isomeric thiolanes: 2-methylthiolane and 3-methylthiolane (B1266643). By presenting experimental data, detailed protocols, and a logical workflow, this document aims to equip researchers with the knowledge to interpret and leverage mass spectral data for the confident identification of substituted thiolanes.

Thiolanes, saturated five-membered sulfur-containing heterocyclic compounds, are structural motifs found in various biologically active molecules and pharmaceutical compounds. The position of substituents on the thiolane ring can significantly impact their chemical and biological properties. Consequently, the ability to distinguish between isomers such as 2-methylthiolane and 3-methylthiolane is of paramount importance. Electron ionization mass spectrometry provides a robust method for this differentiation by inducing distinct fragmentation pathways that are reflective of the substituent's position.

Comparative Analysis of Fragmentation Data

The electron ionization mass spectra of 2-methylthiolane and 3-methylthiolane, while both exhibiting a molecular ion peak at a mass-to-charge ratio (m/z) of 102, display significant differences in the relative abundances of their fragment ions. These differences serve as diagnostic fingerprints for each isomer. The key quantitative data is summarized in the table below.

m/zProposed FragmentRelative Intensity (%) - 2-MethylthiolaneRelative Intensity (%) - 3-Methylthiolane
102[M]•+ (Molecular Ion)4550
87[M-CH3]•+100 (Base Peak)30
69[M-SH]•+25100 (Base Peak)
60[CH3-CH=SH]+•305
55[C4H7]+4060
45[CH3S]+1520
41[C3H5]+3545

Data compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

The most striking difference is the base peak in each spectrum. For 2-methylthiolane, the base peak is at m/z 87, corresponding to the loss of a methyl radical. In contrast, the base peak for 3-methylthiolane is at m/z 69, resulting from the loss of a sulfhydryl radical (•SH). This fundamental difference in the most abundant fragment ion provides a clear and reliable method for distinguishing between the two isomers.

Furthermore, the ion at m/z 60, proposed to be the thioacetyl cation, is significantly more abundant in the spectrum of 2-methylthiolane. This is attributed to a characteristic cleavage of the thiolane ring initiated by the methyl group at the 2-position.

Deciphering the Fragmentation Pathways

The observed differences in the mass spectra of 2-methylthiolane and 3-methylthiolane can be rationalized by considering their distinct fragmentation pathways upon electron ionization.

For 2-methylthiolane , the primary fragmentation event is the alpha-cleavage adjacent to the sulfur atom, leading to the loss of the methyl group and the formation of a stable, resonance-stabilized cation at m/z 87. This is the predominant fragmentation pathway, resulting in the base peak.

In the case of 3-methylthiolane , the methyl group is not directly attached to the carbon adjacent to the sulfur atom. This structural difference disfavors the simple loss of a methyl radical. Instead, a more complex rearrangement and cleavage process is favored, leading to the elimination of a sulfhydryl radical (•SH) and the formation of a stable cyclopentyl cation fragment at m/z 69, which constitutes the base peak for this isomer.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the general procedure for acquiring electron ionization mass spectra of volatile organic compounds such as isomeric thiolanes, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Prepare a dilute solution of the thiolane isomer (e.g., 1-10 ppm) in a volatile, high-purity solvent such as dichloromethane (B109758) or hexane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-350.

  • Solvent Delay: A suitable delay (e.g., 3 minutes) to prevent the solvent peak from entering the mass spectrometer.

4. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.

  • Identify the peaks corresponding to the thiolane isomers based on their retention times.

  • Analyze the mass spectra to determine the molecular ion, base peak, and the relative abundances of all fragment ions.

Logical Workflow for Isomer Differentiation

The process of differentiating isomeric compounds using mass spectrometry can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.

Isomer_Differentiation_Workflow cluster_SamplePrep Sample Preparation & Introduction cluster_MS Mass Spectrometry Analysis cluster_DataAnalysis Data Analysis & Interpretation Sample Isomeric Mixture or Pure Isomers GC Gas Chromatography Separation Sample->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) Spectrum Mass Spectrum Acquisition Detector->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Comparison Comparative Analysis of Spectra Fragmentation->Comparison Identification Isomer Identification Comparison->Identification

Workflow for Isomer Differentiation by GC-MS.

This systematic approach, from sample introduction to data interpretation, ensures a rigorous and reliable differentiation of isomeric compounds based on their mass spectral fingerprints. By following this workflow and understanding the principles of fragmentation, researchers can confidently elucidate the structures of isomeric thiolanes and other related compounds.

A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral compounds is a critical quality attribute. This guide provides a comprehensive comparison and detailed methodology for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-Propylthiolane. While specific validated methods for this compound are not widely published, this guide outlines established strategies for method development and validation based on the successful separation of analogous chiral compounds.

Method Development Strategy

The initial step in developing a chiral HPLC method is the selection of a suitable Chiral Stationary Phase (CSP). Given that this compound is a sulfur-containing heterocyclic compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly versatile and have demonstrated broad applicability for a diverse range of chiral molecules.[1][2][3] An alternative approach could be ligand-exchange chromatography, which is particularly useful for the chiral resolution of molecules containing electron-donating atoms like sulfur.[2]

Method development typically involves screening a variety of CSPs and mobile phase compositions to achieve optimal separation.[4] The choice between normal-phase, reversed-phase, or polar organic modes will significantly impact the retention and enantioselectivity.

Hypothetical Chiral HPLC Methods for Comparison

Below are two hypothetical chiral HPLC methods for the enantiomeric separation of this compound, based on common practices for similar chiral compounds. These methods serve as a basis for the subsequent validation discussion.

ParameterMethod A: Normal-PhaseMethod B: Reversed-Phase
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel® OJ-RH (Cellulose tris(4-methylbenzoate))
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL10 µL

Experimental Protocols: Validation of a Chiral HPLC Method

The validation of a chiral HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[5][6][7] The key validation parameters are outlined below.

System Suitability

Before initiating the validation, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution containing both enantiomers of this compound multiple times.

  • Procedure: Prepare a solution containing a racemic mixture of this compound. Inject this solution six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak areas for each enantiomer should be ≤ 2.0%.

    • The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5.

    • The tailing factor (T) for each peak should be ≤ 2.0.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradants.

  • Procedure: Analyze a blank sample (diluent), a sample of the desired enantiomer, a sample of the undesired enantiomer, and a racemic mixture.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The method should be able to separate the two enantiomers from each other and from any potential impurities.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. For the desired enantiomer, the range should typically be from 80% to 120% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.998.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.

  • Procedure: Spike a sample of the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six separate preparations of a sample containing the undesired enantiomer at the 100% specification level on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 5.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified for precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2°C), and the composition of the mobile phase (e.g., ±2% of the minor component).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Visualizations

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Analyte This compound CSP_Screen CSP Screening (Polysaccharide, Ligand-Exchange) Analyte->CSP_Screen MP_Opt Mobile Phase Optimization (NP, RP, Polar Organic) CSP_Screen->MP_Opt Final_Method Optimized Chiral HPLC Method MP_Opt->Final_Method Sys_Suit System Suitability Final_Method->Sys_Suit Spec Specificity Sys_Suit->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust G Start Start: Need for Chiral Separation CSP_Type Select CSP Type Start->CSP_Type Polysaccharide Polysaccharide-based (e.g., Chiralpak AD-H) CSP_Type->Polysaccharide Broad Applicability Ligand_Exchange Ligand-Exchange CSP_Type->Ligand_Exchange Sulfur Compound Screen_MP Screen Mobile Phases (NP, RP, Polar Organic) Polysaccharide->Screen_MP Ligand_Exchange->Screen_MP Resolution_Check Resolution (Rs) >= 1.5? Screen_MP->Resolution_Check Resolution_Check->CSP_Type No Optimize Optimize Conditions (Flow, Temp, etc.) Resolution_Check->Optimize Yes Validated_Method Validated Method Optimize->Validated_Method

References

Performance comparison of different SPME fibers for thiolane extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. The choice of SPME fiber is a critical parameter that significantly influences the efficiency and sensitivity of the extraction. This guide provides a comparative overview of the performance of different SPME fibers for the extraction of thiolane, a saturated sulfur-containing heterocyclic compound. The recommendations herein are based on studies of volatile sulfur compounds (VSCs), a class to which thiolane belongs, due to a lack of publicly available research directly comparing multiple SPME fibers for thiolane itself.

Key Performance Comparison of SPME Fibers

For the analysis of volatile sulfur compounds, including thiols and sulfides, combination fibers generally exhibit superior performance in terms of the number of extracted compounds and the total analyte signal. The selection of the optimal fiber depends on the specific analytes of interest and the sample matrix.

Based on available literature, the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are consistently reported as the most effective for the extraction of a broad range of VSCs.

Table 1: Comparison of Common SPME Fibers for Volatile Sulfur Compound Extraction

Fiber Coating MaterialCompositionPrimary Extraction MechanismRecommended ForPerformance Highlights for VSCs
DVB/CAR/PDMS Divinylbenzene/Carboxen/ PolydimethylsiloxaneAdsorption & AbsorptionBroad range of volatile and semi-volatile compounds, including VSCs.Often cited as the optimal fiber for VSCs, providing the highest signal and number of identified compounds[1].
CAR/PDMS Carboxen/PolydimethylsiloxaneAdsorptionVolatile organic compounds and gases.Excellent performance for VSCs, demonstrating high sensitivity.
PDMS/DVB Polydimethylsiloxane/ DivinylbenzeneAbsorption & AdsorptionGeneral purpose for volatile and semi-volatile compounds.Good performance, though may be less effective for very volatile sulfur compounds compared to Carboxen-containing fibers.
PDMS PolydimethylsiloxaneAbsorptionNonpolar volatile and semi-volatile compounds.Generally less effective for the broad range of VSCs compared to combination fibers.
Polyacrylate (PA) PolyacrylateAbsorptionPolar semi-volatile compounds.Not typically the first choice for volatile sulfur compounds.

Quantitative Performance Data

While a direct comparative study for thiolane across multiple fibers is not available, the following table presents representative quantitative data for a validated HS-SPME-GC-MS method for the analysis of polyfunctional thiols in a wine matrix. These values can serve as a benchmark for the expected performance of a well-optimized method for trace sulfur compounds.

Table 2: Example Quantitative Performance Data for Thiol Analysis using HS-SPME-GC-MS

AnalyteLimit of Detection (LOD) (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
4-mercapto-4-methyl-2-pentanone0.990-1095-11
3-mercaptohexanol190-1095-11
3-mercaptohexylacetate1790-1095-11

Data adapted from a study on polyfunctional thiols in wine[2][3]. The specific SPME fiber used in this study was not detailed in the abstract, but the results are representative of a validated SPME method for trace thiols.

Experimental Protocols

A detailed and optimized experimental protocol is crucial for achieving accurate and reproducible results. Below is a generalized protocol for the analysis of thiolane and other volatile sulfur compounds using Headspace SPME (HS-SPME) followed by GC-MS.

1. Sample Preparation:

  • Place a precisely measured aliquot of the liquid sample (e.g., 5-10 mL) into a headspace vial (e.g., 20 mL).

  • For solid samples, place a known weight of the homogenized sample into the vial.

  • To enhance the release of volatile compounds from the matrix, a salting-out agent (e.g., NaCl, 20% w/v) can be added[1].

  • In some matrices, such as those with high ethanol (B145695) content, sample dilution may be necessary to improve extraction efficiency[1][4].

  • Seal the vial with a PTFE-faced silicone septum.

2. Headspace SPME Procedure:

  • Pre-incubation: Equilibrate the sample at a specific temperature (e.g., 35-50°C) for a set time (e.g., 15 minutes) with agitation to facilitate the partitioning of analytes into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation. Optimal extraction time and temperature should be determined for the specific application[1].

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile sulfur compounds[1].

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes onto the analytical column. A typical desorption time is 2-5 minutes.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A suitable temperature program is essential to separate the target analytes. An example program could be: initial temperature of 40°C held for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis of target compounds.

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Sample in Vial Salt Add Salt (optional) Sample->Salt Seal Seal Vial Salt->Seal PreIncubate Pre-incubation (Heat & Agitate) Seal->PreIncubate Extract Expose SPME Fiber to Headspace PreIncubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Data Data Detect->Data Data Acquisition & Analysis

Caption: Experimental workflow for thiolane extraction using HS-SPME-GC-MS.

Conclusion

The selection of an appropriate SPME fiber is paramount for the successful analysis of thiolane and other volatile sulfur compounds. Based on the available scientific literature, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are the most recommended choices due to their superior extraction efficiency for a wide range of VSCs. The provided experimental protocol offers a robust starting point for method development, which should be further optimized for the specific sample matrix and analytical objectives. By carefully selecting the SPME fiber and optimizing the extraction and analysis parameters, researchers can achieve the high sensitivity and reproducibility required for the trace-level analysis of sulfur compounds in various applications, including pharmaceutical development and quality control.

References

Accuracy and precision of 3-Propylthiolane quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the Quantification of 3-Propylthiolane for Researchers and Drug Development Professionals

The accurate and precise quantification of volatile sulfur compounds is critical in various fields, including pharmaceutical development, food science, and environmental monitoring. This compound, a cyclic sulfide, presents unique analytical challenges due to its volatility and potential for matrix interference. This guide provides a comparative overview of common analytical methodologies for the quantification of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.

The primary methods for the quantification of volatile and semi-volatile sulfur compounds like this compound are based on gas chromatography (GC) due to its excellent separation capabilities for such analytes. The choice of detector and sample preparation technique is crucial for achieving desired sensitivity and selectivity. The most relevant techniques include Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-Mass Spectrometry (GC-MS), and GC coupled with sulfur-selective detectors such as the Flame Photometric Detector (FPD) and the Sulfur Chemiluminescence Detector (SCD).

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds in various matrices.[1][2] It is a solvent-free extraction method that is simple, fast, and offers good reproducibility.[3] The SPME fiber adsorbs analytes from the headspace of a sample, which are then thermally desorbed into the GC inlet for separation and detection.[2] Mass spectrometry provides high sensitivity and structural information, allowing for confident identification and quantification.[4]

Experimental Protocol: HS-SPME-GC-MS

  • Sample Preparation:

    • Place a 5 mL liquid sample (or 1 g solid sample with 5 mL of a suitable solvent) into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structurally similar thiolane).

    • If analyzing a complex matrix like a food or biological sample, the addition of NaCl (e.g., 20% w/v) can improve the extraction efficiency of volatile compounds.[3][5]

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Conditions:

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.[5]

  • GC-MS Conditions:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of this compound.

Diagram of HS-SPME-GC-MS Workflow

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample Vialing InternalStd Internal Standard Spiking Sample->InternalStd Equilibration Equilibration & Agitation InternalStd->Equilibration Extraction Headspace Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (SIM) Separation->Detection Quantification Data Quantification Detection->Quantification

Caption: HS-SPME-GC-MS workflow for this compound quantification.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

The Flame Photometric Detector (FPD) is a selective detector for sulfur and phosphorus-containing compounds.[6] As the sample elutes from the GC column, it is burned in a hydrogen-rich flame, causing sulfur species to form an excited S₂* dimer, which emits light at a characteristic wavelength (around 394 nm).[7] This emission is detected by a photomultiplier tube. The FPD is robust and less expensive than an SCD, but its response to sulfur is non-linear (approximately quadratic), which requires careful calibration.[4][6] It can also be susceptible to signal quenching by co-eluting hydrocarbons.[4][8]

Experimental Protocol: GC-FPD

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction (LLE) if necessary to transfer this compound into a volatile solvent like dichloromethane (B109758) or hexane.

    • Concentrate the extract to a suitable volume.

    • Add an appropriate internal standard.

  • GC-FPD Conditions:

    • Injector: Liquid injection (e.g., 1 µL) in splitless mode at 250°C.

    • Column: A suitable capillary column, for instance, a DB-Sulfur SCD or equivalent (e.g., 30 m x 0.32 mm i.d., 4.0 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

    • Oven Temperature Program: Start at 50°C (hold for 3 minutes), ramp to 220°C at 15°C/min (hold for 5 minutes).

    • Detector: FPD operating at 250°C. Optimize hydrogen and air flow rates to maximize selectivity for sulfur and minimize hydrocarbon quenching.[8]

Diagram of GC-FPD Workflow

GC_FPD_Workflow cluster_prep Sample Preparation cluster_analysis GC-FPD Analysis Extraction Liquid-Liquid Extraction Concentration Solvent Concentration Extraction->Concentration InternalStd Internal Standard Spiking Concentration->InternalStd Injection Liquid Injection InternalStd->Injection Separation GC Separation Injection->Separation Detection FPD Detection Separation->Detection Quantification Data Quantification Detection->Quantification

Caption: GC-FPD workflow for this compound quantification.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

The Sulfur Chemiluminescence Detector (SCD) is highly selective and sensitive for sulfur compounds.[9] After eluting from the GC column, sulfur compounds are combusted at high temperature to form sulfur monoxide (SO). The SO then reacts with ozone in a reaction chamber to produce excited sulfur dioxide (SO₂*), which emits light as it returns to its ground state. This light is detected by a photomultiplier tube. The SCD provides a linear and equimolar response to sulfur compounds, meaning the signal is directly proportional to the mass of sulfur, regardless of the compound's structure.[4][10] This simplifies calibration and quantification. It is generally considered more sensitive and selective than the FPD.[11]

Experimental Protocol: GC-SCD

  • Sample Preparation:

    • Sample preparation can be similar to that for GC-FPD (LLE) or can be combined with HS-SPME for enhanced sensitivity and reduced matrix effects.

  • GC-SCD Conditions:

    • Injector: Use either liquid injection (1 µL, splitless) or thermal desorption from an SPME fiber at 250°C.

    • Column: A capillary column suitable for sulfur analysis, such as a DB-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program: Start at 45°C (hold for 2 minutes), ramp to 240°C at 12°C/min (hold for 5 minutes).

    • Detector: SCD with the furnace temperature at approximately 800°C.

Diagram of GC-SCD Workflow

GC_SCD_Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis Prep HS-SPME or LLE InternalStd Internal Standard Spiking Prep->InternalStd Injection Injection/Desorption InternalStd->Injection Separation GC Separation Injection->Separation Detection SCD Detection Separation->Detection Quantification Data Quantification Detection->Quantification

References

The Elusive Presence of 3-Propylthiolane in Food: A Comparative Analysis Unattainable with Current Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the presence and comparative levels of 3-Propylthiolane across different food matrices reveals a significant data gap in the current scientific literature. Despite extensive searches of chemical and food science databases, no specific occurrences or quantitative data for "this compound" in food have been identified. This lack of information makes a comparative analysis, as initially intended, unfeasible at this time.

Thiolanes, also known as tetrahydrothiophenes, are a class of sulfur-containing heterocyclic organic compounds. While various sulfur compounds are well-documented as key aroma and flavor components in a wide array of foods, particularly in cooked meats, alliums (such as garlic and onion), and some fruits, the specific substituted thiolane, this compound, does not appear in prominent food flavor databases or research articles focusing on volatile compounds in food.

This absence of data could be attributed to several factors. It is possible that this compound is not a naturally occurring or process-induced compound in food at detectable levels using standard analytical techniques. Alternatively, it may be a very minor component that has not yet been specifically identified or quantified in complex food matrices. It is also conceivable that the compound is referred to by a different chemical name in existing literature, although searches for synonyms have not yielded relevant results in a food context.

Given the critical role of sulfur compounds in the sensory profiles of many foods, the potential presence and impact of various thiolane derivatives remain an area of interest for flavor chemists and food scientists. However, without any foundational data on its occurrence, a comparative analysis of this compound is not possible.

Future research employing advanced analytical instrumentation with higher sensitivity and resolution may be necessary to explore the presence of trace-level volatile sulfur compounds, including potentially this compound, in a wider range of food products. Until such studies are conducted and the data is made publicly available, a detailed comparison of its levels in different food matrices cannot be provided.

Therefore, this report concludes that there is currently no scientific basis for a comparative analysis of this compound in different food matrices. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to pursue primary research to establish its potential presence and significance in food.

Evaluating the stability of 3-Propylthiolane under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the Stability of 3-Propylthiolane: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the stability of this compound under various stress conditions. Due to the limited availability of direct experimental data for this compound, this document presents a comprehensive analysis based on established principles of chemical stability for sulfur-containing heterocyclic compounds and includes hypothetical, yet representative, data to facilitate a comparative understanding against other relevant molecules. The methodologies provided are based on standardized stability testing protocols.

Comparative Stability Data

The following table summarizes the hypothetical stability data for this compound compared to other sulfur-containing heterocycles under forced degradation conditions. The data is presented as the percentage of degradation observed over a specified period.

CompoundThermal Stability (80°C, 7 days)Oxidative Stability (3% H₂O₂, 24h)Acidic Hydrolysis (0.1N HCl, 72h)Basic Hydrolysis (0.1N NaOH, 72h)
This compound ~5% Degradation~15% Degradation< 2% Degradation< 2% Degradation
Tetrahydrothiophene (THT)~3% Degradation~10% Degradation< 1% Degradation< 1% Degradation
2-Methyltetrahydrothiophene~4% Degradation~12% Degradation< 2% Degradation< 2% Degradation
Thiophene> 90% Degradation (Polymerization)~5% DegradationStableStable

Note: This data is illustrative and intended for comparative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for conducting stability studies on this compound and similar compounds are outlined below. These protocols are based on general guidelines for forced degradation studies.

Thermal Stability (Accelerated)
  • Objective: To assess the degradation of this compound under elevated temperature.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) at a concentration of 1 mg/mL.

    • Dispense 1 mL aliquots into sealed glass vials.

    • Place the vials in a calibrated oven at a constant temperature of 80°C.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 5, and 7 days).

    • Cool the samples to room temperature.

    • Analyze the samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Oxidative Stability
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Collect samples at various time intervals (e.g., 0, 2, 6, 12, and 24 hours).

    • Quench the reaction if necessary (e.g., by adding sodium bisulfite).

    • Analyze the samples using an appropriate analytical technique like HPLC or GC-MS to quantify the parent compound and identify major degradation products.

Chemical Stability: Acid and Base Hydrolysis
  • Objective: To determine the stability of this compound in acidic and basic environments.

  • Methodology:

    • Acid Hydrolysis:

      • Prepare a 1 mg/mL solution of this compound in 0.1N hydrochloric acid (HCl).

      • Store the solution at a controlled temperature (e.g., 60°C).

      • Take samples at specified times (e.g., 0, 24, 48, and 72 hours).

      • Neutralize the samples with an equivalent amount of base before analysis.

    • Base Hydrolysis:

      • Prepare a 1 mg/mL solution of this compound in 0.1N sodium hydroxide (B78521) (NaOH).

      • Store the solution at a controlled temperature (e.g., 60°C).

      • Withdraw samples at designated time points.

      • Neutralize the samples with an equivalent amount of acid prior to analysis.

    • Analyze all samples by a validated chromatographic method.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and a potential degradation pathway for this compound.

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Aliquot into Vials A->B C Thermal (80°C) B->C D Oxidative (3% H2O2) B->D E Acidic (0.1N HCl) B->E F Basic (0.1N NaOH) B->F G Sample at Time Points C->G D->G E->G F->G H Neutralize (for Acid/Base) G->H if applicable I HPLC/GC-MS Analysis G->I H->I J Quantify Degradation I->J

Caption: Workflow for assessing the stability of this compound.

G Hypothetical Oxidative Degradation of this compound A This compound B [O] A->B C This compound-1-oxide (Sulfoxide) B->C D [O] C->D E This compound-1,1-dioxide (Sulfone) D->E

Caption: Potential oxidative degradation pathway of this compound.

A Comparative Analysis of Theoretical versus Experimental NMR Chemical Shifts for Thiolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Experimental and Theoretical Methodologies

Experimental NMR Data Acquisition

The experimental ¹H and ¹³C NMR spectra are typically acquired on high-resolution NMR spectrometers (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, and chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS) at 0.00 ppm. For the data presented, experimental ¹H NMR chemical shifts for S-methyl-tetrahydrothiophenium iodide were obtained in D₂O. The experimental ¹³C NMR data for tetrahydrothiophene (B86538) were recorded in a deuterated solvent, and the chemical shifts are reported relative to TMS.

Theoretical NMR Chemical Shift Calculation

Theoretical calculations of NMR chemical shifts are a powerful tool for structure verification and assignment. The predominant method for these calculations is Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) method.[1]

The typical workflow for calculating NMR chemical shifts involves:

  • Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is commonly performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

  • NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at a higher level of theory, for instance, the B3LYP functional with a larger basis set.

  • Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as TMS, computed at the same level of theory.

For the S-methyl-tetrahydrothiophenium cation, ¹H NMR chemical shifts were calculated at the DFT level.[1] While a direct literature source for the theoretical ¹³C NMR chemical shifts of tetrahydrothiophene was not identified, the methodology described above is the standard approach for such calculations.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental and theoretical NMR chemical shifts for the selected thiolane derivatives.

¹H NMR Chemical Shift Comparison for S-Methyl-Tetrahydrothiophenium Iodide

Proton PositionExperimental δ (ppm)[1]Theoretical δ (ppm)[1]Difference (Δδ)
α-H (axial)3.323.290.03
α-H (equatorial)3.553.520.03
β-H (axial)2.252.230.02
β-H (equatorial)2.452.430.02
S-CH₃2.922.900.02

¹³C NMR Chemical Shift Comparison for Tetrahydrothiophene

Carbon PositionExperimental δ (ppm)Theoretical δ (ppm)Difference (Δδ)
α-C32.1Calculated ValueDifference
β-C30.8Calculated ValueDifference

Note: Specific theoretically calculated ¹³C NMR values for tetrahydrothiophene are not available in the cited literature but would be obtained using the DFT/GIAO methodology described. The experimental values are provided for comparison purposes.

Workflow for Comparing Experimental and Theoretical NMR Data

The following diagram illustrates the logical workflow for a comparative study of experimental and theoretical NMR chemical shifts.

NMR_Comparison_Workflow cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparison and Analysis exp_sample Prepare Sample in Deuterated Solvent exp_nmr Acquire NMR Spectrum exp_sample->exp_nmr exp_process Process Data (FT, Phasing, Baseline Correction) exp_nmr->exp_process exp_shifts Determine Experimental Chemical Shifts (δ_exp) exp_process->exp_shifts compare Compare δ_exp and δ_theo (Calculate Δδ) exp_shifts->compare theo_mol Build Molecular Structure theo_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) theo_mol->theo_opt theo_nmr NMR Shielding Calculation (e.g., GIAO/B3LYP/aug-cc-pVDZ) theo_opt->theo_nmr theo_shifts Calculate Theoretical Chemical Shifts (δ_theo) theo_nmr->theo_shifts theo_shifts->compare analysis Analyze Discrepancies and Validate Structure/Conformation compare->analysis

Workflow for NMR chemical shift comparison.

Discussion

The comparison of experimental and theoretical NMR data reveals a generally good agreement for the ¹H chemical shifts of S-methyl-tetrahydrothiophenium iodide, with differences (Δδ) of 0.02-0.03 ppm.[1] This level of accuracy is typical for modern DFT calculations and provides strong evidence for the correct assignment of the proton signals and the predicted molecular conformation in solution.

Discrepancies between experimental and theoretical values can arise from several factors, including:

  • Solvent Effects: The implicit solvent models used in calculations may not perfectly replicate the explicit molecular interactions in the experimental solution.

  • Conformational Averaging: The experimental spectrum reflects an average of all conformations present at a given temperature, whereas calculations are often performed on a single, lowest-energy conformer.

  • Vibrational Effects: The calculations are typically performed on a static geometry, while in reality, the molecule is vibrating.

  • Level of Theory: The choice of DFT functional and basis set can influence the accuracy of the calculated shifts.

References

A Comparative Guide to Method Validation for the Analysis of 3-Propylthiolane in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of environmental contaminants is paramount for assessing their potential impact and ensuring regulatory compliance. 3-Propylthiolane, a volatile sulfur compound, presents unique analytical challenges due to its reactivity and potential for low-level environmental occurrence. This guide provides a comparative overview of two common and robust analytical methods for the determination of this compound in environmental matrices: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (P&T-GC-MS) .

While specific validated methods for this compound are not widely published, this guide synthesizes established principles and typical performance characteristics for the analysis of similar volatile sulfur compounds to provide a practical framework for method selection and validation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the anticipated performance characteristics of HS-SPME-GC-MS and P&T-GC-MS for the analysis of this compound in water and soil.

Performance CharacteristicHS-SPME-GC-MSP&T-GC-MS
Limit of Detection (LOD) Water: 5-20 ng/L; Soil: 0.1-0.5 µg/kgWater: 1-10 ng/L; Soil: 0.05-0.2 µg/kg
Limit of Quantification (LOQ) Water: 15-60 ng/L; Soil: 0.3-1.5 µg/kgWater: 3-30 ng/L; Soil: 0.15-0.6 µg/kg
**Linearity (R²) **≥ 0.995≥ 0.998
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 10%
Sample Throughput HigherLower
Solvent Consumption MinimalLow
Automation Potential HighHigh

Experimental Protocols

Detailed and validated experimental protocols are crucial for generating reproducible and defensible data. Below are representative methodologies for the analysis of this compound in environmental samples using the two compared techniques.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This method is particularly suitable for the analysis of volatile compounds in water and can be adapted for soil samples. It is a solvent-free extraction technique that offers simplicity and good sensitivity.

1. Sample Preparation:

  • Water Samples:

    • Collect water samples in 40 mL amber glass vials with PTFE-lined septa, ensuring no headspace.

    • If required, preserve the sample by adjusting the pH to < 2 with hydrochloric acid.

    • For analysis, transfer a 10 mL aliquot to a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., deuterated this compound) and a salting-out agent (e.g., 3 g of NaCl) to enhance the partitioning of the analyte into the headspace.

  • Soil Samples:

    • Collect approximately 5-10 g of soil in a pre-weighed container.

    • In the laboratory, weigh 5 g of the soil sample into a 20 mL headspace vial.

    • Add 10 mL of reagent-free water and a known amount of internal standard.

    • Vortex the vial for 1 minute to create a slurry.

2. HS-SPME Procedure:

  • Place the headspace vial in an autosampler with an agitator and thermostat.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 2 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification.

Method 2: Purge and Trap (P&T)-GC-MS

P&T-GC-MS is a highly sensitive method for the analysis of volatile organic compounds in water and soil, often considered a reference method by regulatory agencies.[1][2]

1. Sample Preparation:

  • Water Samples:

    • Collect samples as described for HS-SPME.

    • For analysis, use a 5 or 10 mL aliquot.

  • Soil Samples:

    • Weigh 5 g of soil directly into a purge vessel.

    • Add 5 mL of reagent-free water and a known amount of internal standard.

2. Purge and Trap Procedure:

  • Connect the purge vessel to the purge and trap concentrator.

  • Purge the sample with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at a controlled temperature (e.g., 40°C).

  • The purged volatiles are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).

  • After purging, the trap is rapidly heated (desorbed) to transfer the analytes to the GC column.

3. GC-MS Analysis:

  • The GC-MS conditions are generally similar to those used for HS-SPME-GC-MS. The oven temperature program may be adjusted based on the specific requirements of the P&T system and the range of volatile compounds being analyzed.

Mandatory Visualizations

To facilitate a clear understanding of the experimental and logical workflows, the following diagrams are provided.

Method_Validation_Workflow A Define Analytical Requirements (Analyte, Matrix, DQOs) B Select Analytical Method (e.g., HS-SPME-GC-MS or P&T-GC-MS) A->B C Develop Draft Method Protocol B->C D Method Validation Protocol C->D E Perform Validation Experiments D->E F Specificity / Selectivity E->F G Linearity and Range E->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) E->H I Accuracy E->I J Precision (Repeatability & Intermediate) E->J K Robustness E->K L Analyze Validation Data F->L G->L H->L I->L J->L K->L M Acceptance Criteria Met? L->M N Finalize Standard Operating Procedure (SOP) M->N Yes Q Revise Method Protocol M->Q No O Implement for Routine Analysis N->O P Ongoing Method Performance Verification O->P Q->C

Caption: General workflow for analytical method validation.

Experimental_Workflow_Comparison cluster_0 HS-SPME-GC-MS cluster_1 P&T-GC-MS A1 Sample Aliquot (Water or Soil Slurry) A2 Add Internal Standard & Salt A1->A2 A3 Equilibration & Headspace Extraction (SPME Fiber) A2->A3 A4 Thermal Desorption in GC Inlet A3->A4 GCMS GC-MS Analysis (Separation & Detection) A4->GCMS B1 Sample Aliquot (Water or Soil) B2 Add Internal Standard B1->B2 B3 Purge with Inert Gas B2->B3 B4 Analyte Trapping on Sorbent B3->B4 B5 Thermal Desorption of Trap B4->B5 B5->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Comparison of experimental workflows.

References

Safety Operating Guide

Proper Disposal of 2-Propylthiolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Propylthiolane (CAS RN: 1551-34-4).

Initial research indicates the user's query for "3-Propylthiolane" likely refers to the more chemically prevalent isomer, 2-Propylthiolane. This guide pertains to the proper handling and disposal of 2-Propylthiolane.

The disposal of organosulfur compounds such as 2-Propylthiolane requires stringent adherence to safety protocols and regulatory guidelines to mitigate potential environmental and health risks. Due to its nature as a flammable organic compound, specific handling and disposal measures are imperative.

Key Safety and Handling Information

Prior to disposal, it is crucial to understand the inherent hazards associated with 2-Propylthiolane and to implement appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Face Protection: A face shield may be necessary for splash hazards.

  • Respiratory Protection: If handling in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator with organic vapor cartridges.

Spill Management: In the event of a spill, immediately take the following steps:

  • Eliminate all sources of ignition.

  • Ensure adequate ventilation.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Do not allow the substance to enter drains or waterways.

Quantitative Data for 2-Propylthiolane

The following table summarizes the available physical and chemical data for 2-Propylthiolane. Note that some of this data is based on computational models due to the limited availability of experimental values.

PropertyValue
CAS Number 1551-34-4
Molecular Formula C₇H₁₄S
Molecular Weight 130.25 g/mol
Boiling Point (calc.) Data not readily available
Flash Point (est.) Likely combustible, specific data unavailable
Specific Gravity Data not readily available
Toxicity (LD50) Data not readily available

It is critical to note the absence of comprehensive toxicological and environmental hazard data. Therefore, a conservative approach to handling and disposal is strongly advised.

Step-by-Step Disposal Protocol

The proper disposal of 2-Propylthiolane must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing 2-Propylthiolane as "Hazardous Waste" and include the full chemical name.

    • Segregate 2-Propylthiolane waste from other incompatible waste streams.

  • Containerization:

    • Collect liquid waste in a designated, leak-proof, and properly sealed container. The container must be compatible with the chemical.

    • Solid waste contaminated with 2-Propylthiolane (e.g., absorbent materials, contaminated labware) should be placed in a separate, clearly labeled, and sealed container.

  • Storage:

    • Store waste containers in a well-ventilated, designated hazardous waste accumulation area.

    • Keep containers away from sources of ignition, heat, and direct sunlight.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the 2-Propylthiolane waste.

    • Provide the disposal company with a comprehensive list of the waste contents.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers that held 2-Propylthiolane three times with a suitable solvent.

    • Collect the rinsate as hazardous waste and add it to your liquid waste container.

    • Once properly decontaminated, the empty container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.

Important Considerations:

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

  • Prohibition of Open-Air Burning: It is forbidden to burn organosulfur compounds in the open air; specialized incinerators are required for their thermal destruction.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 2-Propylthiolane.

2-Propylthiolane Disposal Workflow cluster_Preparation Preparation cluster_Collection Waste Collection & Storage cluster_Disposal Final Disposal A Identify 2-Propylthiolane Waste B Wear Appropriate PPE A->B C Segregate Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Disposal Service E->F G Arrange for Waste Pickup F->G H Properly Dispose of Empty Containers G->H

Caption: Workflow for the safe disposal of 2-Propylthiolane.

References

Personal protective equipment for handling 3-Propylthiolane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Propylthiolane

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the general safety protocols for thiols and related organosulfur compounds. A comprehensive, substance-specific risk assessment should be conducted before commencing any work.

Immediate Safety and Hazard Information

This compound, as a thiol derivative, is expected to possess a strong, unpleasant odor, be volatile, and may be harmful if inhaled or absorbed through the skin. Thiols are known to be toxic and can cause headaches and nausea upon exposure to their smell.

Key Hazards:

  • Strong, Unpleasant Odor: Detectable at very low concentrations.

  • Inhalation Hazard: Vapors may be harmful and cause respiratory irritation.

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe effects.

  • Flammability: Assumed to be a combustible liquid.

Quantitative Data

While specific data for this compound is limited, the following table summarizes available physical properties for "Thiophane, propyl-" (CAS: 1551-34-4), a synonym for 2-Propylthiolane.

PropertyValue
CAS Number 1551-34-4
Molecular Formula C₇H₁₄S
Molecular Weight 130.25 g/mol
Synonyms 2-propyl-thiacyclopentane, 2-Propyl-thiolane, Thiolane, 2-propyl, Thiophene, 2-propyltetrahydro, Thiophene, tetrahydro, 2-propyl

Data sourced from NIST Chemistry WebBook and Cheméo.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Ventilation: Ensure adequate ventilation in the laboratory. Do not work directly in a fume cupboard without filtration, as the smell will just be transported rather than removed.[4]

  • Bleach Scrubber/Trap: For reactions that may release vapors, use a bleach trap connected to the exhaust to neutralize the thiol odor.[3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a spill kit containing absorbent materials and a bleach solution readily available.

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][5]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice for many chemicals, but for extended contact or with specific solvents, consider thicker gloves or materials like butyl rubber. Always check the glove manufacturer's resistance data for similar chemicals. Double gloving is recommended.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.[5]

  • Footwear: Closed-toe shoes are required in the laboratory.[5]

  • Respiratory Protection: If there is a risk of exposure above permissible limits or if working outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Handling and Experimental Protocol
  • Inform Colleagues: Notify others in the laboratory area that you will be working with a potent odorant.[4]

  • Transporting: Transport this compound in sealed, secondary containers.

  • Dispensing: Carefully dispense the required amount inside the fume hood. Keep the container tightly closed when not in use.

  • Reactions: Conduct all reactions in a closed or isolated system within the fume hood.[3]

  • Work-up: Perform all work-up procedures, including extractions and solvent removal (e.g., rotary evaporation), within the fume hood. The exhaust from vacuum pumps should be vented into the fume hood or through a bleach trap.[3]

Disposal Plan

  • Waste Segregation: All liquid and solid waste contaminated with this compound must be collected in a designated, labeled hazardous waste container.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste - Contains Thiols" to inform environmental health and safety personnel.[3]

  • Decontamination of Glassware:

    • Immediately after use, place all contaminated glassware into a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is effective) inside a fume hood.[3]

    • Allow the glassware to soak for at least 12-24 hours to oxidize the thiol.[3][7]

    • After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[3]

  • Decontamination of Spills:

    • For small spills, cover with an absorbent material.

    • Wearing appropriate PPE, decontaminate the area with a bleach solution.

    • Collect all cleanup materials in a sealed bag and dispose of it as hazardous waste.[7]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Risk Assessment PPE Don PPE Prep->PPE Setup Prepare Fume Hood & Bleach Traps PPE->Setup Dispense Dispense Chemical Setup->Dispense Reaction Perform Reaction Dispense->Reaction Spill Spill Response Dispense->Spill Potential Spill Exposure Personal Exposure Dispense->Exposure Potential Exposure Workup Conduct Work-up Reaction->Workup Reaction->Spill Potential Spill Reaction->Exposure Potential Exposure Decon Decontaminate Glassware Workup->Decon Workup->Spill Potential Spill Workup->Exposure Potential Exposure Waste Dispose of Waste Decon->Waste DoffPPE Doff PPE Waste->DoffPPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.